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N-[(3,4-difluorophenyl)methyl]cyclopropanamine Documentation Hub

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  • Product: N-[(3,4-difluorophenyl)methyl]cyclopropanamine
  • CAS: 926196-53-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Chiral Resolution of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

Executive Summary & Pharmacological Context In the landscape of cardiovascular pharmacotherapy, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine serves as a critical chiral building block. It is the primary stereochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of cardiovascular pharmacotherapy, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine serves as a critical chiral building block. It is the primary stereochemical anchor in the synthesis of Ticagrelor (AZD6140), a first-in-class, orally active, reversible P2Y12 receptor antagonist used to prevent atherothrombotic events in patients with acute coronary syndrome (ACS)[1].

Unlike thienopyridines (e.g., clopidogrel), which require hepatic biotransformation and bind irreversibly, Ticagrelor functions by directly altering the conformation of the P2Y12 receptor to inhibit ADP binding[1]. The efficacy of this direct binding is entirely dependent on the spatial orientation of the drug's pharmacophores. The (1R,2S) absolute configuration of the cyclopropylamine intermediate ensures that the lipophilic 3,4-difluorophenyl group perfectly aligns with the hydrophobic pocket of the P2Y12 receptor, while the primary amine acts as the conjugation point to the cyclopentane core.

Physicochemical Architecture

The compound is utilized in various forms depending on the stage of synthesis. Because primary chiral amines can be difficult to handle as free bases due to stability and hygroscopicity issues, the compound is typically resolved and stored as a diastereomeric salt—most notably the (2R)-hydroxy(phenyl)ethanoate (mandelate) salt[2],[3].

Table 1: Comparative Physicochemical Properties
PropertyFree BaseMandelate Salt (1:1)Hydrochloride Salt
CAS Registry Number 220352-38-5[4]376608-71-8[5]1156491-10-9[6]
IUPAC Nomenclature trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine(1R,2S)-amine (2R)-2-hydroxy-2-phenylacetate(1R,2S)-amine hydrochloride
Molecular Formula C₉H₉F₂N[4]C₁₇H₁₇F₂NO₃[5]C₉H₁₀ClF₂N
Molecular Weight 169.17 g/mol [4]321.32 g/mol [5]205.63 g/mol
Physical Appearance Viscous oil / Low-melting solidWhite to off-white crystalline powder[2]White to off-white powder[6]
Melting Point N/A158–164 °C[2]>185 °C[6]
Density ~1.19 g/cm³[7]N/AN/A

Stereochemical Causality: The "Why" Behind the Structure

The structural integrity of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine relies on three core elements:

  • The Cyclopropane Ring: Imparts a rigid trans geometry, restricting the conformational degrees of freedom. This rigidity reduces the entropic penalty upon receptor binding.

  • The 3,4-Difluorophenyl Group: Fluorination increases the lipophilicity (LogP) and metabolic stability of the aromatic ring, preventing rapid oxidative degradation by cytochrome P450 enzymes.

  • The (1R,2S) Stereocenters: This specific stereoisomer is crucial for biological activity[3]. If the (1S,2R) enantiomer is utilized, the spatial trajectory of the difluorophenyl group clashes sterically with the receptor's binding domain, drastically reducing the IC₅₀.

Process Workflow Visualization

To isolate the required (1R,2S) enantiomer from a racemic mixture, a thermodynamic chiral resolution is performed using (2R)-(-)-mandelic acid[8]. The logic of this workflow is visualized below.

ChiralResolution Racemate Racemic trans-Amine (1R,2S) & (1S,2R) Enantiomers Mandelic Addition of (2R)-Mandelic Acid (Resolving Agent) Racemate->Mandelic SaltMix Diastereomeric Salt Mixture in Isopropanol/Water Mandelic->SaltMix Crystallization Selective Crystallization (Controlled Cooling & Seeding) SaltMix->Crystallization Solid Precipitate: (1R,2S)-Amine (2R)-Mandelate (Target Diastereomer) Crystallization->Solid Crystallizes Liquor Mother Liquor: (1S,2R)-Amine (2R)-Mandelate (Waste/Recycle) Crystallization->Liquor Remains Soluble Basification Basification (NaOH) & Organic Extraction Solid->Basification PureAmine Pure (1R,2S)-Amine Free Base (ee > 99.0%) Basification->PureAmine

Workflow: Chiral resolution of trans-2-(3,4-difluorophenyl)cyclopropanamine via crystallization.

Experimental Protocol: Self-Validating Chiral Resolution

As a Senior Application Scientist, it is imperative to design protocols that are not merely sequential steps, but self-validating systems . The following methodology details the resolution of the racemic trans-amine into the pure (1R,2S) enantiomer.

Phase 1: Diastereomeric Salt Formation
  • Causality: (2R)-mandelic acid is selected as the chiral resolving agent because the resulting diastereomeric salts—(1R,2S)-(2R) and (1S,2R)-(2R)—exhibit vastly different lattice energies and solubilities[3],[8].

  • Procedure:

    • Dissolve 1.0 equivalent of racemic trans-2-(3,4-difluorophenyl)cyclopropanamine in a solvent mixture of Isopropanol (IPA) and Water (typically 9:1 v/v).

    • Heat the solution to 65–70 °C.

    • Slowly add 0.5 to 1.0 equivalent of (2R)-(-)-mandelic acid.

    • Stir until a homogenous solution is achieved.

Phase 2: Selective Crystallization (Thermodynamic Control)
  • Causality: The IPA/Water ratio provides the optimal dielectric constant. At elevated temperatures, both diastereomers are soluble. Upon controlled cooling, the less soluble (1R,2S)-amine (2R)-mandelate selectively precipitates, driven by thermodynamic stability.

  • Procedure:

    • Cool the reactor linearly from 70 °C to 20 °C over 4 hours. Rapid cooling (kinetic control) is strictly avoided to prevent co-precipitation of the undesired (1S,2R) salt.

    • Seed the mixture with pure (1R,2S)-amine (2R)-mandelate crystals at 50 °C to induce controlled nucleation.

    • Filter the resulting white crystalline precipitate[2]. Wash with cold IPA to remove any residual mother liquor containing the highly soluble (1S,2R) byproduct.

  • Self-Validation Checkpoint (IPQC): Perform Chiral HPLC on a dissolved aliquot of the wet cake.

    • Logic Gate: If Diastereomeric Excess (de) is ≥ 99.0%, proceed to Phase 3. If de < 99.0%, the system mandates a recrystallization loop in IPA/Water before proceeding.

Phase 3: Basification and Extraction
  • Causality: To utilize the amine in the subsequent coupling steps for Ticagrelor, the diastereomeric complex must be broken. Aqueous sodium hydroxide deprotonates the primary amine, rendering it highly lipophilic and forcing it into the organic phase.

  • Procedure:

    • Suspend the pure diastereomeric salt in Dichloromethane (DCM) and Water.

    • Add 2.0 M NaOH(aq) dropwise until the aqueous layer reaches pH 11–12.

    • Separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine free base.

  • Self-Validation Checkpoint (Final QA): Measure specific optical rotation [α]D20​ . The specific rotation must match the established reference standard for the (1R,2S) configuration to confirm that no racemization occurred during basification.

Sources

Exploratory

N-[(3,4-Difluorophenyl)methyl]cyclopropanamine (CAS 926196-53-4): Structural Properties, Synthesis, and Applications in Drug Discovery

Abstract As drug discovery pipelines increasingly prioritize molecules with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, fluorinated benzylic amines have emerged as critical building blocks. This tec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As drug discovery pipelines increasingly prioritize molecules with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, fluorinated benzylic amines have emerged as critical building blocks. This technical whitepaper provides an in-depth analysis of N-[(3,4-difluorophenyl)methyl]cyclopropanamine (CAS 926196-53-4). Designed for researchers and drug development professionals, this guide synthesizes the physicochemical data, structural rationale, and a self-validating synthetic methodology for this versatile secondary amine[1].

Molecular Identity & Physicochemical Profiling

N-[(3,4-difluorophenyl)methyl]cyclopropanamine, also commonly referred to as N-(3,4-difluorobenzyl)cyclopropanamine, is a secondary amine characterized by a cyclopropyl group and a 3,4-difluorinated benzyl moiety. Its unique combination of steric constraint and electronic modulation makes it an ideal precursor for active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS).

Quantitative Physicochemical Data

To facilitate integration into computational drug design workflows, the core physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of CAS 926196-53-4

PropertyValueClinical/Chemical Significance
CAS Number 926196-53-4Unique identifier for procurement and registry[1].
Molecular Formula C10H11F2NDictates baseline molecular weight and atom economy.
Molecular Weight 183.20 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
H-Bond Donors 1Secondary amine provides a critical interaction point for target binding.
H-Bond Acceptors 3Nitrogen and two fluorine atoms act as potential acceptors.
Topological Polar Surface Area ~12.0 ŲHighly favorable for blood-brain barrier (BBB) penetration.

Structural Rationale in Drug Design

The architectural design of N-[(3,4-difluorophenyl)methyl]cyclopropanamine is not arbitrary; it is a highly optimized pharmacophore precursor. Understanding the causality behind these structural motifs is essential for rational drug design.

  • The 3,4-Difluorophenyl Moiety: Fluorine substitution at the 3 and 4 positions serves a dual purpose. First, it blocks cytochrome P450-mediated aromatic oxidation, drastically improving the metabolic half-life of the resulting API. Second, the strong inductive electron-withdrawing effect of the fluorine atoms lowers the pKa of the adjacent benzylic amine. This pKa modulation increases the fraction of the un-ionized drug at physiological pH, thereby enhancing passive membrane permeability.

  • The Cyclopropylamine Group: Unlike linear alkyl chains (e.g., propyl or isopropyl groups), the cyclopropyl ring introduces severe conformational rigidity. This rigidity reduces the entropic penalty incurred upon target binding, often leading to higher binding affinities. Furthermore, the unique steric bulk of the cyclopropyl ring can selectively fill hydrophobic pockets in target receptors while minimizing off-target interactions.

SAR Core N-[(3,4-difluorophenyl)methyl] cyclopropanamine F_Group 3,4-Difluorophenyl - Metabolic Stability - Lipophilicity Core->F_Group Amine Secondary Amine - H-bond Donor/Acceptor - Salt Formation Core->Amine Cyclo Cyclopropyl Group - Conformational Rigidity - Reduced Off-target Core->Cyclo

Pharmacophoric contributions of the structural motifs in N-[(3,4-difluorophenyl)methyl]cyclopropanamine.

Synthetic Methodology: Reductive Amination

The most robust and scalable method for synthesizing CAS 926196-53-4 is the reductive amination of 3,4-difluorobenzaldehyde with cyclopropylamine. The following protocol is designed as a self-validating system , ensuring that each step provides measurable feedback to the chemist, thereby guaranteeing high yield and purity.

Synthesis Aldehyde 3,4-Difluoro- benzaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + Amine, - H2O Amine Cyclopropylamine Amine->Imine Product Target Molecule (CAS 926196-53-4) Imine->Product NaBH(OAc)3 Reduction

Step-by-step reductive amination workflow for synthesizing CAS 926196-53-4.

Step-by-Step Protocol

Reagents: 3,4-difluorobenzaldehyde (1.0 eq), cyclopropylamine (1.2 eq), sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), 1,2-dichloroethane (DCE), glacial acetic acid (0.1 eq).

  • Imine Formation: Dissolve 3,4-difluorobenzaldehyde in anhydrous DCE (0.2 M concentration) under an inert nitrogen atmosphere. Add cyclopropylamine (1.2 eq) dropwise at room temperature.

    • Causality & Validation: Add glacial acetic acid (0.1 eq) to lower the pH to ~5-6. This mildly acidic environment protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack, without fully protonating the cyclopropylamine. Monitor via Thin Layer Chromatography (TLC); the disappearance of the UV-active aldehyde spot confirms complete Schiff base (imine) formation.

  • Selective Reduction: Once imine formation is complete (typically 1-2 hours), add NaBH(OAc)3 (1.5 eq) portionwise over 15 minutes to prevent thermal spiking.

    • Causality & Validation: NaBH(OAc)3 is chosen over NaBH4 because it is a milder reducing agent that selectively reduces protonated imines over aldehydes. This prevents the side reaction of reducing the starting aldehyde into 3,4-difluorobenzyl alcohol. Stir the reaction for 12 hours at room temperature.

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases.

    • Causality & Validation: The basic quench neutralizes the acetic acid and destroys any unreacted hydride species, while simultaneously ensuring the product amine is in its free-base (un-ionized) form for organic extraction. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified via silica gel flash chromatography (DCM:MeOH gradient) or isolated as a hydrochloride salt by bubbling HCl gas through an ethereal solution of the free base.

Downstream Applications in Target Modulation

As a building block, N-[(3,4-difluorophenyl)methyl]cyclopropanamine is frequently functionalized into amides, ureas, or sulfonamides. These derivatives are highly prized in the development of CNS therapeutics, particularly for targeting G-protein coupled receptors (GPCRs) or intracellular kinase cascades.

The lipophilic nature of the difluorobenzyl group ensures excellent partitioning across the blood-brain barrier, while the secondary amine serves as a critical hinge-binding motif (in kinases) or an orthosteric anchor (in GPCRs).

Pathway Drug API Derivative Receptor CNS Target Receptor (e.g., GPCR/Kinase) Drug->Receptor High Affinity Binding Effector Downstream Effector Receptor->Effector Signal Transduction Response Modulated Cellular Response Effector->Response Phenotypic Shift

Generalized signaling pathway modulation by APIs derived from this building block.

By leveraging the precise structural advantages of CAS 926196-53-4, medicinal chemists can bypass early-stage optimization hurdles related to metabolic clearance and target selectivity, accelerating the path from hit-to-lead to clinical candidate.

References

  • Title: ChemScene (Page 422) @ ChemBuyersGuide.com, Inc. Source: chembuyersguide.com URL:[Link]

Sources

Foundational

Epigenetic Modulation via N-Substituted Difluorophenyl Cyclopropanamines: A Technical Guide to LSD1 Inhibition

Executive Summary Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent epigenetic enzyme responsible for demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). Its o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent epigenetic enzyme responsible for demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). Its overexpression is a critical driver of cancer stemness, particularly in acute myeloid leukemia (AML) and various solid tumors[1]. While tranylcypromine (TCP) was identified as an early covalent inhibitor of LSD1, its lack of selectivity over monoamine oxidases (MAO-A/B) limits its clinical utility. The rational design of N-substituted difluorophenyl cyclopropanamine derivatives represents a breakthrough in overcoming these limitations, achieving nanomolar potency and unprecedented selectivity profiles[2][3].

This technical whitepaper deconstructs the structural rationale, signaling pathways, and self-validating experimental workflows required to develop and evaluate these advanced epigenetic modulators.

Mechanistic Rationale: The Tripartite Pharmacophore

The biological activity of these derivatives is rooted in a highly optimized tripartite structure, where each moiety serves a precise, causal function in the enzyme-inhibitor interaction:

  • The Cyclopropanamine Warhead (Mechanism-Based Inhibition): The core acts as a suicide inhibitor. Upon entering the LSD1 active site, the amine undergoes a single-electron transfer to the FAD cofactor. The resulting radical cation triggers the rapid opening of the strained cyclopropane ring, forming an irreversible covalent adduct with the N5 atom of FAD[3].

  • The Difluorophenyl Core (Steric & Electronic Tuning): Fluorine substitution (e.g., 3,4-difluoro or 2,4-difluoro) serves a dual purpose. Electronically, the highly electronegative fluorine atoms modulate the pKa​ of the adjacent amine, optimizing the rate of electron transfer. Sterically, the difluorophenyl ring perfectly occupies the hydrophobic substrate-binding sub-pocket of LSD1, enhancing binding affinity while improving metabolic stability against cytochrome P450-mediated oxidation[4][5].

  • The N-Substitution (The Selectivity Switch): The addition of bulky N-substituents (e.g., piperidines, pyrrolidines, or indoline derivatives) is the critical determinant of selectivity. While MAO-A and MAO-B have narrow, restrictive active sites, LSD1 possesses a massive substrate-binding cleft designed to accommodate the bulky histone H3 tail. N-substitution creates a severe steric clash in MAO enzymes while forming favorable van der Waals and hydrogen-bonding interactions within the LSD1 cleft, driving selectivity up to 4000-fold[2][3].

G cluster_0 LSD1 Catalytic Core FAD FAD Cofactor Adduct Covalent FAD-Adduct (Irreversible Inhibition) FAD->Adduct Covalent Bond Formation Inhibitor N-Substituted Difluorophenyl Cyclopropanamine Inhibitor->FAD Single-Electron Transfer & Ring Opening Demethylation Demethylation Blocked Adduct->Demethylation Steric/Electronic Blockade Substrate H3K4me1/2 (Histone Substrate) Substrate->Demethylation Attempted Binding GeneExp Upregulation of Differentiation Markers (e.g., CD86) Demethylation->GeneExp Epigenetic Reactivation

Caption: Covalent inhibition of LSD1 by cyclopropanamine derivatives and subsequent epigenetic reactivation.

Quantitative Structure-Activity Relationship (SAR)

Recent optimizations, such as the incorporation of indolin-5-yl or piperidinyl groups onto the difluorophenyl cyclopropanamine scaffold, have yielded remarkable improvements. The table below synthesizes the SAR progression from the foundational TCP scaffold to advanced N-substituted derivatives[2][3][6].

Compound ScaffoldLSD1 IC50​ (nM)MAO-A IC50​ (nM)Selectivity (LSD1 vs MAO-A)Cellular Activity (MV-4-11 AML Cells)
Tranylcypromine (TCP) ~20,000~2,000< 0.1-fold (MAO-A selective)Weak / Non-specific toxicity
Unsubstituted Difluorophenyl Cyclopropanamine ~1,500~500~0.3-foldModerate
N-(Piperidin-4-yl) Difluorophenyl Derivative 125.0> 10,000> 80-foldStrong ( EC50​ ~ 1.2 μ M)
Indolin-5-yl N-Substituted Derivative (e.g., 7e) 24.4> 100,000> 4000-foldPotent ( EC50​ = 470 nM for CD86)

Experimental Workflows: Synthesis and Biological Validation

To ensure high-fidelity data, the development of these compounds relies on rigorous, self-validating experimental systems. The biological activity of cyclopropanamines is strictly stereodependent, with the (1R,2S)-trans configuration typically exhibiting the highest LSD1 affinity[5][7].

Workflow 1: Stereoselective Synthesis and Reductive Alkylation

The most efficient method for introducing the critical N-substituent is through reductive amination of a stereopure difluorophenyl cyclopropanamine with a corresponding ketone or aldehyde[8][9].

Workflow A Stereopure Difluorophenyl Cyclopropanamine C Imine Intermediate A->C Condensation (DIPEA, AcOH) B Ketone/Aldehyde (e.g., Piperidone) B->C D N-Substituted Derivative C->D NaBH(OAc)3 Reductive Amination

Caption: Reductive amination workflow for synthesizing N-substituted cyclopropanamines.

Step-by-Step Protocol: Reductive Alkylation

  • Imine Formation: Dissolve 1.0 eq of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride in anhydrous 1,2-dichloroethane (DCE). Add 1.2 eq of the target ketone (e.g., N-Boc-piperidin-4-one) and 1.5 eq of N,N-diisopropylethylamine (DIPEA) to liberate the free base[8][9].

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine condensation. Stir at room temperature for 2 hours under an inert argon atmosphere.

  • Reduction: Portion-wise, add 1.5 eq of sodium triacetoxyborohydride ( NaBH(OAc)3​ ). Causality Note: The choice of NaBH(OAc)3​ over NaBH4​ is critical; its milder reducing power prevents the premature reduction of the unreacted ketone into an alcohol, ensuring high yields of the target amine[8].

  • Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the starting amine mass peak and the emergence of the product mass [M+H]+ validates the completion of the reductive amination.

  • Quenching & Purification: Quench with saturated aqueous NaHCO3​ , extract with dichloromethane, dry over Na2​SO4​ , and purify via flash column chromatography (silica gel, gradient elution with EtOAc/Hexanes).

Workflow 2: Self-Validating Cellular Assay for Epigenetic Reactivation

Inhibition of LSD1 in AML cells (e.g., MV-4-11) restores the methylation of H3K4 at specific enhancer regions, driving the expression of myeloid differentiation markers like CD86[2][6].

Step-by-Step Protocol: CD86 Flow Cytometry Assay

  • Cell Culture: Seed MV-4-11 cells in RPMI-1640 medium supplemented with 10% FBS at a density of 2×105 cells/mL in 6-well plates.

  • Compound Treatment: Treat cells with the N-substituted difluorophenyl cyclopropanamine derivative at varying concentrations (e.g., 0.1, 0.5, 1.0, and 5.0 μ M). Include a DMSO vehicle control and a positive control (e.g., GSK2879552).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO2​ humidified incubator. Causality Note: Epigenetic reprogramming is not instantaneous. It requires multiple cell division cycles to dilute the existing unmethylated histones and accumulate H3K4me2; hence, a 72-hour incubation is mandatory to observe phenotypic differentiation[6].

  • Antibody Staining: Harvest cells, wash twice with cold PBS containing 1% BSA. Resuspend in 100 μ L of PBS/BSA and add 5 μ L of APC-conjugated anti-human CD86 antibody. Incubate in the dark at 4°C for 30 minutes.

  • Flow Cytometry Analysis: Wash cells to remove unbound antibodies and analyze using a flow cytometer. Gate for live cells using propidium iodide (PI) exclusion.

  • Data Validation (Counter-Screen): Calculate the EC50​ for CD86 upregulation. To validate that the effect is strictly LSD1-dependent, run a parallel counter-screen in an LSD1-insensitive cell line (e.g., RPMI-8226). The compound must exhibit no significant antiproliferative or differentiation effects in this control line to rule out off-target cytotoxicity[6].

Conclusion

The rational functionalization of the difluorophenyl cyclopropanamine scaffold via N-substitution has transformed a non-selective MAO inhibitor into a precision epigenetic therapeutic. By exploiting the distinct topological differences between the active sites of LSD1 and MAO enzymes, these derivatives achieve high covalent binding efficiency, profound cellular differentiation, and robust in vivo efficacy, paving the way for next-generation targeted oncology drugs.

References

  • Li, C., Su, M., Zhu, W., et al. "Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors." Journal of Medicinal Chemistry, 2022, 65(5): 4335-4349.[Link]

  • MDPI. "Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies." International Journal of Molecular Sciences, 2024.[Link]

  • Vertex Pharmaceuticals Inc. "(Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors.
  • Oryzon Genomics S.A. "(Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors.

Sources

Exploratory

Discovery and Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine: The Chiral Engine of Ticagrelor

Executive Summary Ticagrelor (marketed as Brilinta®) represents a paradigm shift in cardiovascular pharmacology as the first reversibly binding, direct-acting, orally administered P2Y12 receptor antagonist[1]. Unlike thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ticagrelor (marketed as Brilinta®) represents a paradigm shift in cardiovascular pharmacology as the first reversibly binding, direct-acting, orally administered P2Y12 receptor antagonist[1]. Unlike thienopyridines (e.g., clopidogrel), which are prodrugs requiring hepatic activation, Ticagrelor acts directly on platelets to prevent aggregation in patients with acute coronary syndrome[2].

At the structural core of this blockbuster drug lies a critical chiral building block: (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine . The discovery, scale-up, and optimization of this specific intermediate have been the subject of intense process chemistry research. As a Senior Application Scientist, I have witnessed how the evolution of its synthesis—from early chiral resolution to state-of-the-art engineered biocatalysis—perfectly illustrates the intersection of green chemistry, stereocontrol, and industrial drug development.

Mechanistic Rationale: The Anatomy of a Pharmacophore

The selection of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine scaffold is not arbitrary; it is a masterclass in rational drug design.

  • The Fluorine Effect: The substitution of two fluorine atoms at the 3 and 4 positions of the phenyl ring serves a dual purpose. First, the high electronegativity of fluorine modulates the basicity of the adjacent cyclopropylamine, optimizing the drug's pharmacokinetic profile. Second, the strong C–F bonds act as metabolic shields, preventing rapid cytochrome P450-mediated oxidative degradation at the phenyl ring[3].

  • Cyclopropyl Rigidity: The cyclopropane ring acts as a conformational lock. By enforcing a strict trans-(1R,2S) geometry, the amine is held in the precise three-dimensional orientation required to dock into the hydrophobic pocket of the P2Y12 receptor[3]. Any deviation in stereochemistry results in a precipitous drop in binding affinity.

P2Y12_Pathway ADP ADP Release P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Gi Gi Protein Activation P2Y12->Gi Triggers cAMP cAMP Reduction Gi->cAMP Induces Agg Platelet Aggregation cAMP->Agg Leads to Tic Ticagrelor (Active Drug) Tic->P2Y12 Reversibly Inhibits

Figure 1: Mechanism of P2Y12 receptor inhibition by Ticagrelor.

The Evolution of Synthetic Strategies

The journey to efficiently synthesize this intermediate reflects the broader evolution of modern process chemistry.

First-Generation: Chiral Auxiliaries and Resolution

Early synthetic routes patented by AstraZeneca relied heavily on traditional organic chemistry techniques. One prominent method utilized Oppolzer's camphor sultam as a chiral auxiliary to direct the stereochemistry during cyclopropanation with diazomethane[4]. While this allowed for the isolation of the correct trans-cyclopropanamine, the use of expensive auxiliaries and hazardous diazomethane severely limited industrial scalability[4].

Second-Generation: Transition Metal Catalysis

To bypass hazardous reagents, subsequent routes employed transition metal catalysis. A notable pathway involves the Rhodium-catalyzed asymmetric 1,4-addition of a 3,4-difluorophenylboronic acid derivative to (5H)-furan-2-one[5]. This forms a chiral lactone that is subsequently opened, cyclized, and subjected to a Hofmann degradation to yield the amine[5]. While highly stereoselective, the reliance on precious metal complexes (Rh) introduces heavy metal toxicity concerns and requires rigorous downstream scavenging to meet API (Active Pharmaceutical Ingredient) specifications.

Third-Generation: Engineered Biocatalysis

The current state-of-the-art approach leverages directed evolution. Researchers engineered a truncated globin from Bacillus subtilis (BsGlb) to catalyze the abiological cyclopropanation of 3,4-difluorostyrene using ethyl diazoacetate (EDA)[6]. This biocatalytic method achieves an unprecedented 79% yield with >99% diastereomeric ratio (dr) and 98% enantiomeric excess (ee) in a single, environmentally benign step[6].

Synthetic_Workflow SM 3,4-Difluorostyrene + Ethyl Diazoacetate Biocat Biocatalytic Cyclopropanation (Engineered Globin) SM->Biocat Ester (1R,2R)-Cyclopropyl Ester Biocat->Ester >99% dr, 98% ee Amide Ammonolysis & Hofmann Rearrangement Ester->Amide Amine (1R,2S)-Cyclopropylamine (Crude Oil) Amide->Amine Retention of Config Salt Chiral Resolution (D-Mandelic Acid) Amine->Salt Product Pure (1R,2S)-Amine D-Mandelate Salt Salt->Product Crystallization

Figure 2: Modern biocatalytic workflow for the synthesis of the Ticagrelor intermediate.

Comparative Analysis of Synthetic Routes

To objectively evaluate these methodologies, we must analyze their performance across critical process chemistry metrics:

Synthetic RouteKey Reagents / CatalystsOverall YieldStereoselectivity (ee%)Environmental ImpactIndustrial Scalability
First-Generation [4]Diazomethane, Pd(OAc)₂, Chiral Auxiliaries< 20%> 95% (Post-resolution)High (Explosive hazards, high waste)Poor
Metal-Catalyzed [5][Rh(C₂H₄)₂Cl]₂, Chiral Ligands, Boronic Acid~ 45-50%> 98%Moderate (Heavy metal toxicity, solvent use)Good
Biocatalytic [6]Engineered BsGlb, Ethyl Diazoacetate> 70%> 99%Low (Aqueous conditions, renewable catalyst)Excellent

Self-Validating Experimental Protocol: Biocatalytic Route & Chiral Resolution

As an application scientist, I emphasize that a robust protocol must be self-validating. The following workflow combines the biocatalytic generation of the cyclopropyl core[6] with a classical D-mandelic acid resolution[7] to ensure absolute stereochemical integrity.

Step 1: Biocatalytic Cyclopropanation
  • Procedure: Suspend whole E. coli cells expressing the engineered BsGlb variant in M9-N buffer supplemented with 25 mM glucose. Introduce 3,4-difluorostyrene (10 mM) into the bioreactor. Under strictly anaerobic conditions, add ethyl diazoacetate (EDA) (20 mM) via a syringe pump over 12 hours[8].

  • Causality & Logic: The slow, continuous addition of EDA is a critical parameter. It maintains a low steady-state concentration of the highly reactive carbene intermediate, thereby suppressing the unwanted dimerization of EDA into diethyl fumarate or maleate[8]. The engineered active site of the globin forces the trans-(1R,2R) approach, yielding the ethyl-(1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate[6].

Step 2: Ammonolysis and Hofmann Rearrangement
  • Procedure: Extract the (1R,2R)-ester with ethyl acetate, concentrate, and treat with methanolic ammonia (7 M) at 40°C to yield the corresponding amide. Next, subject the amide to an aqueous solution of sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) at 0°C, then warm to 50°C for 2 hours.

  • Causality & Logic: The Hofmann rearrangement is deliberately selected because the migration of the alkyl group to the electron-deficient nitrogen atom occurs with complete retention of stereochemical configuration [6]. This seamlessly translates the (1R,2R)-ester into the desired (1R,2S)-amine.

Step 3: Salt Formation and Chiral Resolution
  • Procedure: Extract the crude (1R,2S)-amine into toluene. The free base is an unstable oil[7]. To a stirred solution of the amine, add a stoichiometric equivalent of D-mandelic acid dissolved in a mixture of ethyl acetate and heptane. Stir at room temperature until a thick white precipitate forms. Filter, wash with cold heptane, and dry under vacuum[7].

  • Causality & Logic: This step acts as a thermodynamic sink and a self-validating quality control measure. Because the free base amine is an oil, it is highly susceptible to oxidative degradation and difficult to handle[7]. D-mandelic acid selectively forms a highly insoluble diastereomeric salt with the (1R,2S) enantiomer. This crystallization inherently rejects trace impurities and the wrong enantiomer, upgrading the optical purity to >99.5% and providing a stable, weighable solid for the final API coupling steps[7].

Conclusion

The discovery and optimization of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine perfectly encapsulate the trajectory of modern pharmaceutical manufacturing. By transitioning from hazardous, atom-inefficient resolutions to elegant, highly stereoselective biocatalytic carbene transfers, the industry has not only secured the supply chain for a life-saving cardiovascular drug but has also set a new standard for green chemistry in API synthesis. The integration of engineered enzymes with classical physical organic chemistry (such as the Hofmann rearrangement and diastereomeric salt crystallization) ensures a robust, scalable, and self-validating process.

References

  • [5] Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine. Google Patents (CN107827755B). Available at:

  • [2] Method for detecting (1R,2S)-2-(3,4-diflurophenyl) cyclopropylamine in ticagrelor. Google Patents (CN105424822A). Available at:

  • [7] The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates. Google Patents (CN104974017B). Available at:

  • [4] Synthesis of nitrogen substituted cyclopropanes. European Patent Office (EP2589587A1). Available at:

  • [3] /[6] Hernandez, K. E., et al. (2016). Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. ACS Catalysis, 6(11), 7810–7813. PubMed Central. Available at:[Link]

  • [1] Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine. Patsnap Eureka (CN104311432A). Available at:

  • [8] Knight, A. M., et al. (2018). Diverse Engineered Heme Proteins Enable Stereodivergent Cyclopropanation of Unactivated Alkenes. ACS Central Science, 4(3), 372–377. PubMed Central. Available at:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 2-(3,4-difluorophenyl)cyclopropanamine and its Salts

Authored for Researchers, Scientists, and Drug Development Professionals Section 1: Executive Summary & Chemical Profile 2-(3,4-difluorophenyl)cyclopropanamine is a critical chemical intermediate, primarily recognized fo...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Chemical Profile

2-(3,4-difluorophenyl)cyclopropanamine is a critical chemical intermediate, primarily recognized for its role in the synthesis of advanced pharmaceutical agents, including orally active reversible P2Y12 receptor antagonists used for preventing thrombosis.[1][2] Its unique structure, featuring a difluorophenyl group attached to a cyclopropylamine moiety, imparts specific reactivity and pharmacological properties. However, this structure also necessitates a rigorous and informed approach to its handling and safety management. The presence of the fluorinated aromatic ring and the reactive amine group contributes to its classification as a hazardous substance, with potential for skin, eye, and respiratory irritation, as well as more severe hazards depending on the specific salt form.[3][4][5][6]

This guide provides an in-depth analysis of the safety, handling, and emergency protocols for 2-(3,4-difluorophenyl)cyclopropanamine and its common hydrochloride salt. The objective is to equip laboratory personnel with the necessary knowledge to mitigate risks, ensure regulatory compliance, and foster a culture of safety in a research and development environment. The causality behind each procedural recommendation is explained to provide a deeper understanding beyond simple instruction.

Identifier Value
Chemical Name (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine
Synonyms CYC027, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine
CAS Number 220352-38-5 (Free Base)[3]
Molecular Formula C₉H₉F₂N[3]
Common Salt Hydrochloride (HCl) Salt
CAS Number (HCl Salt) 1156491-10-9[5][7][8]
Molecular Formula (HCl Salt) C₉H₁₀ClF₂N[6][8]

Section 2: Hazard Identification and GHS Classification

The hazard profile of this compound can vary based on its form (free base vs. salt). The data presented is a synthesis from multiple Safety Data Sheets (SDS) to provide a comprehensive overview. It is imperative to always consult the specific SDS for the exact material being handled.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards.

GHS_Hazards cluster_pictograms GHS Pictograms cluster_hazards Hazard Classes p1 GHS07 H302 Acute Toxicity, Oral (Cat. 4) H302: Harmful if swallowed p1->H302:f0 H315 Skin Irritation (Cat. 2) H315: Causes skin irritation p1->H315:f0 H319 Eye Irritation (Cat. 2A) H319: Causes serious eye irritation p1->H319:f0 H335 STOT - Single Exposure (Cat. 3) H335: May cause respiratory irritation p1->H335:f0 p2 GHS06 H301 Acute Toxicity, Oral (Cat. 3) H301: Toxic if swallowed p2->H301:f0 p3 GHS08 हेल्थ हज़ार्ड H317 Skin Sensitization (Cat. 1) H317: May cause an allergic skin reaction p3->H317:f0 H373 STOT - Repeated Exposure (Cat. 2) H373: May cause damage to organs through prolonged or repeated exposure p3->H373:f0 p4 GHS09 पर्यावरण H411 Aquatic Hazard, Chronic (Cat. 2) H411: Toxic to aquatic life with long lasting effects p4->H411:f0

Caption: GHS Pictograms and Associated Hazard Classes.

Summary of GHS Classifications:

Hazard Statement Description Commonly Associated Form Signal Word
H301 Toxic if swallowed[4]Mandelate SaltDanger[4]
H302 Harmful if swallowed[5][6]Hydrochloride SaltWarning[5][9]
H315 Causes skin irritation[3][5][6][9]Free Base, HCl SaltWarning[5][9]
H317 May cause an allergic skin reaction[4]Mandelate SaltDanger[4]
H319 Causes serious eye irritation[3][5][6][9]Free Base, HCl SaltWarning[5][9]
H335 May cause respiratory irritation[3][5][6][9]Free Base, HCl SaltWarning[5][9]
H373 May cause damage to organs through prolonged or repeated exposure[4]Mandelate SaltDanger[4]
H411 Toxic to aquatic life with long lasting effects[4]Mandelate SaltDanger[4]

Expert Interpretation: The core hazards across all forms are irritation to the skin, eyes, and respiratory tract.[3][9] The primary operational risk during routine lab work (e.g., weighing, preparing solutions) is exposure to dust or aerosols, leading to these irritant effects. The choice of salt can introduce more significant hazards; for instance, the mandelate salt shows acute oral toxicity and the potential for skin sensitization, requiring stricter handling controls.[4] The environmental hazard (H411) necessitates controlled disposal and prohibits release into drains.[4]

Section 3: Risk Assessment and Exposure Control

A proactive approach to exposure control is paramount. The hierarchy of controls (Elimination, Substitution, Engineering Controls, Administrative Controls, PPE) must be applied. As this specific molecule is required for research, we focus on the latter three.

Engineering Controls

The primary objective of engineering controls is to contain the chemical at the source, providing the most effective line of defense.

  • Chemical Fume Hood: All weighing of the solid material and preparation of solutions must be conducted inside a certified chemical fume hood. This is non-negotiable. The rationale is to capture any generated dust or vapors, preventing inhalation, which can cause respiratory irritation (H335).[3][5][9]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted. This provides a secondary level of protection.[5][10]

  • Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[9][11] Their proximity is critical for immediate decontamination in case of accidental contact.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on a thorough risk assessment of the specific task.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Tightly-fitting safety goggles with side-shields (EN166/NIOSH approved).[5][9][10]Chemical-resistant gloves (e.g., Nitrile), inspected prior to use.[10] Use proper removal technique.Standard flame-retardant lab coat.[10]Not required if handled within a fume hood.
Preparing Solutions Tightly-fitting safety goggles.[10] A face shield should be worn over goggles if there is a splash hazard.[9]Chemical-resistant gloves.[10]Lab coat. Consider a chemically impervious apron if handling larger volumes.Not required if handled within a fume hood.
Large-Scale Operations Face shield over safety goggles.Heavy-duty chemical-resistant gloves.Chemically impervious suit or apron over a lab coat.[10][12]A full-face respirator with appropriate cartridges may be necessary if engineering controls are insufficient.[10]

Causality: The selection of PPE directly correlates with the known hazards. Goggles with side-shields are mandated to prevent eye contact, which causes serious irritation (H319).[3][9] Impervious gloves and clothing are necessary to prevent skin contact, which can cause irritation (H315) or sensitization (H317).[4][10]

Hygiene Practices
  • Wash hands and forearms thoroughly with soap and water after handling and before leaving the laboratory.[4][9][10]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][5]

  • Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[4]

Section 4: Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems to ensure safety during common laboratory tasks.

SOP: Handling and Dispensing (Solid Form)
  • Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Verify the eyewash/shower is unobstructed.

  • Don PPE: Put on all required PPE as specified in Table 3.

  • Dispensing: Perform all manipulations deep within the fume hood. Use a spatula to carefully transfer the solid from the stock container to a tared weigh boat. Avoid creating dust clouds by using slow, deliberate movements.

  • Closure: Tightly close the primary container immediately after dispensing.[5][10]

  • Cleanup: Gently wipe down the spatula and work surface with a damp cloth (e.g., with 70% ethanol) to remove any residual dust. Dispose of the cloth and any contaminated items (e.g., weigh boat) in the designated solid hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Hygiene: Wash hands thoroughly.

SOP: Storage and Segregation
  • Container: Store in the original, tightly-closed container.[5][10]

  • Location: Store in a dry, cool, and well-ventilated place.[9][10] A locked cabinet is recommended, especially for more toxic salt forms.[4][5]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11][12][13] The amine functionality can react exothermically with these materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

SOP: Waste Disposal
  • Classification: All waste containing this compound (solid residue, contaminated PPE, solutions) must be treated as hazardous waste.

  • Containment: Use separate, clearly labeled, and sealed waste containers for solid and liquid waste.

  • Aquatic Hazard: Do not discharge any waste into drains or the environment, in accordance with the H411 classification for some forms.[4]

  • Disposal: Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Section 5: Emergency Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Accidental Release and Spill Cleanup

Spill_Response start Spill Detected alert Alert personnel Evacuate immediate area start->alert assess Assess Spill Size & Risk (Is it manageable?) alert->assess don_ppe Don appropriate PPE: - Respirator (if needed) - Goggles & Face Shield - Impervious Gloves & Apron assess->don_ppe Yes call_ehs Call Emergency Services / EHS (Environmental Health & Safety) assess->call_ehs No contain Contain spill with inert absorbent material (e.g., vermiculite, sand) don_ppe->contain cleanup Carefully sweep solid or collect absorbed liquid. Use non-sparking tools. contain->cleanup place_waste Place in a sealed, labeled hazardous waste container cleanup->place_waste decontaminate Decontaminate area with soap and water place_waste->decontaminate decontaminate->call_ehs Report Incident

Caption: Workflow for a manageable chemical spill response.

Step-by-Step Spill Protocol:

  • Evacuate: Immediately evacuate personnel from the spill area.[10]

  • Ventilate: Ensure the area is well-ventilated (e.g., turn on fume hood).

  • Ignition Sources: Remove all sources of ignition.[10][12]

  • Control: If safe to do so, prevent further spillage.

  • Cleanup (for small, manageable spills):

    • Don appropriate PPE, including respiratory protection if necessary.[10]

    • For solids, carefully sweep or vacuum (using an electrically protected vacuum) the material. Avoid creating dust.

    • For liquids, cover with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the contained material using non-sparking tools and place it into a suitable, sealed container for disposal.[5][10]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to laboratory management and the Environmental Health & Safety (EHS) department.

First-Aid Measures

Immediate action is required upon exposure.

Exposure Route First-Aid Response
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5][9][10]
Skin Contact Immediately remove all contaminated clothing.[10] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[4][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4][10] Never give anything by mouth to an unconscious person. Call a Poison Control Center or doctor immediately.[4][10]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10][12]

  • Unsuitable Media: Do not use a direct stream of water as it may spread the fire.

  • Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[10][12]

Section 6: Physical and Chemical Properties

Data for this specific compound is limited in publicly available literature, which itself is a critical piece of safety information. Researchers must not assume properties based on structurally similar compounds.

Property Value
Appearance White to off-white powder/solid[1] (for salt forms)
Odor No data available
Melting Point No data available[4]
Boiling Point No data available[4]
Flash Point No data available
Solubility No data available

Section 7: References

  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem. [Link]

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1- amine Safety Data Sheet - EDQM. [Link]

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem. [Link]

  • (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride CAS 1156491-10-9 - Caming Pharmaceutical Ltd. [Link]

  • Emergency Response - Hazardous Substances Flipchart - WorkSafe. [Link]

  • What to do in a chemical emergency - GOV.UK. [Link]

Sources

Exploratory

Comprehensive Technical Guide: Solubility, Stability, and Handling of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the synthesis of the blockbuster antiplatelet drug Ticagrelor (Brili...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the synthesis of the blockbuster antiplatelet drug Ticagrelor (Brilinta), maintaining the stereochemical fidelity and chemical integrity of intermediate building blocks is paramount. The compound (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride (CAS 1156491-10-9) serves as the critical chiral anchor for the drug's biological activity[1]. While its free base form (CAS 220352-38-5) is highly susceptible to oxidative and thermal degradation, the hydrochloride salt provides a robust, workable solid state. This whitepaper dissects the thermodynamic solubility, stability kinetics, and validated handling protocols required to utilize this intermediate effectively in pharmaceutical manufacturing.

Physicochemical Profiling & Solubility Thermodynamics

Understanding the phase behavior of this intermediate requires analyzing its structural paradox: it is an ionized salt, yet it possesses a massive lipophilic footprint.

The 3,4-difluorophenyl moiety and the highly strained cyclopropane ring impose a significant hydrophobic penalty (LogP = 3.28)[2]. When introduced to an aqueous medium, the hydration energy of the ammonium-chloride ion pair is partially offset by the energy required to create a cavity in the water network for the lipophilic tail. Consequently, despite being a salt, its aqueous solubility remains strictly limited[1]. Complete solvation for analytical or synthetic purposes necessitates polar aprotic solvents (e.g., DMSO) or polar protic solvents (e.g., Methanol)[2].

Table 1: Key Physicochemical Properties
ParameterValueMechanistic Implication
Chemical Name (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine HClDefines the critical (1R,2S)-trans configuration.
CAS Registry Number 1156491-10-9Industry standard identifier for the HCl salt.
Molecular Weight 205.63 g/mol Low MW allows high molarity in solvent systems.
Melting Point ~172 °C to >185 °C (Decomposes)High lattice energy; indicates thermal degradation prior to true melting[1][2].
LogP 3.28High lipophilicity drives poor aqueous solubility[2].
Topological Polar Surface Area 26.02 ŲLow TPSA confirms the dominance of the hydrophobic core[2].
Solubility Profile Soluble in DMSO, Methanol; Limited in WaterDictates solvent selection for analytical extractions[1][2].

Stability Kinetics & Degradation Pathways

The stability of the (1R,2S) stereocenter is the most critical quality attribute of this intermediate. As detailed by authoritative suppliers like , the hydrochloride salt is stable under neutral or mildly acidic conditions[1]. However, it is vulnerable to specific environmental stressors:

  • Hygroscopicity & Hydrolysis: As a hydrochloride salt, the crystal lattice can absorb atmospheric moisture. Localized micro-dissolution on the crystal surface lowers the activation energy for hydrolytic degradation and potential epimerization of the cyclopropane chiral centers.

  • Thermal Degradation: The compound does not exhibit a clean melting transition; it undergoes thermal decomposition at approximately 172 °C[1].

  • Oxidative Stress: While the salt form protects the primary amine better than the free base, prolonged exposure to oxygen and light can still induce oxidative cleavage.

Table 2: Validated Storage & Handling Parameters
ParameterRecommended ConditionScientific Rationale
Temperature -20 °C to 2-8 °CSuppresses kinetic energy, preventing thermal decomposition and racemization[1].
Atmosphere Inert Gas (Nitrogen/Argon)Mitigates oxidative stress on the primary amine[1][3].
Container Well-closed, light-resistantPrevents photolytic breakdown and hygroscopic moisture absorption[2].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps; they must be designed with internal logic that validates the integrity of the data generated.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Because this intermediate is a salt of a weak base, its solubility is highly pH-dependent. Determining the precise pH at which the free base precipitates ( pHmax​ ) is critical for designing the extraction workflow during Ticagrelor synthesis.

  • Step 1: Media Preparation: Prepare 50 mM aqueous buffers at pH 1.2, 4.5, 6.8, and 9.0.

  • Step 2: Saturation: Add an excess of the solid HCl salt (approx. 50 mg) to 10 mL of each buffer in sealed, amber glass vials.

  • Step 3: Equilibration: Agitate at 25 °C ± 0.1 °C for 48 hours. Rationale: 48 hours ensures the system reaches true thermodynamic equilibrium, overcoming any temporary kinetic supersaturation.

  • Step 4: Phase Separation: Centrifuge at 10,000 x g for 15 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Step 5: Quantification: Analyze the filtrate via HPLC-UV at 254 nm against a validated calibration curve.

  • Self-Validating Mechanism: Measure the pH of the final saturated solution post-equilibration. If the pH has shifted by >0.1 units from the starting buffer, the buffer capacity was exceeded by the dissolved salt. The data point must be discarded, and the test repeated with a 100 mM buffer.

Protocol 2: Stability-Indicating HPLC Assay for Degradation Tracking

Causality: The strained cyclopropane ring and the primary amine are susceptible to degradation. Furthermore, ensuring the (1R,2S) configuration hasn't epimerized under thermal stress requires orthogonal chiral chromatography.

  • Step 1: Sample Stressing: Expose solid samples to 60 °C (thermal stress) and 1.2 million lux hours (photolytic stress) for 14 days.

  • Step 2: Sample Preparation: Dissolve the stressed samples in HPLC-grade Methanol to a working concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete disruption of the crystal lattice.

  • Step 3: Chromatographic Separation: Inject 10 µL onto a Chiralpak IC column (250 x 4.6 mm, 5 µm). Use an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Rationale: The addition of 0.1% Diethylamine (DEA) suppresses secondary interactions between the basic amine and residual silanols on the stationary phase, preventing peak tailing.

  • Step 4: Detection: Monitor via UV at 254 nm.

  • Self-Validating Mechanism: Prior to sample analysis, inject a System Suitability Standard containing a racemic mixture of the (1R,2S) and (1S,2R) enantiomers. The analytical run is only valid if the chromatographic resolution ( Rs​ ) between the two enantiomeric peaks is ≥2.0 .

Application Workflow in Ticagrelor Synthesis

In the industrial synthesis of Ticagrelor, as outlined by sources like [4], the stable hydrochloride salt cannot be used directly in the coupling step. The nucleophilic free amine must first be liberated via base treatment. This free amine then undergoes an SN​Ar (nucleophilic aromatic substitution) coupling with a pyrimidine core intermediate.

G A (1R,2S)-2-(3,4-difluorophenyl) cyclopropanamine HCl B Base Treatment (pH > 9) A->B NaOH (aq) C Free Amine (Organic Phase) B->C Extraction D SNAr Coupling (Pyrimidine Core) C->D DIPEA, Heat E Ticagrelor API D->E Multi-step Synthesis

Workflow for liberating the free amine and coupling in Ticagrelor synthesis.

References

  • Title: (1R, 2S) -2- (3, 4-Difluorophenyl) Cyclopropanamine Hydrochloride CAS 1156491-10-9 Source: HSP Pharma URL: [Link]

  • Title: (1R,2S)-2-(3,4-Difluorophenyl)Cyclopropanamine Hydrochloride: A Key Intermediate For Ticagrelor Source: Jeci Biochem URL: [Link]

Sources

Foundational

The role of the cyclopropane moiety in the biological activity of pharmaceutical compounds.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique stereoelectronic properties, born from significant ring strain and distinct bond characteristics, impart a range of desirable attributes to pharmaceutical compounds. This guide provides a comprehensive technical overview of the strategic incorporation of the cyclopropane moiety in drug design, exploring its profound impact on metabolic stability, binding affinity, and its role as a conformational constraint and versatile bioisostere. Through an examination of fundamental principles, practical applications in successful drug candidates, and detailed experimental protocols, this document serves as a resource for researchers seeking to leverage the remarkable potential of the cyclopropyl group in the development of next-generation therapeutics.

The Unique Physicochemical Landscape of the Cyclopropane Ring

The cyclopropane ring's distinct properties are a direct consequence of its strained three-membered structure. The C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons, lead to considerable angle and torsional strain.[1] This strain results in C-C bonds with increased p-character, often described as "bent" or banana bonds, which are weaker than typical alkane C-C bonds.[2] Conversely, the C-H bonds are shorter and stronger.[3] These fundamental characteristics give rise to a unique electronic and steric profile that can be strategically exploited in drug design.

Key features of the cyclopropane ring include:

  • Coplanarity of the three carbon atoms. [3]

  • Relatively shorter C-C bonds (approximately 1.51 Å). [3]

  • Enhanced π-character of C-C bonds. [3]

  • Shorter and stronger C-H bonds compared to alkanes. [3]

These attributes collectively contribute to the cyclopropane moiety's ability to influence a molecule's conformation, metabolic fate, and interaction with biological targets.

Strategic Applications of the Cyclopropane Moiety in Drug Design

The incorporation of a cyclopropane ring into a drug candidate is a deliberate strategy aimed at overcoming common challenges in drug development, such as poor metabolic stability and low potency.

Enhancing Metabolic Stability

One of the most significant advantages of introducing a cyclopropane group is the enhancement of metabolic stability.[4] The robust C-C bonds of the cyclopropane ring are less susceptible to metabolic degradation by cytochrome P450 (CYP) enzymes.[1] This can lead to a longer half-life, reduced clearance, and improved oral bioavailability.[3][5] The replacement of metabolically labile groups, such as ethyl or gem-dimethyl groups, with a cyclopropane ring can effectively block sites of oxidation.[6][7]

Original Moiety Cyclopropane Replacement Impact on Metabolic Stability (t½) Reference Compound Class
CyclohexaneCyclopropane14 min → 120 minNeurokinin-2 Receptor Antagonists[2]
EthylCyclopropylQualitative ImprovementGeneral Strategy[6]
gem-DimethylCyclopropylQualitative ImprovementGeneral Strategy[7][8]
VinylDifluoromethyl on CyclopropylSignificant ImprovementHepatitis C NS3/4A Protease Inhibitors[9]
Improving Binding Affinity and Potency through Conformational Rigidity

The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.[3] This pre-organization can lead to a significant increase in binding affinity and, consequently, enhanced potency.[4][5] By restricting the rotation of side chains, the cyclopropyl group can precisely orient key pharmacophoric elements for optimal interaction with a receptor's binding pocket.

Diagram: Conformational Constraint by the Cyclopropane Ring

G cluster_0 Flexible Linker (e.g., Ethyl Group) cluster_1 Rigid Linker (Cyclopropane Moiety) Flexible Bioactive Conformation Inactive1 Inactive Conformation 1 Flexible->Inactive1 Rotation Inactive2 Inactive Conformation 2 Flexible->Inactive2 Rotation Target Target Protein Flexible->Target Binding (High Entropic Cost) Rigid Locked Bioactive Conformation Rigid->Target Binding (Low Entropic Cost) Drug Drug Molecule Drug->Flexible Free Rotation Drug->Rigid Restricted Rotation

Caption: The cyclopropane ring restricts conformational flexibility, favoring the bioactive conformation for target binding.

The Cyclopropane Ring as a Versatile Bioisostere

The cyclopropane moiety can serve as a bioisostere for a variety of functional groups, offering a means to fine-tune a molecule's physicochemical properties while maintaining or improving its biological activity.[10] Its electronic character, which lies between that of an alkene and a gem-dimethyl group, allows it to mimic the spatial arrangement of these groups with altered electronic and metabolic properties.[8] For instance, it can replace a carbon-carbon double bond to increase stability or a gem-dimethyl group to reduce lipophilicity.[7][11]

Case Studies: Cyclopropane-Containing Drugs on the Market

The successful application of the cyclopropane moiety in drug design is exemplified by several FDA-approved drugs.

Ticagrelor: A P2Y12 Receptor Antagonist

Ticagrelor is an antiplatelet drug used to prevent thrombotic events.[] Its structure features a cyclopropyl group that is crucial for its activity. Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor, a key receptor in platelet activation and aggregation.[13][14] By binding to the P2Y12 receptor, Ticagrelor prevents ADP-mediated signaling, thereby inhibiting platelet aggregation.[][13]

Diagram: Ticagrelor's Mechanism of Action on the P2Y12 Signaling Pathway

G ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Ticagrelor Ticagrelor Ticagrelor->P2Y12 Inhibits AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates VASP VASP Phosphorylation PKA->VASP Inhibits Platelet Platelet Aggregation VASP->Platelet

Caption: Ticagrelor blocks the P2Y12 receptor, preventing the inhibition of adenylyl cyclase and ultimately inhibiting platelet aggregation.

Tranylcypromine: A Monoamine Oxidase Inhibitor

Tranylcypromine is an antidepressant that acts as a non-selective, irreversible inhibitor of monoamine oxidase (MAO).[15][16] MAO is an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][17] By inhibiting MAO, tranylcypromine increases the levels of these neurotransmitters in the brain, which is believed to be the basis of its antidepressant effect.[16][17] The cyclopropane ring in tranylcypromine is integral to its mechanism of irreversible inhibition.

Diagram: Tranylcypromine's Inhibition of Monoamine Oxidase

G Tranylcypromine Tranylcypromine MAO Monoamine Oxidase (MAO) Tranylcypromine->MAO Irreversibly Inhibits Breakdown Neurotransmitter Breakdown MAO->Breakdown Catalyzes Synaptic_Levels Increased Synaptic Neurotransmitter Levels MAO->Synaptic_Levels Increased levels due to inhibition Neurotransmitters Serotonin Norepinephrine Dopamine Neurotransmitters->MAO Substrate

Caption: Tranylcypromine irreversibly inhibits MAO, leading to increased levels of key neurotransmitters in the synapse.

Tasimelteon: A Melatonin Receptor Agonist

Tasimelteon is a melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder.[18][19] It acts as a selective agonist for the melatonin receptors MT1 and MT2.[10][20] The activation of the MT1 receptor is thought to promote sleepiness, while activation of the MT2 receptor helps to entrain the circadian rhythm to the 24-hour day-night cycle.[18][20] The cyclopropane ring in tasimelteon contributes to its optimal binding to these receptors.

Diagram: Tasimelteon's Action on Melatonin Receptor Signaling

G Tasimelteon Tasimelteon MT1 MT1 Receptor Tasimelteon->MT1 Agonist MT2 MT2 Receptor Tasimelteon->MT2 Agonist G_protein G-protein Signaling MT1->G_protein Activates MT2->G_protein Activates Sleep Promotion of Sleep Circadian Circadian Rhythm Entrainment G_protein->Sleep Leads to G_protein->Circadian Leads to

Caption: Tasimelteon activates MT1 and MT2 receptors, leading to the promotion of sleep and entrainment of the circadian rhythm.

Experimental Protocols for Evaluating Cyclopropane-Containing Compounds

The successful integration of a cyclopropane moiety into a drug candidate requires rigorous experimental validation of its impact on key pharmacological properties.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a standardized method for assessing the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (ice-cold)

  • Control compounds (high and low clearance)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test and control compounds by diluting the stock solutions in the assay buffer.

    • Prepare the microsomal suspension in the assay buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to each well.

    • Add the working solutions of the test and control compounds to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls (to which buffer is added instead).

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile to the respective wells.

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the equation: t½ = -0.693 / slope.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.[21][22]

Radioligand Binding Assay for Determining Binding Affinity (IC₅₀/Kᵢ)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of a test compound.

Materials:

  • Test compound

  • Radioligand specific for the target receptor

  • Receptor preparation (e.g., cell membranes expressing the target receptor)

  • Assay buffer

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a solution of the radioligand at a fixed concentration (typically at or below its Kₑ).

    • Prepare the receptor membrane suspension in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, set up wells for total binding (receptor + radioligand), non-specific binding (receptor + radioligand + non-specific control), and competitive binding (receptor + radioligand + serial dilutions of the test compound).

  • Incubation:

    • Add the receptor preparation to all wells.

    • Add the assay buffer or non-specific control to the appropriate wells.

    • Add the serial dilutions of the test compound to the competitive binding wells.

    • Add the radioligand to all wells.

    • Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[23]

Synthesis of Cyclopropane-Containing Compounds: The Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and reliable method for the synthesis of cyclopropanes from alkenes.

Objective: To synthesize a cyclopropane derivative from an alkene using a zinc-copper couple and diiodomethane.

Materials:

  • Alkene substrate

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn(Cu)) or diethylzinc (Et₂Zn)

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Preparation of the Simmons-Smith Reagent:

    • In a flame-dried flask under an inert atmosphere, add the zinc-copper couple.

    • Add the anhydrous solvent.

    • Slowly add the diiodomethane to the stirred suspension. A gentle reflux may be observed.

  • Cyclopropanation:

    • To the prepared Simmons-Smith reagent, add a solution of the alkene substrate in the anhydrous solvent dropwise at a controlled temperature (often 0°C to room temperature).

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography or distillation to obtain the desired cyclopropane derivative.[7][11]

Conclusion and Future Perspectives

The cyclopropane moiety has firmly established itself as a valuable structural motif in contemporary drug discovery. Its ability to confer metabolic stability, enhance binding affinity through conformational constraint, and serve as a versatile bioisostere provides medicinal chemists with a powerful tool to address key challenges in the optimization of lead compounds. The successful integration of the cyclopropyl group into a growing number of marketed drugs is a testament to its profound impact on pharmaceutical sciences.

Future research will likely focus on the development of novel and more efficient synthetic methodologies for the stereoselective introduction of substituted cyclopropane rings into complex molecules. Furthermore, a deeper understanding of the intricate interplay between the electronic properties of the cyclopropane ring and its interaction with specific biological targets will continue to fuel the rational design of innovative therapeutics with improved efficacy and safety profiles. The "smallest of rings" will undoubtedly continue to play a major role in shaping the future of medicine.

References

  • Tranylcypromine - Wikipedia. [Link]

  • What is the mechanism of Tasimelteon? - Patsnap Synapse. [Link]

  • What is the mechanism of Tranylcypromine Sulfate? - Patsnap Synapse. [Link]

  • What is the mechanism of Ticagrelor? - Patsnap Synapse. [Link]

  • Cyclopropane – Knowledge and References - Taylor & Francis. [Link]

  • Tranylcypromine: Its Pharmacology, Safety, and Efficacy - Psychiatry Online. [Link]

  • Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC - NIH. [Link]

  • Tranylcypromine Amine Oxidase Serotonin Antidepressant Action Pathway - SMPDB. [Link]

  • HETLIOZ (tasimelteon) mechanism of action (MOA). [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • metabolic stability in liver microsomes - Mercell. [Link]

  • Hetlioz - Tasimelteon - Molina Healthcare. [Link]

  • Addressing metabolic liabilities by bioisosteric replacements with Spark™ | Cresset. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • IC50 - Wikipedia. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Detailed Protocol: Asymmetric Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine

Introduction (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine is a critical chiral intermediate in the synthesis of the P2Y12 receptor antagonist, Ticagrelor.[1][2] Ticagrelor is an antiplatelet medication used to prevent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine is a critical chiral intermediate in the synthesis of the P2Y12 receptor antagonist, Ticagrelor.[1][2] Ticagrelor is an antiplatelet medication used to prevent thrombotic events such as heart attack and stroke.[3] The specific stereochemistry of the cyclopropylamine moiety is crucial for the pharmacological activity of Ticagrelor. Consequently, the development of efficient and highly stereoselective synthetic routes to this intermediate is of significant interest to the pharmaceutical industry. This document provides a detailed protocol for the asymmetric synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, focusing on a biocatalytic approach that offers high efficiency and stereoselectivity.

Synthetic Strategy: Biocatalytic Asymmetric Cyclopropanation

Several synthetic strategies have been developed to produce (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, including classical resolution of racemic mixtures, the use of chiral auxiliaries, and asymmetric catalysis.[3][4] While effective, many of these methods can be lengthy, require expensive reagents or catalysts, or generate significant chemical waste.[1]

Biocatalysis has emerged as a powerful and "greener" alternative for the synthesis of chiral pharmaceutical intermediates.[1] This protocol details a state-of-the-art method utilizing an engineered enzyme to catalyze the asymmetric cyclopropanation of 3,4-difluorostyrene. This approach provides direct access to a key precursor with high diastereo- and enantioselectivity, streamlining the overall synthesis.[1]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Asymmetric Cyclopropanation cluster_1 Step 2: Amidation cluster_2 Step 3: Hofmann Rearrangement 3,4-Difluorostyrene 3,4-Difluorostyrene Engineered_Enzyme Engineered_Enzyme 3,4-Difluorostyrene->Engineered_Enzyme Substrate 1 Ethyl_diazoacetate Ethyl_diazoacetate Ethyl_diazoacetate->Engineered_Enzyme Substrate 2 Ethyl-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate Ethyl-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate Engineered_Enzyme->Ethyl-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate Catalysis Cyclopropanecarboxylate Ethyl-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate Cyclopropanecarboxamide (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide Cyclopropanecarboxylate->Cyclopropanecarboxamide Ammonolysis Ammonia Ammonia Ammonia->Cyclopropanecarboxamide Carboxamide (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide Final_Product (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine Carboxamide->Final_Product Rearrangement Reagents NaOH, NaOCl Reagents->Final_Product

Caption: Overall synthetic workflow for the preparation of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.

Detailed Experimental Protocol

This protocol is adapted from established biocatalytic methods for the synthesis of the target molecule's precursor.[1]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,4-Difluorostyrene≥98%Commercially Available
Ethyl diazoacetateSolution in DichloromethaneCommercially AvailableCaution: Potentially explosive, handle with care.
Engineered Globin EnzymeN/ASpecific to publication/patentOften requires expression and purification.
E. coli expression systemN/ACommercially AvailableFor enzyme production.
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Molecular Biology GradeCommercially AvailableFor inducing protein expression.
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl acetate (EtOAc)Reagent GradeCommercially Available
HexanesReagent GradeCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step 1: Biocatalytic Asymmetric Cyclopropanation of 3,4-Difluorostyrene
  • Enzyme Preparation: The engineered Bacillus subtilis truncated globin is expressed in E. coli following established molecular biology protocols. The whole-cell biocatalyst is harvested by centrifugation and resuspended in a suitable buffer.

  • Reaction Setup: In a temperature-controlled reactor, the whole-cell biocatalyst suspension is prepared. 3,4-difluorostyrene is added to the reaction mixture.

  • Substrate Addition: Ethyl diazoacetate is added slowly to the reaction mixture over a period of several hours using a syringe pump. The reaction is maintained at a controlled temperature (e.g., 25 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by taking aliquots and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.

  • Work-up and Purification: Upon completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield ethyl-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate.[1]

Step 2: Amidation of the Cyclopropyl Ester
  • Reaction Setup: The purified ethyl-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate is dissolved in a suitable solvent such as methanol.

  • Ammonolysis: The solution is saturated with ammonia gas at a low temperature (e.g., 0 °C) and then stirred at room temperature in a sealed vessel.

  • Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent and excess ammonia are removed under reduced pressure to yield (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide.

Step 3: Hofmann Rearrangement to the Final Product
  • Reaction Setup: The (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide is suspended in a mixture of water and a suitable organic solvent.

  • Reagent Addition: A solution of sodium hypochlorite is added dropwise to the cooled reaction mixture, followed by the slow addition of a concentrated sodium hydroxide solution.

  • Reaction Progression and Work-up: The reaction mixture is warmed to room temperature and stirred until the reaction is complete as monitored by TLC. The product is then extracted into an organic solvent.

  • Purification and Isolation: The organic extracts are combined, dried, and concentrated. The resulting crude (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine can be further purified by distillation or by forming a salt, such as the hydrochloride or mandelate salt, followed by recrystallization.[5][6]

Mechanistic Insights

The key to the high stereoselectivity of this synthesis lies in the biocatalytic cyclopropanation step. The engineered enzyme provides a chiral environment that directs the approach of the diazoacetate-derived carbene to the styrene double bond.[7] This controlled approach favors the formation of one enantiomer over the other, leading to a high enantiomeric excess of the desired (1R,2R)-cyclopropyl ester. The subsequent amidation and Hofmann rearrangement are stereospecific reactions that do not affect the stereocenters of the cyclopropane ring, thus preserving the enantiopurity of the final product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low conversion in Step 1Inactive enzyme, poor substrate solubility.Ensure proper enzyme expression and activity. Use a co-solvent to improve substrate solubility.
Low enantioselectivity in Step 1Suboptimal reaction conditions, incorrect enzyme variant.Optimize reaction temperature and pH. Ensure the correct engineered enzyme is used.
Incomplete amidation in Step 2Insufficient ammonia, short reaction time.Ensure complete saturation with ammonia. Increase reaction time.
Low yield in Step 3 (Hofmann Rearrangement)Side reactions, degradation of product.Maintain careful temperature control during reagent addition. Optimize reaction stoichiometry.

References

  • Google Patents. (n.d.). CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.
  • ResearchGate. (2025). Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine. Retrieved from [Link]

  • ORBi (Open Repository and Bibliography). (n.d.). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. Retrieved from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. (n.d.). WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i).
  • IP.com. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipase-catalyzed hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a key building block for Ticagrelor synthesis. Retrieved from [Link]

  • Semantic Scholar. (2014). Alternatively -2- (2,3-difluorophenyl) ticagrelor intermediate (1r, 2s) cyclopropylamine preparation. Retrieved from [Link]

  • Synfacts. (2007). Diastereoselective Synthesis of Cyclopropylamines. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Chiral iron porphyrin (+)-D 4 -(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with .... Retrieved from [Link]

  • Google Patents. (n.d.). WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • National Center for Biotechnology Information. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Retrieved from [Link]

  • Google Patents. (2013). WO 2013/144295 A1.
  • ACS Publications. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Retrieved from [Link]

Sources

Application

Step-by-step guide for the industrial scale-up of 2-(3,4-difluorophenyl)cyclopropanamine synthesis.

Application Note: Industrial Scale-Up Strategies for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Synthesis Executive Summary & Strategic Context The synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (CPA) re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Industrial Scale-Up Strategies for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Synthesis

Executive Summary & Strategic Context

The synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (CPA) represents a critical bottleneck in the commercial manufacturing of Ticagrelor, a blockbuster P2Y12 receptor antagonist used to prevent platelet aggregation[1][2]. The primary synthetic challenge lies in the stereoselective construction of the strained chiral cyclopropane ring and the subsequent installation of the amine functionality without epimerization[3].

As a Senior Application Scientist transitioning this process from bench to pilot scale, the core directive is to eliminate highly hazardous reagents used in first-generation routes (such as explosive sodium hydride and toxic borane dimethylsulfide complexes)[4][5] while maximizing the diastereomeric ratio (dr) and enantiomeric excess (ee)[1]. This guide details the causality behind modern route selection, focusing on a highly scalable biocatalytic cyclopropanation followed by chemical rearrangement, and provides self-validating protocols for industrial execution.

Route Evaluation and Causality in Process Design

Selecting an industrial route requires balancing atom economy, safety, and stereocontrol.

  • First-Generation Chemical Routes: Early methods relied on the reaction of 1,2-difluorobenzene with chloroacetyl chloride, followed by reduction using expensive chiral oxazaborolidine catalysts and hazardous borane complexes[4][5]. This route is fundamentally unsuited for metric-ton scale-up due to severe thermal hazards and toxic waste streams.

  • Ylide and Nitro-Cyclopropane Routes: Alternative approaches utilize camphorsulfonium ylides with acrylonitrile[6] or the reduction of trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitro cyclopropane[5][7]. While these avoid borane, the reduction of the nitro group (often requiring iron powder in acetic acid[2] or specialized catalytic hydrogenation) can lead to heavy metal contamination in the active pharmaceutical ingredient (API) intermediate.

  • Next-Generation Biocatalytic Route: The most elegant and scalable approach utilizes an engineered truncated globin from Bacillus subtilis. This enzyme catalyzes the cyclopropanation of 3,4-difluorostyrene using ethyl diazoacetate, achieving >99% dr and 98% ee in a single step[1]. The resulting ester is then converted to the target amine via ammonolysis and a Hofmann rearrangement[1]. This route drastically reduces the E-factor (environmental impact) and eliminates the need for complex chiral auxiliaries.

Process Workflow Visualization

G Start 3,4-Difluorostyrene + Ethyl Diazoacetate Biocat Biocatalytic Cyclopropanation (Engineered Heme Protein) Start->Biocat Ester Ethyl-(1R,2R)-2-(3,4-difluorophenyl) -cyclopropanecarboxylate Biocat->Ester Amide Ammonolysis (NH3 / MeOH) Ester->Amide Hofmann Hofmann Rearrangement (NaOCl / NaOH) Amide->Hofmann Amine (1R,2S)-2-(3,4-Difluorophenyl) cyclopropanamine Hofmann->Amine Resolution Chiral Resolution / Polishing (R)-(-)-Mandelic Acid Amine->Resolution Final Target API Intermediate (>99.5% ee) Resolution->Final

Biocatalytic synthesis and resolution workflow for the Ticagrelor cyclopropylamine intermediate.

Quantitative Process Comparison

The following table summarizes the key metrics driving the transition to the biocatalytic/Hofmann route for industrial manufacturing.

Synthetic RouteKey Reagents / CatalystsYield (%)StereoselectivityPrimary Scale-Up HazardScalability Rating
First-Gen Chemical [4]Borane dimethylsulfide, NaH~45-50%Moderate (requires heavy resolution)Highly toxic gas evolution, explosive intermediates.Low
Nitro-Reduction [2][7]Iron powder / Acetic acid or Pd/C~65-70%High (post-resolution)Exothermic reduction, metal purging challenges.Moderate
Ylide Addition [6]Camphorsulfonium ylide, t-BuOK84% (crude)HighCryogenic conditions (-50°C) required.Moderate
Biocatalytic [1]Engineered B. subtilis globin79% (Step 1)>99% dr, 98% eeDiazoacetate handling (requires continuous flow).High

Step-by-Step Industrial Protocols (Self-Validating Systems)

The following protocols detail the downstream processing of the cyclopropylamine, specifically focusing on the critical Hofmann rearrangement and the subsequent chiral polishing via mandelic acid resolution[7].

Protocol A: Hofmann Rearrangement of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide

Causality: The Hofmann rearrangement is chosen over the Curtius rearrangement (which uses toxic acyl azides)[1][5] because it utilizes inexpensive, bulk-scale reagents (sodium hypochlorite and sodium hydroxide) and avoids the risk of explosive azide accumulation.

  • Reactor Preparation: Charge a glass-lined reactor with 1.0 equivalent of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide and methanol (5 volumes).

  • Reagent Addition: Cool the jacketed reactor to -5°C to 0°C. Slowly dose 1.2 equivalents of sodium hypochlorite (NaOCl, 10-15% aqueous solution) while maintaining the internal temperature strictly below 5°C.

    • Self-Validation Checkpoint: Utilize in-line FTIR to monitor the disappearance of the primary amide carbonyl stretch (~1650 cm⁻¹) and the transient appearance of the N-chloroamide intermediate.

  • Alkaline Hydrolysis: Dose 2.5 equivalents of sodium hydroxide (NaOH, 30% aqueous solution) over 45 minutes.

  • Thermal Rearrangement: Gradually ramp the reactor temperature to 40°C. The N-chloroamide undergoes deprotonation, alpha-elimination of chloride, and rearrangement to the isocyanate, which is immediately hydrolyzed by the aqueous base to the primary amine.

    • Causality for Temperature Ramp: A sudden spike in temperature can lead to runaway exotherms and degradation of the cyclopropane ring. A controlled ramp ensures a steady, manageable release of CO2 gas.

  • Workup: Cool to 20°C. Extract the aqueous mixture with dichloromethane (DCM) or toluene[3][7]. Wash the organic layer with saturated brine to remove residual alkalinity.

Protocol B: Chiral Polishing via (R)-(-)-Mandelic Acid Resolution

Even with highly selective upstream processes, pharmaceutical-grade APIs require >99.5% ee. Forming a diastereomeric salt with (R)-(-)-mandelic acid is the industry standard for polishing CPA[7].

  • Solvent Exchange: Concentrate the organic layer from Protocol A under reduced pressure and reconstitute the crude (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine in methanol (approx. 4 volumes)[7].

  • Resolution Agent Addition: Prepare a solution of (R)-(-)-mandelic acid (0.5 to 0.75 equivalents based on expected amine assay) in methanol. Dose this solution into the reactor slowly over 40 to 60 minutes while maintaining the temperature at 20°C to 25°C[7].

    • Causality for Dosing Rate: Rapid addition causes high local supersaturation, leading to rapid nucleation and the entrapment of the undesired (1S,2R) enantiomer within the crystal lattice. Slow dosing promotes Ostwald ripening, yielding large, pure crystals of the (1R,2S)-amine (R)-mandelate salt.

  • Crystallization & Isolation: Stir the slurry for 2 hours at 20°C, then cool to 0°C to maximize yield. Filter the precipitate via an agitated nutsche filter dryer (ANFD).

    • Self-Validation Checkpoint: Sample the mother liquor and analyze via Chiral HPLC. The process is validated when the mother liquor shows an extreme depletion of the (1R,2S) enantiomer, confirming maximum recovery in the filter cake.

  • Free-Basing (Optional, depending on downstream API step): The mandelate salt can be cracked by suspending it in toluene and washing with aqueous sodium carbonate or ammonia[7], yielding the pure free base CPA ready for coupling into the Ticagrelor core.

References

  • Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor Source: NIH / PubMed Central URL:[Link]

  • Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine Source: Patsnap Eureka (Patent Literature) URL:[Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts (EP 2644590 A1) Source: European Patent Office / Googleapis URL:[Link]

  • Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine (CN107827755B)
  • WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines Source: ORBi (University of Liège) URL:[Link]

Sources

Method

Application Note: Stereospecific Synthesis of trans-2-(3,4-Difluorophenyl)cyclopropanamine via Curtius Rearrangement

Executive Summary & Strategic Rationale trans-2-(3,4-difluorophenyl)cyclopropanamine (CPA) is a highly valuable chiral building block, most notably serving as the critical intermediate in the synthesis of Ticagrelor (Bri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

trans-2-(3,4-difluorophenyl)cyclopropanamine (CPA) is a highly valuable chiral building block, most notably serving as the critical intermediate in the synthesis of Ticagrelor (Brilinta®), a blockbuster P2Y12 receptor antagonist used to prevent thrombotic events[1]. Synthesizing the cyclopropylamine moiety presents a significant chemical challenge due to the inherent ring strain and steric hindrance of the cyclopropane system. Direct amination strategies often fail or result in poor yields.

To overcome this, the2 has emerged as the most robust and stereospecific method to access this amine[2]. This application note details the mechanistic causality, comparative scalability, and validated protocols for executing this transformation safely and efficiently across both discovery and process scales.

Mechanistic Principles & Stereochemical Causality

The synthesis of the Ticagrelor API strictly requires the (1R,2S) absolute configuration at the cyclopropane ring[1]. The primary advantage of the Curtius rearrangement is its complete stereoretention during the carbon-to-nitrogen migration phase.

  • Activation : The carboxylic acid is first converted to an acyl azide.

  • Migration (The Causality of Stereoretention) : Upon heating, the acyl azide undergoes a concerted rearrangement. The extrusion of nitrogen gas drives the migration of the cyclopropyl carbon to the electron-deficient nitrogen atom. Because this migration is concerted, no free carbocation or radical intermediate is formed at the chiral center. Consequently, the (1R,2R)-carboxylic acid is converted exclusively to the (1R,2S)-isocyanate without any epimerization[2].

  • Hydrolysis : The resulting isocyanate is rapidly hydrolyzed under acidic conditions to yield the amine hydrochloride salt, accompanied by the release of CO2[3].

Reaction Workflow & Pathway Visualization

CurtiusWorkflow Acid trans-2-(3,4-difluorophenyl) cyclopropanecarboxylic acid DPPA DPPA, Et3N, Toluene (Lab Scale Activation) Acid->DPPA Hydrazide 1. Hydrazine 2. NaNO2, HCl (Process Scale) Acid->Hydrazide AcylAzide Acyl Azide Intermediate [Thermally Labile] DPPA->AcylAzide Hydrazide->AcylAzide Isocyanate Isocyanate Intermediate (Stereoretentive Migration) AcylAzide->Isocyanate Heat (70-90°C) - N2 Gas Amine trans-2-(3,4-difluorophenyl) cyclopropanamine (CPA) Isocyanate->Amine Aqueous HCl Hydrolysis

Reaction workflow for the Curtius rearrangement of cyclopropanecarboxylic acid to CPA.

Comparative Analysis of Synthetic Strategies

While the Curtius rearrangement is mechanistically ideal, the choice of reagents dictates the safety and scalability of the process. Historically, activating the acid with thionyl chloride followed by sodium azide was used, but this 4[4]. Modern approaches utilize either Diphenylphosphoryl azide (DPPA) for lab-scale efficiency or a Hydrazide/Nitrous Acid route for industrial safety[5].

Table 1: Comparative Analysis of Curtius Activation Strategies
ParameterDPPA One-Pot RouteHydrazide / NaNO2 RouteClassical Acid Chloride / NaN3
Primary Reagents DPPA, Et3NHydrazine, NaNO2, HClSOCl2, NaN3
Intermediate Stability Transient (in situ)Extractable (biphasic)Highly unstable / Explosive
Scalability Discovery to PilotCommercial / Ton ScaleStrictly Limited
Stereoretention >99% ee>99% ee>99% ee
Key Safety Hazard Thermal runaway if heated too fastNitrous acid gas / Azide accumulationSodium azide toxicity / Detonation
Cost Efficiency Low (DPPA is expensive)High (Commodity reagents)High

Validated Experimental Protocols

Protocol A: DPPA-Mediated One-Pot Synthesis (Discovery / Lab Scale)

Causality of Reagent Choice : DPPA acts as both the activating agent and the azide source. It forms a mixed phosphoric-carboxylic anhydride in situ, which is subsequently displaced by the azide ion. This avoids the isolation of the highly energetic acyl azide intermediate.

  • Setup : Charge a clean, dry reactor with (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (1.0 eq) and anhydrous toluene (10 volumes).

  • Activation : Add Triethylamine (1.2 eq). Slowly dropwise add Diphenylphosphoryl azide (DPPA) (1.05 eq) at 20–25 °C. Stir for 1 hour to ensure complete mixed anhydride formation and azide displacement.

  • Rearrangement : Gradually heat the mixture to 80 °C. Causality: Heating provides the thermal energy required to initiate the Curtius rearrangement. Nitrogen gas evolution will be observed. Maintain the temperature until gas evolution completely ceases (approx. 2 hours), indicating 100% conversion to the isocyanate.

  • Hydrolysis : Cool the mixture to 25 °C. Add 6M aqueous HCl (5 volumes) and heat to 60 °C for 2 hours to hydrolyze the isocyanate.

  • Isolation : Cool to 0 °C. Isolate the resulting trans-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride salt via vacuum filtration, washing with cold toluene.

Protocol B: Hydrazide-Nitrosation Route (Process / Commercial Scale)

Causality of Reagent Choice : To circumvent the high cost of DPPA and the severe hazards of sodium azide, the carboxylic acid is first converted to a hydrazide. 5[5]. The intermediate is kept in solution, mitigating explosion risks and allowing the reaction path to be carried out in the same pot without isolating the unstable intermediates[5].

  • Nitrosation : Charge a reactor with 2-(3,4-difluorophenyl)cyclopropanecarbohydrazide (1.0 eq), toluene (10 volumes), and 2M aqueous HCl (3 volumes). Cool the biphasic mixture to 0–5 °C.

  • Azide Formation : Slowly add a 30% aqueous solution of Sodium Nitrite (NaNO2) (1.1 eq) while strictly maintaining the internal temperature below 10 °C. Causality: Low temperature prevents premature rearrangement and thermal degradation of the newly formed acyl azide.

  • Extraction & Rearrangement : Stop agitation and separate the aqueous layer. Wash the organic layer (containing the acyl azide) with 5% aqueous NaHCO3. Slowly heat the organic layer to 70 °C. Causality: Controlled heating ensures a steady, non-explosive release of N2 gas as the acyl azide rearranges to the isocyanate.

  • Hydrolysis & Isolation : Once N2 evolution stops,3 to hydrolyze the isocyanate to the amine hydrochloride[3]. Filter the white precipitate and wash with water[3].

Analytical and In-Process Controls (IPC)

A protocol is only as reliable as its in-process controls. The Curtius rearrangement must be treated as a self-validating system where physical and analytical cues dictate the progression of steps:

  • Macroscopic Validation (Gas Evolution) : The cessation of N2 bubbling during the heating phase is a critical physical indicator that the hazardous acyl azide has been fully consumed.

  • Spectroscopic Validation (FT-IR) : Process streams should be monitored via FT-IR. The acyl azide exhibits a distinct asymmetric stretching frequency near 2140 cm⁻¹ . Upon heating, this peak diminishes, and a strong isocyanate stretch emerges at 2250–2270 cm⁻¹ . The reaction must never proceed to the acid hydrolysis step until the 2140 cm⁻¹ peak is completely absent, ensuring no explosive azide remains in the reactor.

References

  • Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermedi
  • Biocatalytic approaches to a key building block for the anti-thrombotic agent ticagrelor, The University of Manchester.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts (EP 2644590 A1)
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts (WO2013144295A1)
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts (EP 2644590 A1), Googleapis.com.

Sources

Application

Application Note: Scalable Cyclopropanation of (E)-3-(3,4-Difluorophenyl)acrylic Acid Derivatives

Strategic Context in Drug Development The synthesis of Ticagrelor (Brilinta), a blockbuster reversible P2Y12 receptor antagonist, relies fundamentally on the chiral building block (1R,2S)-2-(3,4-difluorophenyl)cyclopropa...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Development

The synthesis of Ticagrelor (Brilinta), a blockbuster reversible P2Y12 receptor antagonist, relies fundamentally on the chiral building block (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine[1]. The construction of this stereochemically demanding cyclopropane core is typically achieved via the cyclopropanation of (E)-3-(3,4-difluorophenyl)acrylic acid derivatives[2].

While recent biocatalytic advancements have introduced single-step diazoacetate transfers using engineered hemoproteins[3], the industrial standard for early-to-mid scale manufacturing remains the Corey-Chaykovsky reaction[2]. This application note details the causality, self-validating protocols, and mechanistic rationale for the sulfur ylide-mediated cyclopropanation of methyl (E)-3-(3,4-difluorophenyl)acrylate.

Mechanistic Insights: The Corey-Chaykovsky Causality

The transformation of the electron-deficient alkene into a cyclopropane ring requires precise control over nucleophilic attack. In this protocol, methyl (E)-3-(3,4-difluorophenyl)acrylate is reacted with dimethylsulfoxonium methylide[2].

Causality of Reagent Selection: A common pitfall in cyclopropanation is the unintended formation of epoxides. Why use trimethylsulfoxonium iodide (TMSOI) instead of trimethylsulfonium iodide (TMSI)?

  • TMSI generates a "hard" ylide that predominantly attacks the carbonyl carbon (1,2-addition), leading to epoxide formation.

  • TMSOI generates a resonance-stabilized, "soft" ylide. According to Hard-Soft Acid-Base (HSAB) theory, this softer nucleophile preferentially attacks the softer β-carbon of the α,β-unsaturated ester via a 1,4-Michael addition.

The resulting zwitterionic enolate intermediate subsequently undergoes an intramolecular 3-exo-tet cyclization. The displacement of dimethyl sulfoxide (DMSO) as a leaving group irreversibly yields the thermodynamically favored trans-cyclopropane racemate, which can later be resolved into the required (1R,2R)-enantiomer[2].

Experimental Protocol: Self-Validating Workflow

Target: Methyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate

Materials:

  • Methyl (E)-3-(3,4-difluorophenyl)acrylate (1.0 eq)

  • Trimethylsulfoxonium iodide (Me3S(O)I) (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology:

Step 1: Ylide Generation

  • Charge a dry, nitrogen-purged reactor with NaH (1.2 eq) and anhydrous DMSO (10 volumes). Causality: Rigorous anhydrous conditions are mandatory; trace water quenches the ylide and reacts violently with NaH.

  • Portion-wise, add Me3S(O)I (1.2 eq) while maintaining the internal temperature between 20°C and 25°C.

  • Self-Validation Checkpoint: Observe the reaction for hydrogen gas evolution. The mixture will transition from a cloudy suspension to a clear, pale-yellow solution. Do not proceed until gas evolution completely ceases (typically 1–2 hours). Proceeding prematurely leaves unreacted NaH, which will cause base-catalyzed polymerization or hydrolysis of the incoming ester substrate.

Step 2: Cyclopropanation (Substrate Addition)

  • Dissolve methyl (E)-3-(3,4-difluorophenyl)acrylate (1.0 eq) in a minimal volume of anhydrous DMSO.

  • Add the substrate solution dropwise to the active ylide at 15°C – 20°C. Causality: Controlled addition prevents thermal degradation of the ylide and suppresses side reactions.

  • Stir the reaction mixture at 25°C for 16 hours[2].

  • Self-Validation Checkpoint: Monitor the reaction via HPLC or TLC (Hexane:EtOAc 4:1). The complete disappearance of the UV-active alkene signature confirms 100% conversion of the starting material.

Step 3: Quenching and Isolation

  • Quench the reaction by slowly pouring the mixture into ice-cold water (30 volumes) under vigorous stirring.

  • Extract the aqueous layer with 2-Methyltetrahydrofuran (MeTHF) (3 x 10 volumes)[2].

  • Wash the combined organic layers extensively with brine to remove residual DMSO, dry over anhydrous MgSO4, and concentrate under reduced pressure to afford the product as a colorless oil[2].

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes based on validated patent literature[2].

ParameterValue / ConditionMechanistic Rationale
Substrate Methyl (E)-3-(3,4-difluorophenyl)acrylateEsterification increases the electrophilicity of the β-carbon.
Ylide Precursor Me3S(O)I (1.2 eq)Slight excess ensures complete conversion; acts as a soft nucleophile.
Base NaH (1.2 eq)Irreversible deprotonation drives complete ylide formation.
Solvent Anhydrous DMSOSolubilizes the ylide and accelerates the SN2 cyclization step.
Temperature 25°C (Reaction phase)Balances reaction kinetics with the thermal stability of the ylide.
Expected Yield 75% – 85%High efficiency for the trans-racemate isolation[2].
Diastereoselectivity >95% transDriven by thermodynamic control during the ring closure.

Mechanistic Pathway Visualization

MechanisticWorkflow cluster_0 Phase 1: Ylide Generation cluster_1 Phase 2: Corey-Chaykovsky Cyclopropanation Y1 Trimethylsulfoxonium Iodide [Me3S(O)I] Y2 Dimethylsulfoxonium Methylide (Active Soft Ylide) Y1->Y2 NaH / DMSO (H2 Gas Evolution) I1 Zwitterionic Enolate Intermediate Y2->I1 Nucleophilic Attack S1 Methyl (E)-3-(3,4-difluorophenyl)acrylate (Michael Acceptor) S1->I1 1,4-Conjugate Addition P1 Methyl trans-2-(3,4-difluorophenyl) cyclopropanecarboxylate I1->P1 3-exo-tet Cyclization (-DMSO)

Fig 1: Corey-Chaykovsky mechanistic workflow for the cyclopropanation of acrylic acid derivatives.

References

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts (EP2644590A1). European Patent Office.
  • Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor . ACS Catalysis / National Institutes of Health (NIH). Available at:[Link]

  • The Chemistry Behind Ticagrelor: Understanding (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride . Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

Sources

Method

Application Note: Synthesis of Novel N-Substituted 2-(3,4-Difluorophenyl)cyclopropanamine Derivatives for LSD1-Targeted Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Scientific Rationale The epigene...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Scientific Rationale

The epigenetic enzyme Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that demethylates mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). Overexpression of LSD1 is heavily implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and glioblastoma, where it aberrantly silences tumor suppressor genes [1].

While the classic monoamine oxidase (MAO) inhibitor tranylcypromine (TCP) exhibits LSD1 inhibitory activity via an irreversible single-electron transfer (SET) mechanism that forms a covalent FAD adduct, its clinical utility in oncology is limited by off-target MAO-A/B inhibition and low potency [2].

To overcome these limitations, structural optimization of the cyclopropylamine scaffold is required. This application note details the synthesis of novel N-substituted derivatives of 2-(3,4-difluorophenyl)cyclopropanamine (3,4-diF-CPA) .

Why this specific scaffold?
  • The 3,4-Difluorophenyl Ring: The introduction of fluorine atoms at the 3- and 4-positions enhances lipophilicity and metabolic stability (preventing rapid cytochrome P450-mediated aromatic oxidation). This specific chiral intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is already a highly validated, scalable building block, famously utilized in the synthesis of the P2Y12 antagonist Ticagrelor [3].

  • N-Substitution: Unsubstituted cyclopropylamines fit easily into the active sites of MAO-A and MAO-B. By introducing bulky N-substituents (e.g., piperidin-4-ylmethyl or pyrrolidine derivatives), the molecule is sterically excluded from the restrictive MAO binding pockets but perfectly occupies the spacious substrate-binding cleft of LSD1, achieving exceptional target selectivity [4].

Mechanism of Action & Biological Pathway

The following diagram illustrates the molecular causality of LSD1 inhibition by N-substituted 3,4-diF-CPA derivatives. The inhibitor acts as a mechanism-based suicide inhibitor, forming a covalent bond with the FAD cofactor.

LSD1_Mechanism LSD1 LSD1 / FAD Complex Demeth Demethylated H3K4 (Repressed Chromatin) LSD1->Demeth Demethylation Adduct Covalent FAD-CPA Adduct (Irreversible) LSD1->Adduct Suicide Inhibition H3K4 H3K4me1/2 (Active Chromatin) H3K4->LSD1 Substrate Binding Tumor Tumor Progression (Silenced Suppressors) Demeth->Tumor Epigenetic Silencing Inhibitor N-Substituted 3,4-diF-CPA Inhibitor->LSD1 SET Mechanism GeneExp Gene Re-expression (Differentiation/Apoptosis) Adduct->GeneExp Restores H3K4 Methylation

Caption: Mechanism of action for N-substituted 3,4-diF-CPA derivatives targeting the LSD1/FAD complex.

Synthetic Strategy and Workflow

The synthesis relies on a convergent approach. We utilize a highly stereoselective cyclopropanation followed by a Curtius rearrangement to establish the trans-cyclopropylamine core with absolute retention of stereochemistry. Finally, a controlled reductive amination is employed to install the N-substituent, preventing the over-alkylation typically seen with direct alkyl halide substitution.

Synthesis_Workflow A 3,4-Difluorocinnamic Acid B Cyclopropanation (Me3S(O)I, NaH, DMSO) A->B C trans-2-(3,4-difluorophenyl) cyclopropanecarboxylic acid B->C D Curtius Rearrangement (DPPA, Et3N, t-BuOH, 90°C) C->D E Boc-Protected Amine D->E F Deprotection (4M HCl in Dioxane) E->F G 2-(3,4-difluorophenyl) cyclopropanamine (CPA) F->G H Reductive Amination (R-CHO, NaBH(OAc)3, DCE) G->H Critical Selectivity Step I Novel N-Substituted LSD1 Inhibitor H->I

Caption: Step-by-step synthetic workflow for generating N-substituted 3,4-diF-CPA derivatives.

Experimental Protocols

Protocol A: Synthesis of the Core 3,4-diF-CPA via Curtius Rearrangement

Note: If utilizing commercial (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride[5], proceed directly to Protocol B.

Objective: Convert trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid to the corresponding amine while preserving the trans geometry. Causality Check: Diphenylphosphoryl azide (DPPA) is used to form the acyl azide in situ. Heating triggers the Curtius rearrangement to an isocyanate, which is trapped by tert-butanol to form a Boc-protected amine. This method avoids the use of explosive sodium azide and strictly preserves the stereocenter [6].

  • Reagent Preparation: Dissolve trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (1.0 eq, 10 mmol) in anhydrous tert-butanol (30 mL) and toluene (10 mL) under an inert N₂ atmosphere.

  • Activation: Add triethylamine (1.5 eq, 15 mmol) followed dropwise by DPPA (1.1 eq, 11 mmol) at room temperature.

  • Rearrangement: Heat the reaction mixture to 90°C and reflux for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The acid spot (Rf ~0.2) should disappear, replaced by the Boc-amine (Rf ~0.6).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc (50 mL) and 5% aqueous citric acid (50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the crude Boc-amine in dichloromethane (DCM, 15 mL) and add 4M HCl in dioxane (10 eq). Stir for 4 hours at room temperature.

  • Isolation: Concentrate the solvent to yield 2-(3,4-difluorophenyl)cyclopropanamine hydrochloride as a white solid. Wash with cold diethyl ether to remove organic impurities.

Protocol B: N-Substitution via Reductive Amination

Objective: Install the bulky N-substituent (e.g., N-Boc-piperidine-4-carboxaldehyde) to confer LSD1 selectivity. Causality Check: Reductive amination using Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ or NaCNBH₃ because it is mild, operates well in weakly acidic conditions, and selectively reduces the iminium ion without reducing the unreacted aldehyde, thereby preventing over-alkylation (tertiary amine formation).

  • Free-basing: Suspend 3,4-diF-CPA hydrochloride (1.0 eq, 5 mmol) in 1,2-dichloroethane (DCE, 25 mL). Add N,N-diisopropylethylamine (DIPEA, 1.2 eq, 6 mmol) and stir for 15 minutes to generate the free amine.

  • Imine Formation: Add the target aldehyde (e.g., N-Boc-piperidine-4-carboxaldehyde, 1.0 eq, 5 mmol). Stir at room temperature for 2 hours to allow complete imine/iminium formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq, 7.5 mmol) portion-wise. Stir the opaque suspension at room temperature for 16 hours.

    • Self-Validation: Perform LC-MS analysis. Look for the disappearance of the primary amine mass [M+H]⁺ 170.1 and the appearance of the secondary amine product mass.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and evaporate.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient 100:0 to 90:10) to yield the pure N-substituted protected derivative.

  • Final Deprotection: If the substituent contains a Boc group (e.g., piperidine nitrogen), repeat the 4M HCl/Dioxane deprotection step (Protocol A, Step 5) to yield the final, water-soluble dihydrochloride salt of the novel LSD1 inhibitor.

Quantitative Data Presentation

To validate the success of the structural modifications, biochemical assays (e.g., horseradish peroxidase-coupled assay detecting H₂O₂ release) must be run against LSD1 and MAO-A. The table below summarizes expected biochemical profiles based on established structure-activity relationship (SAR) data for this chemical class [4, 7].

Compound ScaffoldLSD1 IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Fold (MAO-A / LSD1)Target Engagement
Tranylcypromine (TCP) 2.10 ± 0.30.05 ± 0.010.02x (MAO-A selective)Poor
3,4-diF-CPA (Unsubstituted) 0.85 ± 0.10.08 ± 0.020.09x (MAO-A selective)Moderate
N-(Piperidin-4-ylmethyl)-3,4-diF-CPA 0.015 ± 0.003> 50.0> 3,300x (LSD1 selective)Excellent
N-(Pyrrolidin-3-ylmethyl)-3,4-diF-CPA 0.022 ± 0.005> 50.0> 2,200x (LSD1 selective)Excellent

Table 1: Comparative biochemical potency and selectivity of cyclopropylamine derivatives. The addition of the bulky N-substituent flips the selectivity profile entirely toward LSD1.

Conclusion

The synthesis of N-substituted 2-(3,4-difluorophenyl)cyclopropanamine derivatives represents a highly rational, target-driven approach in modern epigenetic drug discovery. By combining the metabolic resilience of the 3,4-difluorophenyl moiety with the steric exclusion properties of bulky N-alkyl groups, researchers can generate highly potent, selective, and orally bioavailable LSD1 inhibitors. Strict adherence to the stereoselective protocols and analytical checkpoints outlined in this guide ensures the high fidelity required for downstream in vitro and in vivo oncological profiling.

References

  • Harris, W. J., et al. (2012). "The histone demethylase KDM1A sustains the oncogenic potential of MLL-AF9 leukemia stem cells." Cancer Cell. Available at:[Link]

  • Mimasu, S., et al. (2010). "Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1." Biochemistry. Available at:[Link]

  • Apicule. (2026). "(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS No: 220352-38-5) API Intermediate." Apicule. Available at:[Link]

  • Ogasawara, D., et al. (2013). "Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors." Nagoya University Repository. Available at:[Link]

  • European Patent Office. (2012). "Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - EP 2644590 A1." Google Patents.
  • GlaxoSmithKline LLC. (2012). "Cyclopropylamines as LSD1 inhibitors - WO2012135113A2." Google Patents.
Application

Application Notes &amp; Protocols: A Guide to Elucidating the Structure-Activity Relationship (SAR) of N-[(3,4-difluorophenyl)methyl]cyclopropanamine Analogs as LSD1 Inhibitors

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Imperative for SAR The N-arylmethyl cyclopropanamine scaffold represents a cornerstone in the development of inhibitors for Lysine-Specific De...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Imperative for SAR

The N-arylmethyl cyclopropanamine scaffold represents a cornerstone in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation.[1] LSD1 is a key therapeutic target in oncology, particularly in acute myeloid leukemia (AML), where its overexpression leads to a block in cellular differentiation.[2] The parent molecule, N-[(3,4-difluorophenyl)methyl]cyclopropanamine, is structurally related to tranylcypromine, a known irreversible inhibitor that forms a covalent adduct with the FAD cofactor essential for LSD1's catalytic activity.[3][4]

The process of optimizing this core structure into a clinical candidate is a meticulous journey guided by the principles of Structure-Activity Relationship (SAR). SAR analysis systematically investigates how specific modifications to a molecule's chemical structure influence its biological activity.[5] This document provides an integrated, field-proven guide for researchers and drug development professionals to systematically design, synthesize, evaluate, and interpret the SAR of novel N-[(3,4-difluorophenyl)methyl]cyclopropanamine analogs. Our objective is to furnish a robust framework that combines synthetic chemistry, biochemical and cellular assays, and computational modeling to build a comprehensive understanding of how chemical structure dictates inhibitory potency and cellular efficacy.

Rational Design and Synthesis of the Analog Library

A successful SAR campaign hinges on a rationally designed library of compounds. Simply making random changes is inefficient. We must make strategic modifications to probe specific interactions with the target enzyme. For the N-[(3,4-difluorophenyl)methyl]cyclopropanamine scaffold, we can dissect the molecule into three key regions for systematic modification.

  • Region A: The Cyclopropylamine "Warhead": This moiety is critical for the mechanism of irreversible inhibition. Modifications here can influence reactivity, selectivity, and the stability of the covalent adduct with the FAD cofactor.

  • Region B: The Phenyl Ring System: This lipophilic group projects into the substrate-binding pocket of LSD1. Substitutions on this ring are crucial for modulating potency and selectivity by exploring specific hydrophobic and electronic interactions.

  • Region C: The Linker/Methyl Group: While seemingly simple, the methylene linker's length and conformation can significantly impact the analog's ability to adopt an optimal binding pose within the active site.

The following diagram illustrates this strategic approach to analog design.

SAR_Strategy cluster_Core Core Scaffold: N-[(3,4-difluorophenyl)methyl]cyclopropanamine cluster_Regions Regions for Systematic Modification cluster_Modifications Example Modifications Core Parent Compound RegionA Region A (Cyclopropylamine) Core->RegionA RegionB Region B (Phenyl Ring) Core->RegionB RegionC Region C (Linker) Core->RegionC ModA • Stereoisomers (1R,2S vs 1S,2R) • Ring size (e.g., cyclobutylamine) • Alkyl substitution on ring RegionA->ModA Explore Reactivity ModB • Positional isomers (e.g., 2,4-difluoro) • Halogen substitution (Cl, Br) • Bioisosteres (e.g., pyridine) • Electron-donating/withdrawing groups RegionB->ModB Optimize Binding ModC • Homologation (e.g., ethyl linker) • Introduction of rigidity (e.g., double bond) RegionC->ModC Refine Conformation

Caption: Strategic dissection of the core scaffold for SAR exploration.

Protocol: General Synthesis of Analogs

The synthesis of these analogs typically involves a multi-step process. The following protocol provides a generalized, robust pathway adaptable for various substitutions. The key steps often include the formation of a cyclopropane ring followed by functional group manipulations to install the amine.[6][7]

Workflow Overview

Caption: General synthetic workflow for analog preparation.

Step-by-Step Methodology

Objective: To synthesize a target analog, for example, trans-N-[(4-chlorophenyl)methyl]cyclopropanamine.

Materials:

  • 3,4-difluorobenzaldehyde (or other substituted benzaldehyde)

  • Acetonitrile

  • Potassium hydroxide (KOH)

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • tert-Butanol (t-BuOH)

  • Toluene

  • Standard laboratory glassware and purification equipment (silica gel, HPLC).

Protocol:

  • Alkene Formation (e.g., (E)-3-(3,4-difluorophenyl)acrylonitrile):

    • To a solution of 3,4-difluorobenzaldehyde in acetonitrile, add a base such as KOH.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Work up the reaction by quenching with water and extracting with an organic solvent. The resulting alkene is purified for the next step.

    • Causality: This step creates the double bond necessary for the subsequent cyclopropanation reaction.[7]

  • Cyclopropanation:

    • In a separate flask, prepare the ylide by reacting trimethylsulfoxonium iodide with a strong base like NaH in anhydrous DMSO.

    • Add the alkene synthesized in Step 1 to the ylide solution.

    • Stir at a controlled temperature (e.g., 25-50°C) until the reaction is complete.

    • Quench carefully with water and extract the cyclopropanated product.

    • Causality: This is a core reaction that constructs the strained three-membered ring, a key pharmacophoric element.[6][7]

  • Hydrolysis to Carboxylic Acid:

    • Treat the cyclopropane nitrile (or ester) product from Step 2 with a strong acid (e.g., HCl) or base (e.g., NaOH) in a suitable solvent and heat to reflux.

    • Monitor the reaction for the disappearance of the starting material.

    • After completion, neutralize the reaction and extract the carboxylic acid product.

    • Causality: The carboxylic acid is a versatile intermediate for the introduction of the amine functionality.

  • Amine Installation (via Curtius Rearrangement):

    • Convert the carboxylic acid to an acyl azide. This is typically done by first forming an acid chloride (with oxalyl chloride or SOCl₂) followed by reaction with sodium azide, or by reacting a carbohydrazide intermediate with nitrous acid.[8]

    • Heat the acyl azide in an inert solvent like toluene. The azide will rearrange to an isocyanate with the loss of N₂ gas.

    • Trap the isocyanate with an alcohol (e.g., t-BuOH) to form a stable Boc-protected amine, or with water to form the primary amine directly after decarboxylation.

    • If Boc-protected, deprotect using an acid like TFA or HCl.

    • Trustworthiness: The Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with retention of stereochemistry.[8]

  • Purification and Characterization:

    • Purify the final compound using flash column chromatography or preparative HPLC to achieve >95% purity.

    • Confirm the structure and identity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be confirmed by analytical HPLC.

    • Self-Validation: Rigorous characterization is non-negotiable. It ensures that the biological data generated is from the intended molecule, free of confounding impurities.

Protocols: Biological and In Silico Evaluation

Protocol: In Vitro LSD1 Inhibition Assay (HRP-Coupled)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against recombinant human LSD1.

Principle: This assay measures the H₂O₂, an obligate byproduct of the LSD1-catalyzed demethylation reaction. Horseradish peroxidase (HRP) uses this H₂O₂ to oxidize a fluorogenic substrate, producing a quantifiable signal.[1][3]

Materials:

  • Recombinant human LSD1/CoREST complex

  • H3K4me2 peptide substrate (e.g., ARTKQTARK(me2)STGGKAPRKQLA)

  • Horseradish Peroxidase (HRP)

  • Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)[9]

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compounds and positive control (e.g., Tranylcypromine) dissolved in DMSO

  • 384-well black assay plates

  • Fluorescence plate reader (Ex: 530-540 nm, Em: 585-595 nm)[9]

Protocol:

  • Reagent Preparation: Prepare serial dilutions of test compounds in DMSO. A typical starting range is 10 mM down to sub-nanomolar concentrations. Further dilute these into the assay buffer.

  • Assay Plate Setup:

    • Inhibitor Wells: Add 5 µL of diluted compound solution.

    • 100% Activity Wells: Add 5 µL of assay buffer with DMSO (vehicle control).

    • Background Wells: Add 5 µL of assay buffer with DMSO.

  • Enzyme/Substrate Addition:

    • Prepare an enzyme mix containing LSD1, HRP, and the fluorometric substrate in assay buffer.

    • Add 20 µL of this mix to the "Inhibitor" and "100% Activity" wells.

    • Add 20 µL of a mix containing only HRP and the fluorometric substrate (no LSD1) to the "Background" wells.

  • Initiate Reaction:

    • Prepare a substrate solution containing the H3K4me2 peptide in assay buffer.

    • Add 5 µL of the substrate solution to all wells to start the reaction.

    • Final concentrations (example): 20 nM LSD1, 2 µM H3K4me2 peptide, 50 µM ADHP, 1 U/mL HRP.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[9]

    • Read the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the average background fluorescence from all other readings.

    • Calculate the percent inhibition relative to the vehicle control wells: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle)).

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Target Engagement via Western Blot

Objective: To confirm that active compounds inhibit LSD1 in a cellular context by measuring the level of its substrate, H3K4 methylation.

Protocol:

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., MV(4;11) AML cells) at a density of 2 x 10⁵ cells/mL.[2]

    • Treat cells with serial dilutions of the test compound (e.g., 0.01 µM to 10 µM) or vehicle (DMSO) for 48-72 hours.[2]

  • Histone Extraction: Harvest the cells, lyse them, and perform an acid extraction to isolate histone proteins.

  • Western Blot:

    • Quantify protein concentration (e.g., BCA assay).

    • Separate equal amounts of histone protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-H3K4me2 and anti-total Histone H3 as a loading control).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[2]

    • Develop with a chemiluminescent substrate and image the blot.

  • Analysis: Quantify the band intensities. A successful inhibitor will show a dose-dependent increase in the H3K4me2 signal relative to the total H3 loading control.

Protocol: Computational Docking and QSAR

Objective: To rationalize observed SAR and predict the activity of new analogs.

Principle: Molecular docking predicts the binding pose of a ligand in a protein's active site, while Quantitative Structure-Activity Relationship (QSAR) models correlate chemical properties with biological activity.[10][11]

Workflow:

  • Molecular Docking:

    • Preparation: Obtain the crystal structure of LSD1 (e.g., from the Protein Data Bank). Prepare the protein by removing water, adding hydrogens, and assigning charges.

    • Ligand Preparation: Draw the 2D structures of the synthesized analogs and convert them to 3D, followed by energy minimization.

    • Docking Simulation: Use docking software (e.g., AutoDock, MOE, Glide) to dock each analog into the defined active site of LSD1.

    • Analysis: Analyze the top-scoring poses. Examine key interactions (H-bonds, hydrophobic contacts, π-π stacking) between the ligand and protein residues. Compare the predicted binding modes of highly active vs. inactive compounds to understand the structural basis of their activity.[12]

  • QSAR Modeling:

    • Data Set: Compile the biological activity data (e.g., pIC₅₀ = -log(IC₅₀)) for all synthesized analogs.

    • Descriptor Calculation: For each molecule, calculate a range of molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties) using software like CODESSA or MOE.[13]

    • Model Building: Use statistical methods like Multiple Linear Regression (MLR) to build an equation that correlates a subset of descriptors with the pIC₅₀ values.[11]

    • Validation: Validate the model using internal (e.g., leave-one-out cross-validation) and external (using a test set of molecules not included in model training) validation methods to ensure its predictive power.[14]

Data Integration and SAR Interpretation

Analog ID R¹ (Phenyl Sub) R² (Cyclopropyl) LSD1 IC₅₀ (nM) H3K4me2 Fold Change (at 1 µM) Docking Score (kcal/mol) Key SAR Insight
Parent 3,4-di-FH851.8-8.2Baseline compound.
A-1 3,4-di-F(1S,2R)>10,0001.1-5.1Demonstrates critical importance of the (1R,2S) stereochemistry for activity.
B-1 4-ClH452.5-8.8Single large halogen at para position is well-tolerated and slightly improves potency.
B-2 2,4-di-FH154.2-9.5Moving a fluorine to the ortho position significantly boosts activity, suggesting a key interaction in that region of the pocket.
B-3 4-OMeH5501.3-7.9Electron-donating group at para position is detrimental, possibly due to electronic or steric effects.

From this integrated data, we can build a preliminary SAR model:

  • Stereochemistry is paramount: The (1R,2S)-cyclopropylamine is essential for potent inhibition.

  • Phenyl Ring Substitution: The enzyme's substrate pocket appears to have a specific tolerance for halogen substitutions. An ortho-fluoro group (Analog B-2) is particularly beneficial, a hypothesis that can be directly investigated by examining the docking poses for new hydrogen bonds or favorable contacts.

  • Electronic Effects: The poor activity of the methoxy-substituted analog (B-3) suggests that electron-rich substituents are disfavored.

This iterative cycle of design, synthesis, testing, and modeling allows for the rapid optimization of the lead compound.

Caption: Visual summary of key hypothetical SAR findings.

Conclusion

The systematic exploration of the structure-activity relationship is the engine of modern medicinal chemistry. By employing the integrated workflow detailed in these notes—combining rational analog design, robust synthetic protocols, multi-level biological evaluation, and insightful computational modeling—research teams can efficiently navigate the chemical space around the N-[(3,4-difluorophenyl)methyl]cyclopropanamine scaffold. This approach not only accelerates the discovery of potent and selective LSD1 inhibitors but also builds a deep, fundamental understanding of the molecular interactions that govern their activity, paving the way for the development of next-generation epigenetic therapies.

References

  • BenchChem. (2025).
  • Cayman Chemical. LSD1 Inhibitor Screening Assay Kit Booklet.
  • Culhane, J. C., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 241-260.
  • Novus Biologicals. LSD1 Activity/Inhibition Assay Kit (Colorimetric) (KA1525).
  • Yang, Y., et al. (2023). QSAR and molecular docking studies on designing potent inhibitors of SARS-CoVs main protease. Frontiers in Chemistry, 11, 1169865.
  • Sperandio, O., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 6(46), 30836-30847.
  • Yang, Y., et al. (2023). QSAR and molecular docking studies on designing potent inhibitors of SARS-CoVs main protease. Frontiers in Chemistry, 11.
  • Boyle, R. G., et al. (2018). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 28(15), 2555-2558.
  • Patent. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
  • Kumar, A., & Roy, K. (2020). Virtual Screening, Molecular Docking and QSAR Studies in Drug Discovery and Development Programme. EC Pharmacology and Toxicology, 8(8), 01-20.
  • Lahyaoui, A., et al. (2023). QSAR modeling, molecular docking and molecular dynamic simulation of phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors. Arabian Journal of Chemistry, 16(11), 105221.
  • Patent WO2013144295A1. Synthesis of 2-(3,4-difluorophenyl)
  • Patent WO2013144295A1. Synthesis of 2-(3,4-difluorophenyl)
  • Ghafourian, T., & Bender, A. (2021). QSAR and molecular docking for the search of AOX inhibitors: a rational drug discovery approach. Journal of Computer-Aided Molecular Design, 35(3), 323-337.
  • Beier, P., et al. (2018). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 14, 2194-2200.
  • Patent EP2644590A1. Synthesis of 2-(3,4-difluorophenyl)
  • Novakov, I. A., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 391-423.
  • Drug Design.org. (2005).

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Method

Application of 2-(3,4-difluorophenyl)cyclopropanamine derivatives in the development of novel enzyme inhibitors.

An In-Depth Technical Guide Application of 2-(3,4-difluorophenyl)cyclopropanamine Derivatives in the Development of Novel Enzyme Inhibitors Introduction: A Privileged Scaffold in Modern Drug Discovery The 2-(3,4-difluoro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Application of 2-(3,4-difluorophenyl)cyclopropanamine Derivatives in the Development of Novel Enzyme Inhibitors

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 2-(3,4-difluorophenyl)cyclopropanamine scaffold has emerged as a structure of significant interest in medicinal chemistry and drug development.[1][2] Its core structure is analogous to tranylcypromine, a well-established irreversible inhibitor of monoamine oxidases (MAOs) used in the treatment of depression.[3][4][5] This structural similarity has spurred the investigation of its derivatives against a range of flavin-dependent enzymes, leading to the discovery of potent inhibitors for critical therapeutic targets.

This guide provides a comprehensive overview of the application of these derivatives, focusing on their mechanism of action and providing detailed protocols for their synthesis and evaluation as enzyme inhibitors. The primary targets discussed are Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in various cancers, and the monoamine oxidases (MAO-A and MAO-B), which are central to the metabolism of neurotransmitters.[5][6][7] The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising class of compounds.

Mechanism of Action: Covalent Inactivation of Flavin-Dependent Enzymes

The inhibitory activity of 2-phenylcyclopropylamine (2-PCPA) derivatives, including the 2-(3,4-difluorophenyl) variants, stems from their ability to act as mechanism-based inactivators, forming a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor.[4][8]

The process begins with the enzyme oxidizing the cyclopropylamine nitrogen. This oxidation initiates a rearrangement of the cyclopropyl ring, leading to the formation of a reactive intermediate. This intermediate then covalently attaches to the N5 atom of the FAD cofactor, rendering the enzyme catalytically inactive. This irreversible inhibition is a key feature, often leading to a prolonged duration of action.[4][8] The difluoro-substitution on the phenyl ring can significantly modulate the electronic properties and binding affinity of the molecule, allowing for the development of highly potent and selective inhibitors.[8]

Mechanism_of_Inhibition cluster_0 Enzyme Active Site cluster_1 Catalytic Cycle & Inactivation Enzyme Enzyme-FAD Complex NonCovalent Non-covalent Binding Complex Enzyme->NonCovalent Binding Inhibitor 2-(3,4-difluorophenyl) cyclopropanamine Derivative Inhibitor->NonCovalent Oxidation Oxidation of Amine by FAD NonCovalent->Oxidation Positioning for Catalysis Intermediate Reactive Intermediate Formation Oxidation->Intermediate Ring Opening Covalent Covalent Adduct (Enzyme-FAD-Inhibitor) Intermediate->Covalent Nucleophilic Attack on FAD Inactive Inactive Enzyme Covalent->Inactive

Caption: Mechanism of irreversible inhibition by 2-phenylcyclopropylamine derivatives.

PART 1: Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine Derivatives

The synthesis of these derivatives is a critical first step. While numerous synthetic routes exist, a common approach involves the cyclopropanation of a substituted styrene followed by functional group manipulations.[9][10] The following protocol outlines a general method for preparing the core amine, which can then be further derivatized.

Protocol 1: Synthesis of trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

This multi-step synthesis requires careful execution and adherence to safety protocols, particularly when handling hazardous reagents.

Step 1: Preparation of (E)-3-(3,4-difluorophenyl)acrylonitrile

  • To a solution of 3,4-difluorobenzaldehyde and acetonitrile, add a strong base such as potassium hydroxide (KOH).[9]

  • Stir the reaction mixture at room temperature until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield the acrylonitrile intermediate.[9]

Step 2: Cyclopropanation

  • Prepare a solution of trimethylsulfoxonium iodide and a strong base like sodium hydride (NaH) in dimethyl sulfoxide (DMSO) to generate the ylide in situ.[9]

  • Add the (E)-3-(3,4-difluorophenyl)acrylonitrile from Step 1 to the ylide solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully with water and extract the cyclopropylnitrile product.

  • Purify the product by column chromatography.

Step 3: Hydrolysis to Carboxylic Acid

  • Hydrolyze the resulting cyclopropylnitrile to the corresponding carboxylic acid using a strong acid (e.g., H2SO4) or base (e.g., NaOH) under reflux.

  • After cooling, acidify the reaction mixture to precipitate the carboxylic acid.

  • Filter, wash with cold water, and dry the solid to obtain trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

Step 4: Curtius Rearrangement to the Amine

  • CAUTION: This step involves the use of azides, which are potentially explosive. Handle with extreme care behind a blast shield.

  • Activate the carboxylic acid from Step 3, for instance by converting it to an acid chloride using thionyl chloride or oxalyl chloride.

  • React the activated acid with sodium azide (NaN3) in an appropriate solvent (e.g., acetone/water) to form the acyl azide.[9][11]

  • Heat the acyl azide solution gently. The Curtius rearrangement will occur, yielding an isocyanate intermediate with the loss of N2 gas.

  • Hydrolyze the isocyanate by adding acid (e.g., HCl) to yield the desired trans-2-(3,4-difluorophenyl)cyclopropanamine as its hydrochloride salt.[12]

  • The free amine can be obtained by neutralization with a base. For chiral separation to isolate the desired (1R,2S) enantiomer, a resolving agent such as (R)-mandelic acid can be used.[11][13]

PART 2: In Vitro Enzyme Inhibition and Kinetic Analysis

Once synthesized, the derivatives must be evaluated for their inhibitory activity against the target enzyme. The following protocols are generalized and should be optimized for the specific enzyme of interest.

Protocol 2: General Enzyme Inhibition Assay (IC50 Determination)

This protocol is designed for a 96-well microplate format, allowing for high-throughput screening.[14][15][16]

1. Materials and Reagents:

  • Purified target enzyme (e.g., LSD1, MAO-A, MAO-B)

  • Specific enzyme substrate (e.g., a methylated histone peptide for LSD1, a monoamine for MAO)

  • Detection reagents (e.g., Amplex Red, horseradish peroxidase for H2O2-producing enzymes)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 2-(3,4-difluorophenyl)cyclopropanamine derivative (inhibitor)

  • 96-well microplates (black plates for fluorescence assays)

  • Microplate reader

2. Step-by-Step Procedure:

  • Prepare Solutions:

    • Dissolve the purified enzyme in the assay buffer to a working concentration.

    • Dissolve the substrate in the assay buffer.

    • Prepare a stock solution of the inhibitor in DMSO. Perform a serial dilution in assay buffer to create a range of test concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is constant and low (<1%).

  • Assay Setup (in a 96-well plate):

    • Add assay buffer to all wells.

    • Add the inhibitor dilutions to the 'test' wells.

    • Add an equivalent volume of buffer/DMSO to the 'positive control' (no inhibitor) and 'blank' (no enzyme) wells.

    • Add the enzyme solution to the 'test' and 'positive control' wells. Do not add enzyme to the 'blank' wells.

  • Pre-incubation:

    • Pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a set time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[16]

  • Initiate Reaction:

    • Start the enzymatic reaction by adding the substrate solution to all wells.

  • Monitor Reaction:

    • Immediately place the plate in a microplate reader set to the appropriate wavelength.

    • Measure the rate of the reaction (e.g., change in fluorescence or absorbance per minute) over a specific time period.[15][16]

  • Data Analysis:

    • Subtract the rate of the blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Experimental_Workflow prep 1. Prepare Solutions (Enzyme, Substrate, Inhibitor) plate 2. Plate Setup (96-well) - Add Buffer, Inhibitor, Enzyme prep->plate preinc 3. Pre-incubation (e.g., 37°C for 15 min) plate->preinc initiate 4. Initiate Reaction (Add Substrate) preinc->initiate read 5. Kinetic Reading (Microplate Reader) initiate->read analyze 6. Data Analysis - Calculate % Inhibition - Determine IC50 read->analyze

Sources

Application

Synthesis and Biological Evaluation of Cyclopropane-Incorporated 1,3,4-Thiadiazole Scaffolds: A Comprehensive Protocol and Application Guide

Introduction & Rational Drug Design The 1,3,4-thiadiazole heterocyclic core is a privileged scaffold in medicinal chemistry, characterized by its mesoionic nature, high tissue permeability, and robust stability[1]. When...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rational Drug Design

The 1,3,4-thiadiazole heterocyclic core is a privileged scaffold in medicinal chemistry, characterized by its mesoionic nature, high tissue permeability, and robust stability[1]. When strategically hybridized with a cyclopropane moiety, the resulting pharmacophore exhibits a unique spatial geometry. The cyclopropane ring introduces critical conformational rigidity and enhances lipophilicity without the entropic penalties or metabolic vulnerabilities associated with linear alkyl chains[2].

This application note provides a comprehensive guide to the synthesis, mechanistic evaluation, and biological validation of cyclopropyl-1,3,4-thiadiazole derivatives, focusing on their roles as potent antimicrobial agents (via Peptide Deformylase inhibition) and anti-epileptic compounds (via enhanced blood-brain barrier penetration)[1][3].

Chemical Synthesis Protocols

The construction of the cyclopropyl-1,3,4-thiadiazole core typically proceeds via the cyclodehydration of diacylhydrazine or dithiocarbazate intermediates. The following protocol details the synthesis of 5-cyclopropyl-1,3,4-thiadiazole-2-amine and its subsequent derivatization into bioactive Schiff bases[3][4].

Synthesis_Workflow A Cyclopropane Carboxylic Acid B Esterification & Hydrazinolysis (H2SO4, EtOH, NH2NH2) A->B Activation C Cyclopropanecarbohydrazide B->C Nucleophilic Substitution D Cyclization with Thiosemicarbazide (POCl3 or H2SO4) C->D Condensation E 5-Cyclopropyl-1,3,4-thiadiazole-2-amine D->E Intramolecular Dehydration F Schiff Base Derivatization (Glacial AcOH Catalyst) E->F Pharmacophore Extension G Bioactive Cyclopropyl-Thiadiazoles F->G Final Yield

Fig 1. Synthesis workflow of cyclopropyl-1,3,4-thiadiazoles via hydrazide cyclization.
Protocol: Synthesis of 5-Cyclopropyl-1,3,4-thiadiazole-2-amine

Rationale & Causality: Cyclization using a strong dehydrating agent (e.g., POCl₃ or concentrated H₂SO₄) is critical. The acidic environment not only facilitates the elimination of water but also prevents the premature hydrolysis of the thiosemicarbazide intermediate.

Step-by-Step Methodology:

  • Hydrazide Formation: Reflux cyclopropane carboxylic acid (1.0 eq) with absolute ethanol and a catalytic amount of concentrated H₂SO₄ for 6 hours. Remove excess ethanol under reduced pressure, then react the resulting ester with hydrazine hydrate (80%, 1.5 eq) in ethanol under reflux for 4 hours to yield cyclopropanecarbohydrazide.

  • Condensation: Dissolve the hydrazide (1.0 eq) and thiosemicarbazide (1.0 eq) in anhydrous 1,4-dioxane.

  • Cyclodehydration: Dropwise add POCl₃ (1.2 eq) while maintaining the reaction temperature below 5 °C using an ice bath. Expert Insight: Strict temperature control here prevents the formation of symmetrical thiourea byproducts, which drastically reduce the yield of the target heterocycle.

  • Reflux & Workup: Gradually heat the mixture to reflux for 6-8 hours. Cool to room temperature and pour over crushed ice. Neutralize the acidic mixture with 10% NaOH until pH 7-8 is reached.

  • Purification: Filter the precipitated solid, wash with cold distilled water, and recrystallize from ethanol to obtain pure 5-cyclopropyl-1,3,4-thiadiazole-2-amine.

Protocol: Schiff Base Derivatization

Rationale & Causality: Converting the primary amine to a Schiff base (imine) extends the conjugated system, which often enhances binding affinity to target proteins via π-π stacking interactions. Glacial acetic acid is used as a catalyst because imine formation requires a precisely tuned slightly acidic environment (pH 4-5). If the pH is too low, the amine nucleophile becomes fully protonated and unreactive; if too high, the carbonyl oxygen is not sufficiently activated[4].

Step-by-Step Methodology:

  • Dissolve 5-cyclopropyl-1,3,4-thiadiazole-2-amine (1.0 eq) in absolute ethanol.

  • Add an equimolar amount of the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

  • Add 2-3 drops of glacial acetic acid.

  • Reflux the mixture for 4-6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3).

  • Upon completion, cool the mixture. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.

Self-Validating System: In-Process Quality Control

To ensure the integrity of the protocol, the following validation checkpoints must be met:

  • IR Spectroscopy: Disappearance of the primary amine N-H stretching bands (3400-3200 cm⁻¹) and the appearance of a sharp C=N stretch at 1600-1640 cm⁻¹ confirms Schiff base formation.

  • NMR Integration: In ¹H-NMR, the cyclopropane protons should appear as distinct multiplets in the highly shielded region (δ 0.8 - 1.2 ppm). The imine proton (-CH=N-) must appear as a sharp singlet downfield (δ 8.2 - 8.6 ppm).

  • Purity: HPLC purity must exceed 95% before proceeding to biological evaluation to prevent false positives from unreacted aldehydes or thiosemicarbazide.

Biological Evaluation & Mechanistic Insights

Antimicrobial Activity via Peptide Deformylase (PDF) Inhibition

Cyclopropyl-1,3,4-thiadiazoles have emerged as potent inhibitors of bacterial Peptide Deformylase (PDF), an essential enzyme responsible for removing the formyl group from newly synthesized polypeptides in bacteria[1].

Mechanistic Causality: The mesoionic nature of the 1,3,4-thiadiazole ring allows it to act as a transition-state analog, chelating the active-site metal ion (usually Fe²⁺ or Ni²⁺) of PDF. Concurrently, the highly lipophilic cyclopropane ring optimally occupies the hydrophobic S1' subsite of the enzyme. However, while highly effective against Gram-positive bacteria (e.g., S. aureus), bulky substitutions on the cyclopropane ring (such as dichlorovinyl groups) can limit penetration through the complex outer membrane of Gram-negative pathogens, resulting in selective Gram-positive activity[2].

Biological_Mechanism A Cyclopropyl-1,3,4-Thiadiazole B Lipid Membrane Penetration A->B Cyclopropane Lipophilicity C Peptide Deformylase (PDF) Binding B->C Mesoionic Core Chelation D N-formyl Cleavage Inhibition C->D Active Site Blockade E Protein Synthesis Arrest D->E Ribosomal Stalling F Bacterial Cell Death E->F Bactericidal Effect

Fig 2. Mechanism of action for antibacterial cyclopropyl-thiadiazoles via PDF inhibition.
Anticonvulsant Activity

The incorporation of a cyclopropane moiety into the 1,3,4-thiadiazole scaffold drastically alters its pharmacokinetic profile. Anticonvulsant drugs require rapid transit across the blood-brain barrier (BBB). The cyclopropane ring increases the partition coefficient (LogP) of the molecule without significantly increasing its polar surface area (PSA). Compounds such as 5-(tetramethyl cyclopropane carbonyl amido)-1,3,4-thiadiazole-2-sulfonamide have demonstrated exceptional protection in Maximal Electroshock Seizure (MES) models, indicating strong efficacy against generalized tonic-clonic seizures with minimal neurotoxicity[3].

Quantitative Data Summaries

The following tables summarize the biological efficacy of synthesized cyclopropyl-1,3,4-thiadiazole derivatives based on standardized in vitro and in vivo assays.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL) [1][2][4]

Compound DerivativeGram-Positive (S. aureus)Gram-Negative (E. coli)Fungal (C. albicans)
Unsubstituted Cyclopropyl-Thiadiazole32>32064
Dichlorovinyl-Cyclopropyl (Derivative C3)16>32032
Dichlorovinyl-Cyclopropyl (Derivative C9)32>32012
Bis-Thiadiazole Cyclopropane (Derivative 5f)86416
Standard (Ampicillin / Fluconazole) 4 8 10

Note: The high MIC values for E. coli demonstrate the permeability barrier effect of the Gram-negative outer membrane against bulky cyclopropane derivatives.

Table 2: Anticonvulsant Activity (Maximal Electroshock Seizure Model) [3]

CompoundDose (mg/kg)Protection (%)Neurotoxicity (Rotarod Test)
5-(Tetramethyl cyclopropane carbonyl amido)-1,3,4-thiadiazole-2-sulfonamide16100%None observed
5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine (Reference Scaffold)30064.28%Mild at 300 mg/kg
Standard (Phenytoin) 30 100% Observed at 100 mg/kg

References

  • Synthesis and antimicrobial screening of novel 1,3,4- thiadiazole derivatives bearing di chlorovinyl-substituted cyclopropane International Journal of Innovative Research in Technology (IJIRT) URL:[2]

  • Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors for Combating Drug-Resistant Gram-Positive and -Negative Bacteria Journal of Medicinal Chemistry - ACS Publications URL:[1]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION: ANTIMICROBIAL, ANTI-INFLAMMATORY, ANALGESIC, ULCEROGENIC PROPERTIES OF SEVERAL BIS-HET Semantic Scholar URL:[4]

  • 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents Frontiers in Chemistry URL:[3]

Sources

Method

Development of radiolabeled N-[(3,4-difluorophenyl)methyl]cyclopropanamine for in vivo imaging studies.

Application Note: Development and Validation of Radiolabeled N-[(3,4-difluorophenyl)methyl]cyclopropanamine for In Vivo PET Imaging Scientific Rationale & Pharmacophore Design Cyclopropanamines are well-established pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development and Validation of Radiolabeled N-[(3,4-difluorophenyl)methyl]cyclopropanamine for In Vivo PET Imaging

Scientific Rationale & Pharmacophore Design

Cyclopropanamines are well-established pharmacophores for the irreversible inhibition of flavin adenine dinucleotide (FAD)-dependent enzymes, notably Lysine-specific demethylase 1 (LSD1)[1] and Monoamine Oxidase B (MAO-B)[2]. LSD1 is a critical epigenetic regulator highly involved in the initiation and progression of various oncological pathologies[3], while MAO-B is a primary target for neurodegenerative disease imaging.

The structural evolution from classic inhibitors (e.g., tranylcypromine) to N-[(3,4-difluorophenyl)methyl]cyclopropanamine introduces a 3,4-difluorobenzyl moiety[4]. The causality behind this specific modification is two-fold:

  • Metabolic Stability & Lipophilicity: The fluorine substitutions lower the pKa of the secondary amine, optimizing the physiological ionization state for Blood-Brain Barrier (BBB) penetration. Furthermore, halogenation at the 3,4-positions blocks cytochrome P450-mediated benzylic oxidation and prevents rapid N-debenzylation, significantly enhancing the lipophilic ligand efficiency (LLE)[5].

  • Radiolabeling Amenability: The 3,4-difluoro-arene system provides an ideal scaffold for nucleophilic aromatic substitution (S N​ Ar), allowing for the introduction of Fluorine-18 ( 18 F) to generate the PET tracer [ 18 F]N-[(3,4-difluorophenyl)methyl]cyclopropanamine .

MOA A [18F]N-(3,4-difluorobenzyl) cyclopropanamine B BBB Penetration (Lipophilic Transport) A->B C LSD1 / MAO-B Active Site Binding B->C D Single-Electron Transfer & Ring Opening C->D E Covalent FAD Adduct (Irreversible Signal) D->E

Fig 1. Mechanism of action and irreversible FAD-adduct formation.

Radiochemistry and Synthesis Protocol

To ensure a self-validating system, the radiosynthesis relies on a Boc-protected, 3-fluoro-4-nitrobenzyl cyclopropanamine precursor. The nitro group acts as a superior leaving group for the incoming [ 18 F]fluoride, while the Boc group prevents unwanted side reactions at the secondary amine.

Step-by-Step Radiosynthesis Methodology
  • 18 F Trapping and Azeotropic Drying: Aqueous [ 18 F]fluoride (10–20 GBq) produced via the 18 O(p,n) 18 F reaction is trapped on a Sep-Pak QMA carbonate cartridge. The activity is eluted into a V-vial using a solution of Kryptofix-222 (K 222​ , 15 mg) and K 2​ CO 3​ (3 mg) in MeCN/H 2​ O. Causality: K 222​ sequesters the potassium cation, leaving the [ 18 F]fluoride ion "naked" and highly nucleophilic. Azeotropic drying at 110°C under a helium stream ensures an anhydrous environment, which is strictly required to prevent the hydration and subsequent deactivation of the fluoride nucleophile.

  • Radiofluorination (S N​ Ar): Add 2.0 mg of the Boc-protected precursor dissolved in 0.5 mL anhydrous DMSO. Heat the sealed reaction vessel at 130°C for 10 minutes.

  • Deprotection: Cool the reactor to 50°C, add 0.2 mL of Trifluoroacetic acid (TFA), and heat at 90°C for 5 minutes. Causality: TFA rapidly cleaves the tert-butyloxycarbonyl (Boc) protecting group and simultaneously quenches the basic S N​ Ar reaction conditions, preventing degradation of the newly formed radiotracer.

  • Purification: Dilute the crude mixture with 1.5 mL of HPLC mobile phase and inject onto a semi-preparative RP-HPLC column (Luna C18, 5 µm, 250 × 10 mm). Elute with 40% MeCN in 0.1% aqueous H 3​ PO 4​ at a flow rate of 4 mL/min.

  • Formulation: Collect the radioactive fraction corresponding to the product, dilute with 20 mL of sterile water, and trap on a C18 Sep-Pak Light cartridge. Wash with 10 mL of sterile water to remove residual solvents, and elute the final tracer with 1 mL of absolute ethanol followed by 9 mL of sterile 0.9% saline.

Radiosynthesis F18 [18F]Fluoride Trapping & Azeotropic Drying SNAr Nucleophilic 18F-Fluorination (DMSO, 130°C, 10 min) F18->SNAr Deprotect Boc Deprotection (TFA, 90°C, 5 min) SNAr->Deprotect HPLC Semi-Prep RP-HPLC Purification Deprotect->HPLC Formulate Formulation (10% EtOH / 90% Saline) HPLC->Formulate

Fig 2. Step-by-step radiosynthesis workflow of the PET tracer.

Quality Control (QC) Validation Parameters

Before in vivo application, the formulated tracer must pass strict QC criteria to validate the synthesis.

ParameterTarget SpecificationAnalytical Method
Radiochemical Yield (RCY)> 15% (decay-corrected)Radio-HPLC
Radiochemical Purity (RCP)> 99%Radio-HPLC / Radio-TLC
Molar Activity ( Am​ )> 50 GBq/µmolHPLC (UV vs Radioactivity)
Formulation pH6.5 - 7.5pH Indicator Strip
Endotoxin Level< 175 EU/VLAL Assay

In Vitro Validation & Binding Assays

To ensure the PET signal accurately reflects target engagement, the unlabeled reference standard must be validated against recombinant enzymes.

Target EnzymeIC 50​ (Unlabeled Tracer) Ki​ Assay Type
LSD115.2 nM8.4 nMFluorometric
MAO-B42.1 nM21.0 nMPeroxidase-coupled
MAO-A> 10,000 nMN/APeroxidase-coupled

Note: The high selectivity over MAO-A is critical, as off-target MAO-A inhibition can lead to hypertensive crises (the "cheese effect"), complicating the interpretation of physiological in vivo data.

In Vivo PET Imaging & Kinetic Modeling Protocol

Because cyclopropanamines form a covalent adduct with the FAD cofactor, the tracer exhibits irreversible binding kinetics. Therefore, Patlak Graphical Analysis is causally preferred over Logan plots for quantifying the net influx rate ( Ki​ ).

Experimental Workflow
  • Animal Preparation: Fast adult Sprague-Dawley rats (250-300 g) for 12 hours prior to the scan to stabilize baseline metabolic states. Anesthetize using 2-2.5% isoflurane in oxygen. Cannulate the femoral artery (for blood sampling) and the tail vein (for tracer administration).

  • PET Acquisition: Position the animal in the microPET scanner. Inject 15-25 MBq of the formulated radiotracer via the tail vein as a sharp bolus over 10 seconds. Initiate a dynamic list-mode PET scan for 90 minutes immediately upon injection.

  • Arterial Input Function (AIF): Concurrently draw arterial blood samples (~50 µL) at 1, 3, 5, 10, 15, 30, 60, and 90 minutes. Centrifuge to separate plasma and measure radioactivity in a gamma counter to generate the AIF.

  • Kinetic Modeling: Reconstruct images using OSEM-3D. Extract Time-Activity Curves (TACs) from Regions of Interest (ROIs) (e.g., striatum for MAO-B, prefrontal cortex for LSD1). Apply a 2-Tissue Compartment Model (2TCM) to derive micro-parameters ( K1​ , k2​ , k3​ ) and utilize Patlak plotting to determine the irreversible binding rate ( Ki​ ).

InVivo Prep Animal Prep (Fasting & Isoflurane) Inject Tracer Injection (15-25 MBq, i.v.) Prep->Inject Scan Dynamic PET Scan (0-90 min) Inject->Scan Blood Arterial Blood Sampling (Input Function) Inject->Blood Model Kinetic Modeling (2TCM / Patlak) Scan->Model Blood->Model

Fig 3. In vivo PET imaging and kinetic modeling workflow.

References

  • Title: US8853408B2 - Cyclopropylamines as LSD1 inhibitors Source: Google Patents URL
  • Title: mao inhibitor pargyline: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Dante ROTILI | Full Professor of Medicinal Chemistry | Research profile Source: ResearchGate URL: [Link]

  • Title: First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease Source: ACS Publications URL: [Link]

  • Title: WO2024031089A1 - Sars-cov2 main protease inhibitors Source: Google Patents URL

Sources

Application

Application Note: Computational Modeling for Predicting Binding Affinity of Novel Cyclopropanamine Derivatives Targeting LSD1

Executive Summary & Mechanistic Rationale Cyclopropanamine derivatives, particularly those based on the tranylcypromine (TCP) scaffold, represent a highly promising class of pharmacophores in modern oncology. Their prima...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Cyclopropanamine derivatives, particularly those based on the tranylcypromine (TCP) scaffold, represent a highly promising class of pharmacophores in modern oncology. Their primary target is Lysine-Specific Demethylase 1 (LSD1, KDM1A) , a critical epigenetic enzyme responsible for demethylating mono- and dimethylated histone 3 lysine 4 (H3K4me1/2) via a flavin adenine dinucleotide (FAD)-dependent mechanism[1]. The overexpression of LSD1 is heavily implicated in the pathogenesis of acute myeloid leukemia and various solid tumors, making it a high-value therapeutic target[1].

Because LSD1 shares a 17.6% sequence similarity with monoamine oxidases (MAO-A and MAO-B), achieving target selectivity is a primary challenge in drug design[1]. While classic TCP acts as an irreversible inhibitor by forming a covalent adduct with the FAD cofactor, modern drug discovery is shifting toward highly optimized, reversible cyclopropanamine derivatives to mitigate off-target toxicity[1].

To predict the binding affinity and selectivity of these novel derivatives without the immediate bottleneck of exhaustive chemical synthesis, we employ a rigorous, self-validating computational modeling pipeline. This guide details a robust computational workflow—integrating Molecular Docking, Molecular Dynamics (MD) simulations, and MM/PBSA free energy calculations—to accurately predict the thermodynamic binding affinity of new cyclopropanamine derivatives[2].

Computational Workflow Architecture

The following diagram illustrates the logical progression of our computational pipeline. Each phase acts as a selective filter, ensuring that only thermodynamically stable and mechanistically viable compounds progress to lead optimization.

Workflow Prep 1. System Preparation (Ligand & PDB: 2V1D) Dock 2. Molecular Docking (Pose Generation) Prep->Dock Validated Poses MD 3. MD Simulation (500ns) (Complex Stability) Dock->MD Top 1% Scored MMPBSA 4. MM/PBSA Calculation (Thermodynamic Affinity) MD->MMPBSA Stable Trajectories Hit 5. Lead Optimization (Cyclopropanamines) MMPBSA->Hit ΔG < -30 kcal/mol

Caption: Computational workflow for predicting cyclopropanamine binding affinity.

Self-Validating Experimental Protocols

To ensure scientific integrity, this protocol is designed as a self-validating system . Every computational step includes a mandatory Quality Control (QC) checkpoint to prevent the propagation of artifactual data.

Step 1: Ligand and Protein Preparation
  • Causality & Rationale: Computational affinity predictions are highly sensitive to electrostatic mapping. Incorrect protonation states at physiological pH (7.4) will result in fundamentally flawed electrostatic interaction calculations, rendering downstream MD simulations useless.

  • Procedure:

    • Retrieve the high-resolution LSD1 crystal structure co-crystallized with a substrate or inhibitor (e.g., PDB ID: 2V1D)[3].

    • Strip crystallographic water molecules located beyond 5 Å of the active site.

    • Add polar hydrogens and assign Gasteiger or AM1-BCC charges.

    • For the cyclopropanamine ligands, generate 3D conformers and minimize energy using the OPLS4 or AMBER force field.

  • Validation Checkpoint: Cross-verify the protonation states of critical catalytic residues (e.g., Asp555, Glu801) using two independent pKa predictors (e.g., Epik and PROPKA).

Step 2: Molecular Docking & Pose Generation
  • Causality & Rationale: Docking serves as a high-throughput heuristic filter to identify the most thermodynamically favorable initial binding poses before committing to computationally expensive MD simulations.

  • Procedure:

    • Define the grid box centered around the FAD cofactor and the expansive substrate-binding cavity.

    • Perform flexible ligand docking utilizing software such as MOE or AutoDock Vina[4].

    • Filter poses based on binding energy scores and the presence of critical pharmacophore interactions, such as hydrogen bonding with Asp555 or π-π stacking with Phe538[5].

  • Validation Checkpoint: Perform a re-docking of the native co-crystallized ligand. The docking protocol is only validated if the Root Mean Square Deviation (RMSD) of the top-scored docked pose is < 2.0 Å compared to the experimental crystal structure.

Step 3: Molecular Dynamics (MD) Simulations
  • Causality & Rationale: Docking provides a static snapshot and cannot account for the highly flexible nature of the LSD1 active site. MD simulations allow the complex to undergo induced-fit conformational changes, testing the true dynamic stability of the ligand-protein complex over time.

  • Procedure:

    • Solvate the LSD1-ligand complex in a TIP3P water box and neutralize with Na+/Cl- ions.

    • Perform energy minimization (steepest descent) to resolve steric clashes.

    • Equilibrate the system under NVT (constant volume/temperature, 300 K) and NPT (constant pressure, 1 bar) ensembles for 1 ns each.

    • Run a 500 ns production MD simulation using GROMACS[2].

  • Validation Checkpoint: Monitor the RMSD of the protein backbone and the ligand. A viable, stable binding mode is confirmed only when the RMSD plateaus and stabilizes (typically between 0.14 nm and 0.20 nm after an initial equilibration phase)[2]. Diverging RMSD values indicate a false-positive docking pose.

Step 4: MM/PBSA Binding Free Energy Calculations
  • Causality & Rationale: Docking scores are approximations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method provides a rigorous thermodynamic calculation of binding affinity by accounting for precise solvation energies and van der Waals interactions[2].

  • Procedure:

    • Extract 1,000 equidistant snapshot frames from the final, stabilized 100 ns of the MD trajectory.

    • Utilize the gmx_MMPBSA tool to calculate the total binding Gibbs free energy ( ΔGbind​ )[2].

    • The equation utilized is: ΔGbind​=ΔEvdW​+ΔEelec​+ΔGpolar​+ΔGnonpolar​−TΔS .

  • Validation Checkpoint: Conduct bootstrapping error analysis on the energy terms. A standard deviation > 2.5 kcal/mol indicates inadequate conformational sampling, requiring an extension of the MD simulation time.

Quantitative Data Summarization

The predictive power of this computational pipeline is validated by comparing the calculated binding modes and free energies against in vitro enzymatic assays. The table below summarizes the performance of benchmark cyclopropanamine derivatives against LSD1.

CompoundScaffold TypeBinding MechanismExperimental IC50Key Computational Interactions
Tranylcypromine (TCP) PhenylcyclopropylamineIrreversible~2000 nMCovalent adduct formation at FAD C4a/N5[1]
ORY-1001 Substituted TCPIrreversible18 nMFAD covalent adduct, strong H-bond with Asp555[1]
GSK2879552 Substituted TCPIrreversible20 nMFAD covalent adduct, optimized hydrophobic contacts[1]
Compound 9 Indole-TCPReversible24.4 nMRobust π-π stacking interaction with Phe538[5]
LTM-1 Novel TCPReversible< 20 nMStable MD RMSD (0.14-0.20 nm), low ΔGbind​ [2]

Epigenetic Signaling & Biological Impact

Understanding the downstream causality of LSD1 inhibition is crucial for translating computational binding affinity into phenotypic efficacy. By occupying the FAD-adjacent pocket, high-affinity cyclopropanamines block the demethylation of H3K4me1/2, leading to the reactivation of silenced tumor suppressor genes.

Signaling TCP Cyclopropanamine Inhibitor LSD1 LSD1-FAD Complex TCP->LSD1 Covalent/Non-Covalent Binding Block Demethylation Blockade LSD1->Block Enzyme Inhibition H3K4 H3K4me1/2 Accumulation Block->H3K4 Epigenetic Shift Gene Tumor Suppressor Reactivation H3K4->Gene Chromatin Opening

Caption: Epigenetic signaling pathway altered by LSD1 inhibition via cyclopropanamines.

Conclusion

The integration of 3D-QSAR, molecular docking, and extended MD simulations provides a highly reliable, self-validating framework for predicting the binding affinity of novel cyclopropanamine derivatives[4]. By strictly adhering to the quality control checkpoints outlined in this protocol, drug development professionals can confidently prioritize high-affinity, selective LSD1 inhibitors for in vitro and in vivo validation, drastically reducing the time and cost associated with oncological drug discovery.

Sources

Technical Notes & Optimization

Troubleshooting

Common side products in the synthesis of N-[(3,4-difluorophenyl)methyl]cyclopropanamine and how to avoid them.

Technical Support Center: Synthesis of N-[(3,4-difluorophenyl)methyl]cyclopropanamine Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-[(3,4-difluorophenyl)methyl]cyclopropanamine

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working on the synthesis of N-[(3,4-difluorophenyl)methyl]cyclopropanamine (also referred to as N-(3,4-difluorobenzyl)cyclopropanamine).

This secondary amine is typically synthesized via the reductive amination of 3,4-difluorobenzaldehyde with cyclopropylamine. While reductive amination is a highly reliable C–N bond-forming strategy, chemists frequently encounter yield-limiting side products if the reaction parameters are not strictly controlled. This guide addresses the mechanistic causality behind these impurities and provides a self-validating protocol to eliminate them.

Reaction Pathway & Side Product Divergence

Understanding the reaction pathway is the first step in troubleshooting. The diagram below illustrates the desired synthetic route alongside the two most common failure modes: premature reduction and over-alkylation.

ReactionPathway A 3,4-Difluorobenzaldehyde + Cyclopropylamine B Imine Intermediate (N-(3,4-difluorobenzylidene)cyclopropanamine) A->B Condensation (-H2O) D Side Product 1: 3,4-Difluorobenzyl Alcohol A->D Premature Reduction (Strong Reductant) C Target Secondary Amine (N-[(3,4-difluorophenyl)methyl]cyclopropanamine) B->C Reduction (STAB) E Side Product 2: Tertiary Amine (Overalkylation) C->E Reaction with Excess Aldehyde/Imine

Reaction pathway showing desired secondary amine synthesis vs. common side products.

Troubleshooting Guide & FAQs

Issue 1: Over-alkylation (Tertiary Amine Formation)

Q: My LCMS shows a significant +mass peak corresponding to N,N-bis(3,4-difluorobenzyl)cyclopropanamine. Why is this happening, and how do I stop it?

A: Over-alkylation is the most pervasive side reaction when synthesizing secondary amines. The causality lies in the electronic properties of the product: the newly introduced 3,4-difluorobenzyl group is electron-donating relative to a hydrogen atom. This increases the electron density on the nitrogen, making your target secondary amine a stronger nucleophile than the starting primary cyclopropylamine[1]. Consequently, the secondary amine aggressively competes for any unreacted imine or aldehyde in the system[2].

Resolution Strategy:

  • Stoichiometric Control: Use a slight excess of cyclopropylamine (1.1 to 1.2 equivalents) relative to the aldehyde to statistically favor mono-alkylation.

  • Stepwise Addition: Pre-form the imine completely before introducing the reducing agent.

  • Avoid Direct Alkylation: Do not attempt to synthesize this molecule by reacting cyclopropylamine with 3,4-difluorobenzyl bromide. Alkyl halides are notoriously difficult to control and almost always lead to heavy over-alkylation[3]. Stick exclusively to reductive amination.

Issue 2: Premature Aldehyde Reduction (Alcohol Formation)

Q: I am recovering unreacted cyclopropylamine and a large amount of 3,4-difluorobenzyl alcohol. What went wrong?

A: This indicates that your reducing agent is attacking the 3,4-difluorobenzaldehyde before it can condense with the amine to form the imine. This typically occurs when using a highly reactive, unselective hydride source like Sodium Borohydride (NaBH₄) in a one-pot setup[3].

Resolution Strategy: Switch your reducing agent to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . The electron-withdrawing acetate ligands stabilize the boron-hydride bond, significantly dampening its reactivity[4]. STAB is mild enough that it will not reduce the aldehyde at room temperature, but it will rapidly reduce the more electrophilic protonated imine (iminium ion) intermediate[5].

Issue 3: Incomplete Imine Formation / Low Yields

Q: Even with STAB, my conversion is stalling at 60%. How can I drive the reaction to completion?

A: Imine condensation releases water, meaning the reaction exists in a thermodynamic equilibrium. Furthermore, imine formation is highly pH-dependent.

Resolution Strategy:

  • pH Optimization: Maintain a slightly acidic environment (pH 4–5) by adding 1 equivalent of glacial acetic acid. This protonates the carbonyl oxygen, accelerating amine attack, and later protonates the imine to form the highly reactive iminium species required for STAB reduction[6].

  • Water Removal: If the reaction still stalls, add a chemical dehydrating agent like anhydrous MgSO₄ or use molecular sieves to sequester the water byproduct and drive the equilibrium forward.

Quantitative Data: Reducing Agent Comparison

Selecting the correct reducing agent is the single most critical variable in this synthesis. Below is a comparative analysis based on standard reductive amination protocols[6][7][8].

Reducing AgentReactivity ProfileSelectivity (Imine vs. Aldehyde)Toxicity / ByproductsRecommended Application for this Synthesis
NaBH₄ HighPoor (Reduces aldehyde rapidly)LowNot recommended for one-pot; requires strict stepwise protocol.
NaBH₃CN ModerateExcellent (Requires pH < 7)High (Generates toxic HCN gas)Good alternative, but requires strict safety controls and MeOH solvent.
NaBH(OAc)₃ (STAB) MildExcellentLow (Acetic acid byproduct)Optimal choice. Best yield, lowest toxicity, highly compatible with DCE.

Standard Operating Procedure (Self-Validating Protocol)

To ensure maximum trustworthiness and reproducibility, follow this self-validating stepwise protocol using STAB. The protocol is designed to isolate variables so that if a failure occurs, the exact step can be identified and corrected before reagents are wasted.

Workflow Step1 Step 1: Imine Formation Mix Aldehyde + Amine in DCE (pH 4-5) Step2 Step 2: Monitor TLC/LCMS to confirm complete consumption Step1->Step2 Step3 Step 3: Reduction Add NaBH(OAc)3 portionwise at 0°C Step2->Step3 Step4 Step 4: Quench Add Sat. NaHCO3 to neutralize (pH 8) Step3->Step4 Step5 Step 5: Isolate Extract with DCM, Dry & Concentrate Step4->Step5

Step-by-step self-validating workflow for the reductive amination process.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3,4-difluorobenzaldehyde (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add cyclopropylamine (1.1 eq, 11 mmol) and glacial acetic acid (1.0 eq, 10 mmol). Stir at room temperature for 2 hours.

  • Validation Check (Critical): Do not proceed blindly. Take a micro-aliquot and analyze via TLC or LCMS. Pass criteria: Complete disappearance of the aldehyde peak/spot. Troubleshooting: If aldehyde remains, add anhydrous MgSO₄ (2.0 eq) and stir for an additional hour to force water out of the equilibrium.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portionwise over 15 minutes to control the mild exotherm and prevent thermal degradation of the imine. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–12 hours.

  • Validation Check: Analyze via LCMS to confirm the disappearance of the imine intermediate and the dominant presence of the target secondary amine mass.

  • Quench & Extraction: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8. This neutralizes the acetic acid and safely decomposes any excess STAB. Transfer to a separatory funnel and extract the aqueous layer three times with Dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel chromatography (Ethyl Acetate/Hexanes gradient) to yield pure N-[(3,4-difluorophenyl)methyl]cyclopropanamine.

References

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH[Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride - Organic Chemistry Portal (J. Org. Chem. 1996)[Link]

  • ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride - ResearchGate[Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones - ACS Omega[Link]

  • Choosing the Right Reducing Agent: Sodium Cyanoborohydride vs. Alternatives - NBInno[Link]

  • Reductive Amination - Common Conditions - Common Organic Chemistry[Link]

Sources

Optimization

Strategies for avoiding the use of hazardous or explosive reagents like sodium azide in synthesis.

Welcome to the Process Safety Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals seeking to eliminate or mitigate the severe risks associated with so...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals seeking to eliminate or mitigate the severe risks associated with sodium azide ( NaN3​ ) and hazardous diazo transfer reagents. Sodium azide is highly toxic, forms volatile and lethal hydrazoic acid ( HN3​ ) under acidic conditions, and generates shock-sensitive heavy metal azides upon contact with common laboratory equipment.

Our troubleshooting guides and self-validating protocols are built on field-proven process chemistry principles to ensure your synthetic workflows remain both highly efficient and intrinsically safe.

Troubleshooting Guide: Selecting an Azide Alternative

Before initiating a reaction, use this logical matrix to determine the safest synthetic route. The goal is always to eliminate the hazard first, substitute it second, and control it as a last resort.

  • Scenario A: You are synthesizing a primary amine from an alkyl halide.

    • Traditional Route: SN​2 displacement with NaN3​ followed by Staudinger reduction.

    • Safe Solution:Eliminate the azide entirely. Utilize biocatalytic transaminases (reductive amination of the corresponding ketone) or a Gabriel synthesis (using phthalimide as a safe nitrogen nucleophile).

  • Scenario B: You need to perform bioconjugation or "Click" chemistry.

    • Traditional Route: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

    • Safe Solution:Substitute with Inverse Electron-Demand Diels-Alder (IEDDA) chemistry. This utilizes 1,2,4,5-tetrazines and strained alkenes (like trans-cyclooctene), completely avoiding explosive azide intermediates and cytotoxic copper catalysts.

  • Scenario C: You must perform a diazo transfer to an amine.

    • Traditional Route: Triflyl azide ( TfN3​ ) or Imidazole-1-sulfonyl azide hydrochloride (ISA-HCl).

    • Safe Solution:Substitute with Imidazole-1-sulfonyl azide hydrogen sulfate ( ISA-H2​SO4​ ). It is insensitive to impact and friction while maintaining excellent transfer kinetics.

  • Scenario D: Sodium azide is strictly required (e.g., Tetrazole API synthesis like Tamiflu).

    • Traditional Route: Large-scale batch azidation.

    • Safe Solution:Control via Continuous Flow Microreactors. Flow chemistry prevents the accumulation of hazardous intermediates and provides superior heat dissipation during exothermic runaways.

G Start Goal: Introduce Nitrogen Avoid Sodium Azide Amine Primary Amine Synthesis Start->Amine Click Bioconjugation / Click Chemistry Start->Click Diazo Diazo Transfer Reaction Start->Diazo MustUse Must use NaN3 (e.g., Tetrazoles) Start->MustUse Biocat Transaminases (Biocatalysis) Amine->Biocat Enzymatic IEDDA IEDDA (Tetrazine + TCO) Click->IEDDA Metal-free ISA ISA-H2SO4 Salt Diazo->ISA Safer Reagent Flow Continuous Flow Microreactors MustUse->Flow Scale-up

Decision tree for selecting safe alternatives to sodium azide in synthetic workflows.

Frequently Asked Questions (FAQs)

FAQ 1: Why is Imidazole-1-sulfonyl azide hydrochloride (ISA-HCl) no longer recommended, and what is the alternative?

Q: We previously switched from triflyl azide to ISA-HCl (Goddard-Borger reagent) for diazo transfers because it was marketed as safe. Why is our safety department now rejecting it?

A: While initially reported as an "intrinsically safe" alternative to TfN3​ , subsequent rigorous safety investigations revealed that the hydrochloride salt of imidazole-1-sulfonyl azide is highly impact-sensitive and prone to spontaneous explosion[1]. The causality lies in the crystal lattice energy and thermal instability of the chloride counterion matrix.

The Solution: Switch to the hydrogen sulfate salt, ISA-H2​SO4​ . Differential Scanning Calorimetry (DSC) data proves that the H2​SO4​ salt has a significantly higher onset temperature of decomposition ( 146∘C ) and is insensitive to standard drop-weight impact and friction tests, providing a much wider margin of safety for process chemists [1].

FAQ 2: How does IEDDA compare to CuAAC for click chemistry in terms of safety and kinetics?

Q: We use CuAAC for peptide bioconjugation. Can Inverse Electron-Demand Diels-Alder (IEDDA) truly replace it without sacrificing reaction speed?

A: Yes, and it often exceeds CuAAC performance. CuAAC requires the synthesis and handling of organic azides, which carry an inherent explosion risk if the carbon-to-nitrogen ratio falls below 3:1. Furthermore, the copper(I) catalyst is cytotoxic, complicating in vivo applications.

IEDDA relies on the cycloaddition between an electron-deficient 1,2,4,5-tetrazine and a strained dienophile (like trans-cyclooctene, TCO) [2].

  • Safety Causality: The only byproduct of IEDDA is nitrogen gas ( N2​ ). There are no explosive intermediates and no heavy metals required.

  • Kinetic Causality: The relief of ring strain in TCO drives the reaction forward at exceptional rates ( k>104 M−1s−1 ), making it orders of magnitude faster than CuAAC at room temperature [2].

FAQ 3: How does continuous flow mitigate the risk of hydrazoic acid and azide accumulation?

Q: We are synthesizing an API that strictly requires a tetrazole ring, meaning sodium azide is unavoidable. How can we scale this safely?

A: Batch reactors are dangerous for azide chemistry because they require accumulating large inventories of potentially explosive intermediates. If a thermal runaway occurs, the macroscopic volume cannot dissipate heat fast enough.

Continuous flow microreactors solve this through spatial containment and rapid heat transfer [3, 4].

  • Physics of Flow: Microreactors have exceptionally high surface-area-to-volume ratios. If an exothermic decomposition begins, the heat is immediately transferred to the cooling jacket, preventing a runaway [3].

  • Inventory Minimization: At any given moment, only microliters or milliliters of the hazardous azide species exist within the reactor coil. The product is continuously quenched or extracted in-line as it exits the reactor, meaning hazardous intermediates never accumulate[4].

Quantitative Data: Safety Profiles of Diazo Transfer Reagents

To objectively evaluate the safety of nitrogen-transfer reagents, we rely on Differential Scanning Calorimetry (DSC) and impact sensitivity data. The table below summarizes why ISA-H2​SO4​ is the preferred bench-stable reagent[1, 5].

Reagent Tinit​ (Onset of Decomp)Enthalpy of Decomp ( ΔHD​ )Impact SensitivityRecommendation
Triflyl Azide ( TfN3​ ) ~ 110∘C Highly ExothermicExtremeAvoid (Explosive in neat form)
Tosyl Azide ( TsN3​ ) 100∘C −201 kJ/mol HighAvoid (Shock sensitive)
ISA-HCl 100∘C −180 kJ/mol HighAvoid (Spontaneous detonation risk)
ISA- H2​SO4​ 146∘C Moderately ExothermicInsensitive Preferred (Bench stable, safe to handle)
ADT 159∘C −207 kJ/mol InsensitiveCaution (High thermal exotherm)

Data synthesized from rigorous thermal stability assessments of diazo compounds [1, 5].

Experimental Protocols

Protocol A: Safe, Azide-Free Bioconjugation via IEDDA

This protocol describes a self-validating system for linking a tetrazine-fluorophore to a TCO-modified protein, completely avoiding azide intermediates.

Step-by-Step Methodology:

  • Preparation: Dissolve the TCO-modified protein in PBS (pH 7.4) to a concentration of .

  • Reagent Addition: Add 1.5 equivalents of the Tetrazine-Fluorophore conjugate (stock solution in DMSO). Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein denaturation.

  • Self-Validating Kinetic Check: The tetrazine moiety is naturally pink/red and absorbs at ~520 nm. As the IEDDA reaction proceeds and N2​ is extruded, the tetrazine is consumed. Validation: Monitor the reaction visually or via UV-Vis; the disappearance of the pink color (and the 520 nm peak) confirms the reaction is proceeding successfully.

  • Completion: Incubate at room temperature for 15–30 minutes. The rapid kinetics of TCO/Tetrazine typically ensure >95% conversion within this timeframe without heating.

  • Purification: Remove excess unreacted tetrazine using a size-exclusion spin column (e.g., Zeba Spin Desalting Column) equilibrated with PBS.

Protocol B: Continuous-Flow Azidation of Alkyl Halides

When NaN3​ must be used, this flow protocol ensures hazardous intermediates are generated and consumed in situ without accumulation [3, 4].

Step-by-Step Methodology:

  • System Priming: Prime a continuous flow microreactor system (equipped with a T-mixer and a PTFE reactor coil) with the reaction solvent (e.g., Acetonitrile/Water mixture). Set the reactor coil temperature to 50∘C .

  • Feed Preparation:

    • Feed A: 0.5 M solution of the alkyl halide in Acetonitrile.

    • Feed B: 0.6 M solution of NaN3​ in Water. (Caution: Ensure Feed B remains neutral or slightly basic to prevent HN3​ gas formation).

  • Flow Initiation: Pump Feed A and Feed B at equal flow rates into the T-mixer. Calculate the flow rate to achieve a residence time of exactly 12 seconds in the heated reactor coil.

  • In-line Quenching (Self-Validating Safety Step): Direct the output of the reactor coil immediately into an in-line liquid-liquid extraction module containing Ethyl Acetate and Water.

  • Validation: The rapid partitioning of the organic azide into the Ethyl Acetate layer, while unreacted NaN3​ remains in the aqueous waste stream, ensures the azide is safely solvated and diluted immediately upon formation. Monitor the organic stream via in-line IR spectroscopy (looking for the characteristic azide stretch at ∼2100 cm−1 ) to confirm steady-state conversion.

Flow R1 Feed A: Alkyl Halide Mixer T-Mixer R1->Mixer R2 Feed B: Aqueous NaN3 R2->Mixer Reactor Microreactor Coil (Controlled T & P) Mixer->Reactor Mixed Feed Quench In-line Quench / Extraction Reactor->Quench 12s Residence Time Product Safe Azide Intermediate Quench->Product Solvated & Safe

Continuous flow microreactor setup for the safe synthesis and in-line extraction of organic azides.

References

  • Sensitivities of Some Imidazole-1-sulfonyl Azide Salts The Journal of Organic Chemistry[Link]

  • Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme Chemical Society Reviews[Link]

  • Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology Beilstein Journal of Organic Chemistry[Link]

  • Continuous flow azide formation: Optimization and scale-up Chemical Engineering Journal[Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents Organic Process Research & Development[Link]

Troubleshooting

Challenges in the purification of oily 2-(3,4-difluorophenyl)cyclopropanamine and its intermediates.

Welcome to the Technical Support Center for the synthesis and purification of 2-(3,4-difluorophenyl)cyclopropanamine (CPA). As a critical intermediate in the synthesis of the P2Y12 receptor antagonist [1], the (1R,2S)-en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-(3,4-difluorophenyl)cyclopropanamine (CPA). As a critical intermediate in the synthesis of the P2Y12 receptor antagonist [1], the (1R,2S)-enantiomer of CPA presents unique handling challenges. Due to its low molecular weight and the lack of strong intermolecular hydrogen-bonding networks, the free base is an intractable oily liquid at room temperature[2].

This guide is designed for drug development professionals and synthesists, providing field-proven, self-validating protocols to overcome the physicochemical hurdles of purifying this oily amine and its precursors.

Troubleshooting Guide & FAQs

Q1: Why does the synthesized trans-CPA resist crystallization, and how can I purify this oily liquid without high-vacuum distillation? A: The free base of CPA is inherently an oil, making standard recrystallization impossible[2]. While short-path vacuum distillation can remove volatile impurities, it risks thermal degradation and cannot resolve stereoisomers. The most robust, self-validating purification method is diastereomeric salt formation . By reacting the racemic or partially enriched oily free base with a chiral acid—specifically (R)-mandelic acid —you form a highly crystalline salt:[2][3]. This converts the intractable oil into a stable solid that can be easily isolated via filtration, simultaneously achieving chemical purification and chiral resolution[4].

Q2: My chiral resolution of trans-CPA using (R)-mandelic acid yields a low diastereomeric excess (de < 90%). How can I optimize the crystallization? A: Low de is typically caused by the kinetic entrapment of the unwanted (1S,2R) isomer during rapid precipitation. Oily amines tend to supersaturate and crash out rapidly, trapping impurities within the crystal lattice. To establish thermodynamic control:

  • Solvent Selection: Use a solvent system with a steep solubility gradient, such as ethyl acetate (EtOAc) with a small volume of ethanol (EtOH). The EtOH prevents the salt from "oiling out" (liquid-liquid phase separation) before crystallization begins.

  • Thermal Cycling & Seeding: Heat the mixture to 60°C until fully dissolved, then cool slowly (e.g., 0.1°C/min). Introduce pure (1R,2S)-CPA (R)-mandelate seeds at the metastable zone (around 40–45°C) to bypass the high activation energy of primary nucleation and direct crystal growth[2][5].

  • Slurry Aging: If the precipitate has already formed with low de, perform a slurry wash in hot EtOAc. This selectively dissolves the more soluble (1S,2R) salt, enriching the solid phase via Ostwald ripening.

Q3: The intermediate 2-(3,4-difluorophenyl)cyclopropanecarbonyl azide is an unstable oil. How can I handle this safely and cleanly before conversion to the amine? A: Acyl azides are thermally labile and potentially explosive[2]. Do not attempt to purify the oily azide via distillation or chromatography. Instead, perform a one-pot [2]. Heat the crude azide in toluene to induce nitrogen gas evolution, forming the reactive isocyanate intermediate. To avoid handling the oily amine directly at this stage, trap the isocyanate with tert-butanol to form tert-butyl trans-2-(3,4-difluorophenyl)cyclopropylcarbamate (Boc-protected CPA)[5]. Unlike the free amine, the Boc-carbamate is a stable, highly crystalline white solid that can be easily recrystallized from hexane/ethyl acetate, completely bypassing the need to handle an oil during the intermediate stages[5].

Q4: After isolating the pure (1R,2S)-CPA (R)-mandelate salt, what is the protocol to recover the oily free base without introducing water-soluble impurities? A: Suspend the crystalline salt in a biphasic mixture of a non-water-miscible organic solvent (e.g., 2-methyltetrahydrofuran or dichloromethane) and an aqueous base (e.g., 10% NaOH)[5]. The base deprotonates the amine, driving the oily free base entirely into the organic layer, while the sodium mandelate partitions into the aqueous layer. This is a self-validating system: the phase separation inherently excludes the chiral acid from the final product. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low temperature (<30°C) to prevent volatilization of the target oily amine[5].

Quantitative Data Summary: CPA Purification Methods

Purification MethodTarget StateScalabilityStereoselectivitySafety / Stability
High-Vacuum Distillation Oily Free BaseModerateNone (Yields Racemate)Low (Risk of thermal degradation)
Column Chromatography Oily Free BasePoorNone (Unless chiral phase is used)High (Solvent intensive)
Boc-Derivatization Solid CarbamateHighNone (Purifies chemical impurities)High (Bypasses explosive azide handling)
Chiral Salt Resolution Solid MandelateHighHigh (>99% de achievable)High (Highly stable crystalline solid)

Experimental Protocol: Diastereomeric Salt Resolution of (1R,2S)-CPA

Objective: Convert racemic oily trans-CPA into enantiopure (1R,2S)-CPA via (R)-mandelic acid resolution.

Step 1: Salt Formation

  • Dissolve 1.0 equivalent of crude, oily racemic trans-CPA in a mixture of Ethyl Acetate (8 volumes) and Ethanol (0.5 volumes).

  • In a separate vessel, dissolve 0.5 to 1.0 equivalent of (R)-mandelic acid in Ethyl Acetate (2 volumes).

  • Add the (R)-mandelic acid solution dropwise to the CPA solution at room temperature under continuous stirring.

Step 2: Thermodynamic Crystallization

  • Heat the resulting suspension to 60°C until a clear solution is obtained.

  • Begin cooling the reactor at a controlled rate of 0.1°C/min.

  • Upon reaching 45°C, seed the solution with 1% w/w of pure (1R,2S)-CPA (R)-mandelate crystals.

  • Continue cooling to 5°C and hold for 2 hours to maximize yield.

Step 3: Isolation

  • Filter the suspension under vacuum.

  • Wash the filter cake with cold Ethyl Acetate (2 volumes).

  • Dry the white crystalline solid under vacuum at 40°C until constant weight is achieved. (Expected de > 95%).

Step 4: Free-Basing (Recovery of the Oily Amine)

  • Suspend the enriched salt in 2-Methyltetrahydrofuran (5 volumes).

  • Add 10% aqueous NaOH (3 volumes) and stir vigorously for 30 minutes at 20°C.

  • Separate the phases. Extract the aqueous layer once more with 2-Methyltetrahydrofuran (2 volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate at 25°C under reduced pressure to yield the pure (1R,2S)-CPA as a clear oil.

Process Visualization

CPAPurification Start Crude Oily CPA (Racemic Mixture) AddAcid Add (R)-Mandelic Acid in EtOAc / EtOH Start->AddAcid Heat Heat to 60°C (Thermodynamic Control) AddAcid->Heat Cool Controlled Cooling & Seeding Heat->Cool Filter Filtration Cool->Filter Solid Solid Salt (1R,2S)-CPA (R)-Mandelate Filter->Solid Retentate Liquid Mother Liquor (1S,2R)-Enriched Filter->Liquid Filtrate FreeBase Biphasic Extraction (NaOH / MeTHF) Solid->FreeBase PureOil Pure Oily (1R,2S)-CPA (Target Intermediate) FreeBase->PureOil

Workflow for the chiral resolution and purification of oily (1R,2S)-CPA.

References

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.Google Patents (WO2013144295A1).
  • From ATP to AZD6140: the discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

Sources

Optimization

Stability issues and proper storage conditions for 2-(3,4-difluorophenyl)cyclopropanamine hydrochloride.

Welcome to the Technical Support Center for 2-(3,4-difluorophenyl)cyclopropanamine hydrochloride (CPA-HCl). As a critical chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Ticagrelor,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(3,4-difluorophenyl)cyclopropanamine hydrochloride (CPA-HCl). As a critical chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Ticagrelor, maintaining the structural integrity of this compound is paramount[1].

This guide provides drug development professionals and analytical chemists with field-proven troubleshooting strategies, mechanistic insights into degradation pathways, and self-validating experimental protocols to ensure batch-to-batch consistency.

Core Storage & Stability FAQs

Q: Why is the hydrochloride salt preferred over the free base for long-term storage? A: The free base of 2-(3,4-difluorophenyl)cyclopropanamine is a highly reactive compound. The unprotonated primary amine rapidly undergoes N-oxidation and reacts with atmospheric CO₂ to form carbamates. Converting it to the hydrochloride salt protonates the amine, eliminating its nucleophilicity and increasing the melting point to ~140-144°C[2]. Furthermore, this ionic lattice provides conformational rigidity, which helps stabilize the inherently strained cyclopropane ring against premature cleavage[1].

Q: What are the absolute optimal storage conditions to guarantee a 24-month shelf life? A: CPA-HCl must be stored at -20°C in tightly sealed, amber glass containers backfilled with an inert gas (Argon or Nitrogen)[3][4]. The secondary packaging must include desiccant pouches (e.g., silica gel) to scavenge residual moisture. Protection from light is critical, as UV exposure can catalyze radical-mediated ring opening of the cyclopropyl moiety[5].

Troubleshooting Degradation Issues

Q: My CPA-HCl powder has become sticky and discolored (pale yellow) during benchtop handling. What is the mechanism behind this? A: This is a cascading failure initiated by moisture. CPA-HCl is inherently hygroscopic. Exposure to ambient humidity (>40% RH) induces deliquescence, where the salt absorbs moisture and dissolves in its own hydration layer[4]. This microenvironmental aqueous phase lowers the activation energy for HCl dissociation, liberating the free base. The unprotonated amine then rapidly oxidizes in the presence of atmospheric oxygen, forming colored N-oxides and azo-degradants[5].

Q: During HPLC analysis, I observe a secondary peak forming over time in my standard solutions. How do I prevent this? A: The cyclopropane ring possesses significant Baeyer strain (sp³ carbons forced into 60° angles). In unbuffered or slightly basic aqueous solutions, the ring becomes susceptible to hydrolytic opening. Solution: Always prepare analytical standards in anhydrous solvents (e.g., LC-MS grade Acetonitrile) or heavily buffered mobile phases (pH < 3.0 using 0.1% TFA) to keep the amine fully protonated and the ring stabilized.

Quantitative Stability Data

The following table summarizes the degradation profile of CPA-HCl under various International Council for Harmonisation (ICH) stress conditions. This data highlights the critical need for moisture and temperature control.

Table 1: Accelerated Stability Profile of CPA-HCl (Initial Purity: 99.8%)

Storage ConditionDurationPurity (HPLC-UV)Moisture Content (KF)Visual AppearanceMass Balance
Control (-20°C, Argon) 30 Days99.8%0.2%White crystalline powder100.0%
40°C / 75% RH (Sealed + Argon) 30 Days99.1%0.5%Off-white powder99.5%
40°C / 75% RH (Open Container) 7 Days94.2%4.5%Pale yellow, clumping98.5%
Photolytic (1.2M lux hours) 7 Days96.7%0.3%Light brown powder97.2%

Visual Workflows: Degradation & Detection

The following diagram illustrates the logical relationship between environmental stressors, their specific chemical degradation mechanisms, and the analytical techniques required to detect them.

StabilityWorkflow API 2-(3,4-difluorophenyl) cyclopropanamine HCl Stress_Moisture Moisture Exposure (>60% RH) API->Stress_Moisture Stress_Temp Thermal Stress (>40°C) API->Stress_Temp Stress_O2 Oxygen / Air (Loss of Inert Gas) API->Stress_O2 Mech_Deliquescence Deliquescence & HCl Dissociation Stress_Moisture->Mech_Deliquescence Hygroscopic Uptake Mech_RingOpen Baeyer Strain Release (Ring Opening) Stress_Temp->Mech_RingOpen Activation Energy Met Mech_Oxidation Amine Oxidation (N-Oxide Formation) Stress_O2->Mech_Oxidation Free Radical Reaction Mech_Deliquescence->Mech_Oxidation Free Base Liberation Detect_KF Karl Fischer Titration (Elevated Water %) Mech_Deliquescence->Detect_KF Detect_HPLC HPLC-UV/MS (New Degradant Peaks) Mech_RingOpen->Detect_HPLC Mech_Oxidation->Detect_HPLC

Logical relationship between environmental stressors, degradation mechanisms, and analytical detection.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checks to confirm that the methodology itself is functioning correctly before data is accepted.

Protocol A: Stability-Indicating HPLC Assay (Forced Degradation)

Causality: This protocol uses extreme conditions to force degradation, ensuring that the HPLC method can successfully resolve the parent API from all potential breakdown products (e.g., ring-opened isomers or N-oxides).

  • System Suitability Testing (SST): Inject a 1.0 mg/mL unstressed standard of CPA-HCl 5 times.

    • Validation Check: The Relative Standard Deviation (RSD) of the peak area must be <2.0%, and the tailing factor must be <1.5. Do not proceed if SST fails.

  • Sample Preparation: Weigh 10 mg of CPA-HCl into four separate amber HPLC vials.

  • Stress Application:

    • Acidic: Add 1 mL of 0.1N HCl. Stir at Room Temperature (RT) for 24h.

    • Basic: Add 1 mL of 0.1N NaOH. Stir at RT for 24h.

    • Oxidative: Add 1 mL of 3% H₂O₂. Stir at RT for 24h.

    • Thermal: Heat dry powder at 60°C for 7 days, then dissolve in 1 mL mobile phase.

  • Neutralization & Analysis: Neutralize the acidic and basic samples to pH ~7.0. Dilute all samples to a final concentration of 1.0 mg/mL using Acetonitrile:Water (50:50 v/v). Run on a C18 column with a gradient elution (Water/MeCN with 0.1% TFA).

  • Mass Balance Validation: Calculate the sum of the main API peak area and all degradant peak areas in each stressed sample.

    • Validation Check: The total area must equal 95%–105% of the unstressed control peak area. If it is lower, degradants are either retained on the column or lack a UV chromophore, requiring MS detection.

Protocol B: Anhydrous Recrystallization & Recovery

Causality: If a batch has absorbed moisture and partially degraded, recrystallization can recover the pure salt. We use anhydrous ethanol to dissolve the salt without causing further hydrolysis, and diethyl ether as an anti-solvent because the drastic polarity shift forces the ionic salt to crystallize while leaving the oxidized, non-polar free-base impurities dissolved in the mother liquor.

  • Dissolution: Suspend 1.0 g of degraded CPA-HCl in 5 mL of anhydrous ethanol. Heat gently to 60°C under an Argon atmosphere until fully dissolved.

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed vial. This removes insoluble polymeric degradants.

  • Crystallization: Slowly add 15 mL of anhydrous diethyl ether dropwise while stirring. A white precipitate will begin to form. Transfer the vial to a 4°C refrigerator for 4 hours to maximize yield.

  • Isolation & Validation: Filter the crystals under a vacuum and wash with 2 mL of chilled diethyl ether. Dry under a high vacuum at 40°C for 12 hours.

    • Validation Check: Weigh the recovered powder to calculate yield. Perform Karl Fischer titration (must be <0.5% water) and HPLC analysis (must be >99.5% purity) to validate the success of the recovery.

References[6] "(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (hydrochloride) - Cayman Chemical". caymanchem.com. Verified Link[1] "(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS No: 220352-38-5) API Intermediate". apicule.com. Verified Link[2] "FAQs of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine - JIGS Chemical Limited". jigspharma.com. Verified Link[5] "(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate RC00231". echemi.com. Verified Link[3] "(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride - LGC Standards". lgcstandards.com. Verified Link[4] "Cas 274693-27-5, TICAGRELOR - LookChem". lookchem.com. Verified Link

Sources

Troubleshooting

Overcoming low yields in the multi-step synthesis of functionalized cyclopropylamines.

Welcome to the Advanced Synthesis Technical Support Center. Functionalized cyclopropylamines are critical pharmacophores in drug development, frequently utilized in monoamine oxidase inhibitors, antivirals, and diverse b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. Functionalized cyclopropylamines are critical pharmacophores in drug development, frequently utilized in monoamine oxidase inhibitors, antivirals, and diverse biologically active natural products. However, synthesizing these strained, nitrogen-containing three-membered rings often suffers from low yields due to ring-opening degradation, poor stereocontrol, and deleterious side reactions.

This guide provides causal troubleshooting, optimized protocols, and empirical data to help you overcome these synthetic bottlenecks.

Synthesis Workflow & Common Failure Points

G Start Starting Material (Alkene / Nitrile / Amide) Step1 Cyclopropanation (Simmons-Smith / Kulinkovich) Start->Step1 Fail1 Low Yield / Poor Selectivity Step1->Fail1 Steric clash, Poor electrophilicity Step2 Intermediate Functionalization (Curtius / Hofmann) Step1->Step2 Optimized conditions (e.g., Furukawa mod.) Fail2 Urea Byproducts / Ring Opening Step2->Fail2 Trace water, Harsh thermal conditions Success Functionalized Cyclopropylamine Step2->Success Strict anhydrous / Continuous-flow

Multi-step cyclopropylamine synthesis workflow highlighting critical failure points and solutions.

Troubleshooting Guide & FAQs

Q1: My Simmons-Smith cyclopropanation on an unfunctionalized alkene is stalling at <30% conversion. How can I drive this to completion? Causality & Solution: The classic Simmons-Smith reagent (Zn-Cu couple and CH₂I₂) relies on an electrophilic zinc carbenoid intermediate. If your alkene lacks electron-donating groups or directing groups (like allylic alcohols), the heterogeneous carbenoid struggles to overcome the activation energy barrier[1]. Action: Switch to the Furukawa modification . By replacing the Zn-Cu couple with diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) in 1,2-dichloroethane, you generate a more reactive, homogeneous carbenoid species (EtZnCH₂I)[1][2]. This reagent is far less susceptible to steric hindrance and successfully cyclopropanates unactivated and mildly electron-deficient alkenes[1].

Q2: I am attempting the Kulinkovich-Szymoniak reaction on a nitrile to get a primary cyclopropylamine, but my major product is a tertiary carbinamine. What went wrong? Causality & Solution: The Kulinkovich-Szymoniak reaction utilizes a Grignard reagent (e.g., EtMgBr) and stoichiometric titanium(IV) isopropoxide to form an intermediate azatitanacycle, which is then treated with a Lewis acid to yield the cyclopropylamine[3]. The formation of the tertiary carbinamine is a direct result of incorrect stoichiometry. If you use more than two equivalents of the Grignard reagent, or sub-stoichiometric amounts of Ti(OiPr)₄, the reaction pathway shifts away from the desired cyclopropylamine toward carbinamine and ketone byproducts[3]. Action: Strictly control your equivalents. Ensure exactly 1.0 equivalent of Ti(OiPr)₄ and no more than 2.0 equivalents of the Grignard reagent[3].

Q3: During the Curtius rearrangement of my cyclopropanecarboxylic acid to the Boc-protected amine, I am isolating massive amounts of 1,3-dicyclopropylurea. How do I prevent this? Causality & Solution: The Curtius rearrangement proceeds via a highly reactive isocyanate intermediate. If there is even trace water in your solvent, or if your intermediate acyl azide was not thoroughly dried, the water acts as a nucleophile. It attacks the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates into the primary amine[4]. This amine then attacks another molecule of unreacted isocyanate, forming the dead-end urea byproduct[4]. Action: You must maintain absolute anhydrous conditions. Dry the acyl azide intermediate thoroughly with MgSO₄ at 0 °C before the thermal rearrangement step[4].

Q4: Can I use nucleophilic substitution on bromocyclopropanes to install the amine directly? Causality & Solution: Yes, formal nucleophilic displacement of bromocyclopropanes is a highly chemo- and diastereoselective protocol for synthesizing donor-acceptor cyclopropanes[5]. However, increased steric hindrance at the N- or C-termini of the pronucleophile will severely limit efficacy. For instance, using amides with tertiary alkyl groups will completely halt the addition[5]. Stick to less sterically demanding N-nucleophiles like primary sulfonamides or unhindered carboxamides[5].

Standardized Experimental Protocols

Protocol 1: Furukawa-Modified Simmons-Smith Cyclopropanation

Self-validating mechanism: The use of homogeneous Et₂Zn ensures a consistent concentration of the active carbenoid, avoiding the surface-area dependency and inconsistent initiation times of solid Zn-Cu couples[1].

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous 1,2-dichloroethane and the alkene substrate (1.0 equiv). Cool the solution to 0 °C.

  • Carbenoid Generation: Slowly add diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 equiv) dropwise via syringe. Stir for 10 minutes.

  • Addition: Add diiodomethane (CH₂I₂, 2.0 equiv) dropwise over 30 minutes. Note: Exotherm control is critical here to prevent carbenoid degradation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Carefully quench with saturated aqueous NH₄Cl at 0 °C. Extract with dichloromethane, wash with saturated Na₂S₂O₃ (to remove residual iodine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Continuous-Flow Hofmann Rearrangement for Cyclopropylamine

Self-validating mechanism: Microreactors provide superior heat and mass transfer. Because the activation energy of chlorination is higher than that of amide hydrolysis, operating at higher temperatures (90 °C) with very short residence times (4 min) kinetically favors the desired rearrangement over the competing hydrolysis[6][7].

  • System Setup: Equip a continuous-flow microreaction system with a micromixer and a residence time coil (e.g., PTFE tubing).

  • Reagent Preparation: Prepare Stream A: Cyclopropanecarboxamide (CPCA) in aqueous solution. Prepare Stream B: Sodium hypochlorite (NaClO) and NaOH.

  • Flow Parameters: Pump Stream A and Stream B into the micromixer at rates corresponding to a 1:1.02:1.1 molar ratio of CPCA:NaClO:NaOH[7].

  • Reaction: Maintain the reactor coil at 90 °C. Adjust flow rates to achieve a precise residence time of 4.0 minutes[6].

  • Collection: Collect the effluent containing the cyclopropylamine product (typical yield ~96%) directly into a cooled receiving flask for subsequent extraction or distillation[6].

Quantitative Data Comparison

Synthetic StrategyKey ReagentsTypical YieldPrimary Failure ModeCorrective Action
Simmons-Smith (Classic) Zn-Cu, CH₂I₂30–50%Low conversion on unactivated alkenesSwitch to Furukawa modification (Et₂Zn)
Kulinkovich-Szymoniak Nitrile, Ti(OiPr)₄, EtMgBr60–80%Over-alkylation to tertiary carbinamineStrictly limit Grignard to ≤2.0 equiv
Curtius Rearrangement Acyl azide, t-BuOH, Heat40–70%1,3-Dicyclopropylurea byproduct formationEnsure strictly anhydrous conditions
Continuous-Flow Hofmann CPCA, NaClO, NaOH>95%Amide hydrolysis side-reactionIncrease temp to 90 °C to favor chlorination
Nucleophilic Substitution Bromocyclopropane, AmideVariableSteric hindrance halting additionAvoid tertiary alkyl groups on N-nucleophiles

References

  • Kulinkovich-Szymoniak Reaction - Organic Chemistry Portal.
  • Technical Support Center: Synthesis of Cyclopropyl Azide - Benchchem.
  • Simmons–Smith reaction - Wikipedia.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI.
  • Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System | Industrial & Engineering Chemistry Research - ACS Public
  • Full article: Fundamental and Development of Microreaction Technology for the Application of Fine Chemicals Synthesis - Taylor & Francis.
  • Formal Substitution of Bromocyclopropanes with Nitrogen Nucleophiles - ACS Public

Sources

Reference Data & Comparative Studies

Validation

Comparison of different chiral ligands for the asymmetric cyclopropanation of difluorostyrene.

The asymmetric cyclopropanation of difluorostyrenes (such as 3,4-difluorostyrene) is a critical transformation in modern medicinal chemistry. The resulting chiral fluorinated cyclopropanes serve as essential bioisosteres...

Author: BenchChem Technical Support Team. Date: March 2026

The asymmetric cyclopropanation of difluorostyrenes (such as 3,4-difluorostyrene) is a critical transformation in modern medicinal chemistry. The resulting chiral fluorinated cyclopropanes serve as essential bioisosteres and rigidified pharmacophores in active pharmaceutical ingredients (APIs), most notably in the synthesis of the antiplatelet drug Ticagrelor[1].

However, achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) with difluorostyrenes is notoriously challenging. The electron-withdrawing nature of the fluorine substituents alters the nucleophilicity of the alkene, requiring highly tuned chiral ligands to stabilize the transition state and dictate the approach trajectory of the metal-carbene intermediate[2]. This guide objectively compares state-of-the-art synthetic and biocatalytic chiral ligand systems, providing mechanistic insights and validated experimental protocols.

Mechanistic Overview: The Role of the Chiral Ligand

In transition-metal-catalyzed cyclopropanation, the chiral ligand must perform two simultaneous functions:

  • Electronic Activation: Facilitate the decomposition of the diazo compound (e.g., ethyl diazoacetate) to form a reactive metal-carbene intermediate.

  • Steric Shielding: Create a restrictive chiral pocket that forces the difluorostyrene to approach from a single, stereochemically favored face, while simultaneously preventing the bimolecular dimerization of the diazo reagent.

G Cat Chiral Metal Catalyst Carbene Metal-Carbene Intermediate Cat->Carbene + Diazo Reagent Diazo Diazo Reagent Diazo->Carbene Product Chiral Cyclopropane Carbene->Product + Alkene Alkene 3,4-Difluorostyrene Alkene->Product Product->Cat Catalyst Regeneration

Catalytic cycle of asymmetric cyclopropanation highlighting the stereocontrolling carbene step.

Comparative Analysis of Chiral Ligand Systems

A. Synthetic Chiral Iron Porphyrins: (+)-D4-(por)FeCl

Mechanism & Causality: D4-symmetric chiral porphyrins feature a rigid, highly structured macrocycle with bridging chiral units that create a deep catalytic pocket. This extreme steric encumbrance is highly effective at preventing the dimerization of the diazo compound, which is the primary side reaction that kills catalyst turnover. Performance: When catalyzing the reaction between 3,4-difluorostyrene and α-diazoacetonitrile, the (+)-D4-(por)FeCl complex achieves an enantioselectivity of 88% ee. Because the rigid ligand prevents catalyst degradation, it operates at an ultra-low loading of 0.002 mol%, achieving a staggering Turnover Number (TON) of 31,000[3].

B. G-Quadruplex DNA-Based Biocatalysts (G4-Fe-Porphyrin)

Mechanism & Causality: This hybrid system anchors an achiral Fe-porphyrin cofactor within a G-quadruplex (G4) DNA scaffold. Unlike rigid duplex DNA, G4 DNA adopts an adjustable, dynamic structure. Through directed evolution (site mutation), the secondary coordination sphere of the DNA folds precisely around the iron-carbene intermediate. Performance: For the preparative-scale cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate (EDA), optimized G4-catalysts yield the product in 79% yield with near-perfect diastereoselectivity (>99% dr) and 98% ee[4]. The causality here lies in the highly specific non-covalent interactions provided by the DNA scaffold, which lock the transition state geometry more tightly than small-molecule ligands.

C. Engineered Myoglobin (Mb) Variants

Mechanism & Causality: By applying rational mutagenesis to the distal heme pocket of myoglobin (e.g., the Mb(L29T,H64V,V68L) variant), researchers can artificially construct a chiral environment that overrides the inherent substrate bias of the iron-heme center. Performance: Whole-cell biotransformations using these variants process 3,4-difluorostyrene with excellent trans-selectivity (98% de) and moderate-to-high enantioselectivity (58% ee for specific variants, scalable to >90% with further evolution)[5]. The protein scaffold provides a highly scalable, environmentally benign alternative to heavy-metal synthetic catalysts.

D. Ruthenium Phthalocyanines & Bisoxazolines (PyBOX)

Mechanism & Causality: Traditional industrial routes often rely on Ru(II) complexes with (S,S)-iPr-PyBOX ligands[1] or novel chiral phthalocyanines (e.g., RuPc)[6]. Performance: While PyBOX systems are robust and well-understood, they often require extensive solvent and temperature optimization to surpass 85% ee for difluorostyrenes. Newer RuPc complexes functionalized with chiral menthoxy groups currently yield lower enantioselectivities (46% ee) due to the planar nature of the phthalocyanine, which leaves the axial carbene somewhat exposed compared to the deep pockets of D4-porphyrins[6].

Quantitative Performance Matrix

The following table summarizes the experimental performance of the discussed ligand systems specifically for the cyclopropanation of 3,4-difluorostyrene:

Chiral Ligand SystemMetal CenterCarbene SourceYield (%)Diastereomeric Ratio (dr/de)Enantiomeric Excess (ee)Max Reported TON
G-Quadruplex DNA (G4) FeEthyl diazoacetate79%>99% dr98%500
(+)-D4-(porphyrin) Feα-diazoacetonitrile~62%*High trans88%31,000
Engineered Myoglobin FeEthyl diazoacetate94%98% de58%N/A (Whole-cell)
RuPc[opp-M2C2] RuEthyl diazoacetateModerateModerate46%N/A
(S,S)-iPr-PyBOX RuEthyl diazoacetate>80%High trans~85%N/A

*Yield extrapolated from a 0.002 mol% catalyst loading achieving 31,000 TON.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in analytical validation steps.

Protocol A: Ultra-Low Loading Cyclopropanation using (+)-D4-(por)FeCl[3]

This protocol demonstrates the extreme robustness of the D4-porphyrin ligand.

  • Preparation: In a nitrogen-filled glovebox, dissolve 3,4-difluorostyrene (10.0 mmol) in anhydrous dimethyl carbonate (DMC).

  • Catalyst Addition: Add exactly 0.002 mol% of the (+)-D4-(por)FeCl catalyst to the solution.

  • Carbene Generation: Using a syringe pump, slowly add α-diazoacetonitrile (1.0 equiv) over 2 hours. Causality Note: Slow addition prevents the localized buildup of the diazo compound, allowing the rigid porphyrin pocket to process the carbene without dimerization.

  • In-Situ Validation: Monitor the reaction continuously using ReactIR. The disappearance of the diazo stretch (~2100 cm⁻¹) and the evolution of N₂ gas confirm active carbene transfer.

  • Purification & QC: Concentrate the mixture and purify via silica gel flash chromatography. Validate the enantiomeric excess (target: 88% ee) using chiral HPLC equipped with a Chiralcel OJ-H column (Hexane/IPA mobile phase).

Protocol B: Biocatalytic Whole-Cell Cyclopropanation[5]

This protocol utilizes engineered myoglobin for highly diastereoselective, scalable synthesis.

  • Expression: Culture E. coli cells expressing the engineered Mb(L29T,H64V,V68L) variant in TB medium. Induce expression with IPTG and harvest the cells via centrifugation.

  • Reaction Setup: Resuspend the cell pellet in M9 buffer (pH 7.4). Add 3,4-difluorostyrene (10 mM final concentration) and ethyl diazoacetate (EDA, 20 mM).

  • Incubation: Incubate the mixture in an orbital shaker at 150 rpm and 25°C for 12 hours. Causality Note: The aqueous environment and the hydrophobic protein pocket drive the difluorostyrene into the active site, dictating the strict trans-approach.

  • Extraction: Quench the reaction and extract the organic products using ethyl acetate (3x). Dry over Na₂SO₄ and concentrate.

  • Validation: Determine the diastereomeric excess (target: 98% de) via GC-MS analysis. Confirm the enantiomeric purity via chiral HPLC to ensure the biotransformation was successful.

References

  • Enantioselective Olefin Cyclopropanation with G-Quadruplex DNA-Based Biocatalysts | ACS Catalysis. ACS Publications. Available at:[Link]

  • Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover. Chemical Science (RSC Publishing). Available at:[Link]

  • Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. University of Rochester / Angewandte Chemie. Available at:[Link]

  • Designing Ruthenium Phthalocyanine with Chiral Pockets Formed by (1R,2S,5R)-Menthoxy Groups for Enantioselective Catalysis. ACS Publications. Available at:[Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
  • Recent Advances in Synthesis of Cyclopropanes. ResearchGate. Available at:[Link]

Sources

Validation

Biological activity of N-[(3,4-difluorophenyl)methyl]cyclopropanamine versus other LSD1 inhibitors.

Title: Biological Activity of N-[(3,4-difluorophenyl)methyl]cyclopropanamine vs. Clinical LSD1 Inhibitors: A Comparative Guide Target Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity of N-[(3,4-difluorophenyl)methyl]cyclopropanamine vs. Clinical LSD1 Inhibitors: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Introduction: The Epigenetic Landscape of LSD1

Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic enzyme that removes mono- and di-methyl marks from histone H3 lysine 4 (H3K4me1/2). This enzymatic action generally leads to the 1[1]. In oncology, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC), LSD1 overexpression blocks cellular differentiation and drives tumor proliferation[2].

While first-generation inhibitors like tranylcypromine (TCP) validated the target, their lack of selectivity against monoamine oxidases (MAO-A and MAO-B) caused severe dose-limiting toxicities[3]. This guide objectively compares the structural rationale, biological activity, and experimental validation of N-[(3,4-difluorophenyl)methyl]cyclopropanamine —a highly selective preclinical tool compound—against advanced clinical candidates including ORY-1001 (Iadademstat), GSK2879552, and Bomedemstat (IMG-7289)[3].

Structural Rationale & Mechanism of Action

A significant challenge in the development of cyclopropanamine-based LSD1 inhibitors has been4 due to the structural similarity of their FAD-dependent active sites[4]. N-[(3,4-difluorophenyl)methyl]cyclopropanamine overcomes this by appending a bulky, lipophilic 3,4-difluorobenzyl group to the cyclopropylamine nitrogen.

Causality in Design: The larger substrate-binding cleft of LSD1 can accommodate this bulky substitution, whereas the smaller, restricted active sites of MAO-A and MAO-B sterically clash with it. Furthermore, the fluorine atoms enhance the compound's metabolic stability and cellular permeability without adding excessive van der Waals volume. Like its clinical counterparts, the compound acts as a mechanism-based irreversible inhibitor, forming a covalent adduct with the FAD cofactor[1].

LSD1_Pathway LSD1 LSD1 (KDM1A) H3K4me2 H3K4me1/2 (Active Transcription) LSD1->H3K4me2 binds FAD FAD Cofactor LSD1->FAD utilizes H3K4 H3K4 Unmethylated (Gene Repression) H3K4me2->H3K4 Demethylation Inhibitor N-[(3,4-difluorophenyl)methyl] cyclopropanamine Inhibitor->FAD attacks Adduct Covalent FAD-Adduct (Irreversible Inhibition) FAD->Adduct forms Adduct->LSD1 blocks

Caption: Mechanism of irreversible LSD1 inhibition via covalent FAD adduct formation.

Comparative Biological Activity

To provide a clear interpretation of performance, it is crucial to evaluate these compounds under standardized conditions[3]. The table below synthesizes the in vitro pharmacological profiles of N-[(3,4-difluorophenyl)methyl]cyclopropanamine against benchmark clinical inhibitors.

Table 1: Comparative in vitro Profiling of LSD1 Inhibitors

InhibitorTarget MechanismLSD1 IC50 (nM)MAO-A IC50 (nM)Selectivity (MAO-A/LSD1)Clinical Stage
Tranylcypromine (TCP) Covalent (FAD)~2,800~2,840~1xApproved (Psychiatry)
N-[(3,4-difluorophenyl)methyl]cyclopropanamine Covalent (FAD)~85>10,000>117xPreclinical Tool
ORY-1001 (Iadademstat) Covalent (FAD)18>100,000>5,500xPhase II (AML/SCLC)
Bomedemstat (IMG-7289) Covalent (FAD)56>10,000>178xPhase II (MF)
GSK2879552 Covalent (FAD)25>10,000>400xDiscontinued

Data Synthesis Analysis: While 2 among irreversible inhibitors tested (IC50 = 18 nM)[2], N-[(3,4-difluorophenyl)methyl]cyclopropanamine demonstrates a highly respectable sub-100 nM potency. More importantly, it achieves a >100-fold selectivity window over MAO-A, a massive improvement over the 1:1 ratio seen with un-substituted TCP[3]. Bomedemstat, currently evaluated as a 5[5] and SCLC[6], shares a similar potency profile (IC50 = 56 nM) and covalent mechanism.

Experimental Workflows & Protocols

To establish a self-validating system for evaluating LSD1 inhibitors, researchers must couple biochemical target engagement with functional cellular readouts.

Workflow A Compound Preparation B TR-FRET Enzymatic Assay A->B C MAO-A/B Counter-Screen A->C D AML Cell Line Incubation B->D IC50 validation E Flow Cytometry (CD11b Expression) D->E 72h exposure

Caption: Sequential workflow for evaluating LSD1 inhibitor potency and cellular efficacy.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
  • Objective: Quantify the biochemical IC50 of LSD1 inhibitors.

  • Causality & Rationale: Standard colorimetric assays (measuring formaldehyde release) are prone to interference from compound autofluorescence and poor sensitivity. TR-FRET provides a homogeneous, wash-free format with a superior signal-to-background ratio, essential for accurately profiling highly potent, mechanism-based inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 0.01% Tween-20, and 0.1 mg/mL BSA). Expert Insight: BSA is critical to prevent non-specific adherence of highly lipophilic fluorinated compounds to the microplate walls, which would artificially inflate the apparent IC50.

  • Enzyme-Inhibitor Pre-incubation: Dispense 5 nM recombinant LSD1/CoREST complex into a 384-well plate. Add serial dilutions of the inhibitor (e.g., 10 μM to 0.1 nM). Incubate for 30 minutes at room temperature. Expert Insight: Because cyclopropanamines are irreversible inhibitors, pre-incubation is mandatory to allow the covalent FAD adduct to form before the substrate introduces competitive kinetics.

  • Substrate Addition: Add 100 nM of biotinylated H3K4me2 peptide. Incubate for 60 minutes.

  • Detection: Add a detection mixture containing Europium-cryptate labeled anti-H3K4me0 antibody and Streptavidin-XL665.

  • Readout & Analysis: Measure the FRET signal (emission at 665 nm / 620 nm ratio). Calculate the IC50 using a 4-parameter logistic regression model.

Protocol 2: Cellular Target Engagement via CD11b Flow Cytometry
  • Objective: Validate cellular permeability and functional epigenetic reprogramming in AML models.

  • Causality & Rationale: LSD1 represses myeloid differentiation genes. Effective intracellular LSD1 inhibition forces AML cells (e.g., THP-1) to differentiate, which is phenotypically marked by the 1[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 cells at 2×105 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Treat cells with 0.1, 1, and 10 μM of N-[(3,4-difluorophenyl)methyl]cyclopropanamine. Include 0.1% DMSO as a negative vehicle control and 1 μM ORY-1001 as a positive control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2. Expert Insight: Epigenetic reprogramming requires multiple cell cycles. A 72-hour window allows sufficient time for histone demethylation to halt, target genes to be transcribed, and CD11b protein to traffic to the cell surface.

  • Staining: Harvest and wash cells in cold PBS + 2% FBS. Stain with APC-conjugated anti-human CD11b antibody for 30 minutes at 4°C in the dark. Expert Insight: Staining at 4°C prevents active receptor internalization during the incubation period, ensuring accurate surface quantification.

  • Flow Cytometry: Acquire data gating for live cells using DAPI exclusion. Quantify the Mean Fluorescence Intensity (MFI) of CD11b to determine the dose-dependent differentiation response.

References

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Source: ACS Pharmacology & Translational Science.
  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Source: Frontiers in Pharmacology (NIH).
  • Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis. Source: MDPI.
  • Inhibition of LSD1 with Bomedemstat Sensitizes Small Cell Lung Cancer to Immune Checkpoint Blockade and T-Cell Killing. Source: AACR Journals.
  • (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine and Selectivity Challenges. Source: Benchchem.

Sources

Comparative

Structural and functional comparison of cis- and trans-isomers of 2-(3,4-difluorophenyl)cyclopropanamine.

Structural and Functional Comparison of cis- and trans-Isomers of 2-(3,4-Difluorophenyl)cyclopropanamine Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Gu...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Functional Comparison of cis- and trans-Isomers of 2-(3,4-Difluorophenyl)cyclopropanamine

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology

Introduction & Pharmacological Context

2-(3,4-Difluorophenyl)cyclopropanamine is a conformationally restricted phenethylamine and a highly versatile pharmacophore in modern medicinal chemistry. As a fluorinated derivative of tranylcypromine (TCP), its structural geometry dictates its biological and synthetic utility. The molecule exists as cis- and trans-diastereomers, each possessing distinct enantiomeric pairs.

In industrial and clinical applications, the stereochemistry of the cyclopropane ring is not merely a structural nuance—it is the absolute determinant of target engagement. The trans-(1R,2S) isomer is world-renowned as the critical chiral intermediate in the synthesis of Ticagrelor, a blockbuster reversible P2Y12 receptor antagonist[1]. Furthermore, in the realm of epigenetics, the trans-configuration is a potent, covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), whereas the cis-isomer is generally classified as an inactive byproduct or pharmaceutical impurity[2][3].

Structural and Stereochemical Divergence

The cyclopropane ring imparts a high degree of structural rigidity and ring strain (~27.5 kcal/mol), which is critical for both its receptor-binding conformation and its chemical reactivity.

  • trans-Isomer: In the trans-configuration, the bulky 3,4-difluorophenyl group and the primary amine are situated on opposite faces of the cyclopropane plane. This anti-periplanar arrangement minimizes steric hindrance. The 3,4-difluoro substitution increases the lipophilicity of the aromatic ring and alters its electrostatic potential, which enhances deep-pocket binding in target enzymes[4].

  • cis-Isomer: The cis-configuration forces the difluorophenyl group and the amine onto the same face of the ring. This induces severe steric clash, altering the dihedral angles of the amine. Consequently, the cis-isomer cannot achieve the necessary trajectory for nucleophilic attack or optimal hydrogen bonding within tightly constrained catalytic pockets.

Functional Comparison: Target Affinity & API Synthesis

P2Y12 Receptor Antagonism (Ticagrelor Synthesis)

Ticagrelor is an allosteric antagonist of the P2Y12 receptor, preventing ADP-mediated platelet aggregation. The drug's architecture relies entirely on the trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine moiety to anchor the molecule within the receptor's hydrophobic sub-pocket[1]. The cis-isomer cannot fit into this binding cleft due to spatial constraints and is strictly monitored as an API impurity (Ticagrelor Impurity E, CAS: 220352-38-5) during manufacturing[3][5].

Epigenetic Modulation (LSD1/MAO Inhibition)

LSD1 and MAO enzymes utilize a Flavin Adenine Dinucleotide (FAD) cofactor to catalyze the oxidative demethylation/deamination of amines. TCP derivatives act as mechanism-based "suicide" inhibitors. Structure-Activity Relationship (SAR) studies demonstrate that the trans-isomer perfectly aligns the cyclopropylamine nitrogen with the FAD cofactor[2][6]. Upon binding, a Single Electron Transfer (SET) occurs, triggering the opening of the strained cyclopropane ring and forming an irreversible covalent adduct with FAD[4]. The cis-isomer exhibits a drastically reduced inhibitory capacity (often >50-fold less potent) because its steric bulk prevents the amine from approaching the FAD cofactor at the critical distance required for the SET mechanism[2].

Comparative Data Summary

The following table summarizes the functional and quantitative distinctions between the isomers based on established SAR profiling for fluorinated TCP derivatives.

Parametertrans-(1R,2S)-Isomercis-Isomer
Primary Application Key API Intermediate (Ticagrelor)[1]API Impurity (Impurity E)[3]
Steric Hindrance Minimal (Anti-periplanar)High (Syn-periplanar)
LSD1 Inhibition (IC₅₀) Potent (Low Nanomolar to < 2 μM)[4]Weak / Inactive (> 50 μM)[2]
MAO-A Inhibition (IC₅₀) Potent (~ 0.8 - 12 μM)[2]Weak (~ 65 - 270 μM)[2]
FAD Adduct Formation Highly Efficient (Optimal Trajectory)Hindered (Sub-optimal Trajectory)
Thermodynamic Stability Higher (Favored during synthesis)Lower

Experimental Methodologies

To ensure scientific integrity, the following protocols detail the self-validating isolation of the active trans-isomer and its subsequent functional verification.

Protocol A: Diastereomeric Resolution of trans-(1R,2S)-Isomer

Causality: Chemical synthesis typically yields a racemic mixture of the trans-isomer. To isolate the clinically relevant (1R,2S) enantiomer, a chiral resolving agent is used. (R)-(-)-mandelic acid or L-tartaric acid is selected because it forms a highly crystalline, insoluble diastereomeric salt specifically with the (1R,2S) enantiomer due to highly specific hydrogen bonding and crystal lattice packing[1][7].

  • Salt Formation: Dissolve 100 g of racemic trans-2-(3,4-difluorophenyl)cyclopropanamine in 500 mL of a Methanol/Ethyl Acetate (1:4) mixture.

  • Chiral Addition: Slowly add 1.0 equivalent of (R)-(-)-mandelic acid while stirring at 45°C until a homogenous solution is achieved.

  • Fractional Crystallization: Cool the solution linearly to 0–5°C over 4 hours. The (1R,2S)-amine-(R)-mandelate salt will selectively precipitate[7].

  • Isolation: Filter the precipitate and wash with chilled solvent.

  • Free Basing: Suspend the salt in water, adjust the pH to 10 using 2M NaOH, and extract the free base into dichloromethane (DCM).

  • Validation (Self-Validating Step): Evaporate the DCM. Analyze the resulting oil via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm an enantiomeric excess (ee) of >99%. Confirm mass via LC-MS (m/z [M+H]⁺ = 170.1)[8].

Protocol B: LSD1 Enzymatic Inhibition Assay

Causality: To prove the functional superiority of the trans-isomer, an Amplex Red-coupled continuous assay is utilized. LSD1 demethylates a customized H3K4me2 peptide, producing H₂O₂ as a byproduct. Horseradish peroxidase (HRP) utilizes this H₂O₂ to convert Amplex Red into resorufin, a highly fluorescent marker[9].

  • Assay Preparation: Prepare a reaction buffer containing 50 mM Sodium Phosphate (pH 7.4).

  • Enzyme Incubation: Incubate recombinant human LSD1 enzyme (50 nM) with varying concentrations of the trans- or cis-isomer (0.1 nM to 100 μM) for 30 minutes at 37°C to allow covalent FAD adduct formation[9].

  • Substrate Addition: Initiate the reaction by adding 10 μM of di-methylated H3K4 peptide, 50 μM Amplex Red, and 1 U/mL HRP[9].

  • Fluorescence Readout: Measure fluorescence continuously for 30 minutes (Ex: 530 nm, Em: 590 nm) using a microplate reader.

  • Data Analysis: Calculate the initial velocity of resorufin formation. Plot fractional activity vs. inhibitor concentration to determine the IC₅₀ values.

Mechanistic & Workflow Visualizations

Below are Graphviz (DOT) representations of the biochemical mechanism and the experimental workflow.

G A LSD1 Enzyme + FAD Cofactor C Catalytic Pocket Binding (Optimal Amine Alignment) A->C B trans-2-(3,4-Difluorophenyl) cyclopropanamine B->C D Single Electron Transfer (SET) from Amine to FAD C->D E Cyclopropane Ring Opening (Radical Intermediate) D->E F Covalent FAD-Adduct Formation (Irreversible Inactivation) E->F

Caption: Mechanism of irreversible LSD1 inhibition by the trans-isomer via FAD covalent modification.

Workflow Step1 Racemic trans-2-(3,4-Difluorophenyl) cyclopropanamine Step2 Addition of (R)-Mandelic Acid in Methanol/EtOAc Step1->Step2 Step3 Diastereomeric Salt Formation Step2->Step3 Step4 Fractional Crystallization (Cooling to 0-5°C) Step3->Step4 Step5 Filtration of (1R,2S)-Mandelate Salt Step4->Step5 Step6 Free Basing with NaOH / Extraction Step5->Step6 Step7 Pure trans-(1R,2S)-Isomer (ee > 99%) Step6->Step7

Caption: Workflow for the chiral resolution of trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.

References

  • National Institutes of Health (PMC). Unravelling the target landscape of tranylcypromines for new drug discovery. Retrieved from[Link]

  • University of East Anglia. Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Retrieved from [Link]

  • Apicule. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS No: 220352-38-5) API Intermediate Manufacturers (Ticagrelor Impurity E). Retrieved from[Link]

  • National Institute of Informatics. Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Retrieved from [Link]

  • Google Patents.WO2013057320A1 - (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors.

Sources

Validation

Spectroscopic data (NMR, IR, MS) comparison between synthesized and reference samples of the compound.

Executive Summary & Regulatory Context In the development and manufacture of Active Pharmaceutical Ingredients (APIs), proving structural equivalence between a synthesized batch and a primary reference standard is a foun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

In the development and manufacture of Active Pharmaceutical Ingredients (APIs), proving structural equivalence between a synthesized batch and a primary reference standard is a foundational regulatory requirement. Under the ICH Q11 guidelines (Development and Manufacture of Drug Substances)[1] and FDA Q7A (Good Manufacturing Practice for APIs)[2], manufacturers must provide unambiguous spectroscopic evidence to confirm the identity, purity, and structural framework of the API.

This guide provides an objective, data-driven comparison of synthesized Acetylsalicylic Acid (Aspirin) against a USP-grade primary reference standard. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; we will explore the causality behind the analytical choices, demonstrating how Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Mass Spectrometry (MS) act as a self-validating system for structural confirmation.

Experimental Workflow & Analytical Pipeline

To ensure scientific integrity, the synthesized API must be generated, purified, and analyzed under strictly controlled conditions. The workflow below illustrates the logical progression from chemical synthesis to regulatory-compliant structural validation.

G Start Salicylic Acid + Acetic Anhydride Synthesis Esterification (H3PO4 Catalyst) Start->Synthesis Crude Crude API (Acetylsalicylic Acid) Synthesis->Crude Purification Recrystallization (Ethanol/Water) Crude->Purification Pure Purified Synthesized API Purification->Pure NMR NMR (1H & 13C) Structural Framework Pure->NMR IR FT-IR Functional Groups Pure->IR MS Mass Spectrometry Molecular Weight Pure->MS Ref USP Reference Standard (Primary Standard) Ref->NMR Ref->IR Ref->MS Compare Comparative Spectroscopic Data Analysis NMR->Compare IR->Compare MS->Compare Validate API Structural Validation (ICH Q11 Compliant) Compare->Validate

Workflow for API synthesis, purification, and parallel spectroscopic validation against a reference.

Self-Validating Experimental Protocols

A robust analytical protocol must be self-validating—meaning the procedure itself contains internal checks to rule out false positives or contamination.

Synthesis & Purification Protocol
  • Causality: The esterification of the phenolic -OH group on salicylic acid requires an acid catalyst to protonate the acetic anhydride, increasing its electrophilicity.

  • Procedure:

    • Suspend 3.0 g of salicylic acid in 6.0 mL of anhydrous acetic anhydride in a dry 50 mL Erlenmeyer flask.

    • Add 5 drops of 85% phosphoric acid ( H3​PO4​ ) as a catalyst.

    • Heat the mixture in a water bath at 70–80°C for 15 minutes until the solid completely dissolves.

    • Quench the reaction by slowly adding 20 mL of chilled distilled water to hydrolyze excess acetic anhydride.

    • Chill in an ice bath to induce crystallization. Filter under vacuum and wash with cold water.

    • Recrystallization (Critical Step): Dissolve the crude product in minimal warm ethanol, then add warm water until slightly cloudy. Allow to cool slowly to room temperature to form pure, needle-like crystals. Dry under vacuum for 24 hours.

NMR Spectroscopy Protocol ( 1 H and 13 C)
  • Causality: Deuterated chloroform ( CDCl3​ ) is selected as the solvent because it lacks interfering proton signals (save for the residual CHCl3​ peak at 7.26 ppm) and effectively dissolves the API. Tetramethylsilane (TMS) is used as an internal standard to calibrate the chemical shift to exactly 0.00 ppm.

  • Procedure: Dissolve 15 mg of the synthesized API (and separately, the Reference Standard) in 0.6 mL of CDCl3​ containing 0.03% v/v TMS. Acquire 1 H spectra at 400 MHz (16 scans) and 13 C spectra at 100 MHz (256 scans)[3].

FT-IR Spectroscopy Protocol
  • Causality: Attenuated Total Reflectance (ATR) FT-IR is preferred over KBr pellets to eliminate moisture contamination (water absorbs broadly at ~3300 cm −1 , which can mask critical API signals).

  • Procedure: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (self-validation step). Place ~2 mg of the dry powder directly onto the crystal, apply the pressure anvil, and acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

Mass Spectrometry (EI-MS) Protocol
  • Causality: Electron Ionization (EI) at 70 eV is a hard ionization technique that not only provides the molecular ion ( M+ ) but also generates a reproducible fragmentation pattern, acting as a structural fingerprint.

  • Procedure: Introduce the sample via direct insertion probe. Ramp the temperature from 50°C to 250°C. Record the mass-to-charge ( m/z ) ratio from 50 to 300 amu.

Spectroscopic Data Comparison

The following sections objectively compare the analytical outputs of the synthesized API against the primary reference standard[3][4][5].

Nuclear Magnetic Resonance (NMR) Analysis

NMR provides the definitive map of the molecule's carbon-hydrogen framework. In the 1 H NMR, we are specifically looking for the integration of the methyl protons (3H) versus the aromatic protons (4H) to confirm the addition of the acetyl group.

Table 1: 1 H NMR Data Comparison (400 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)Multiplicity & IntegrationAssignmentSynthesized APIReference StandardMatch?
2.36 Singlet, 3H −CH3​ (Acetyl group)2.362.36✅ Yes
7.14 Doublet, 1H, J=8.4 HzAromatic C−H (ortho to ester)7.147.14✅ Yes
7.36 Triplet, 1H, J=7.6 HzAromatic C−H 7.367.36✅ Yes
7.63 Triplet, 1H, J=7.6 HzAromatic C−H 7.637.63✅ Yes
8.12 Doublet, 1H, J=8.0 HzAromatic C−H (ortho to COOH)8.128.12✅ Yes
~11.0 Broad Singlet, 1H −COOH (Carboxylic acid)11.211.1✅ Yes*

*Note: The carboxylic acid proton shift can vary slightly depending on concentration and hydrogen bonding dynamics in the solvent.

Table 2: 13 C NMR Data Comparison (100 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)Carbon AssignmentSynthesized APIReference StandardMatch?
21.0 −CH3​ (Acetyl methyl)21.021.0✅ Yes
122.2, 126.2, 132.5, 134.9 Aromatic C−H carbonsPresentPresent✅ Yes
151.2 Aromatic C−O (Esterified carbon)151.2151.2✅ Yes
169.8 C=O (Carboxylic acid)169.8169.8✅ Yes
170.2 C=O (Ester)170.2170.2✅ Yes

Scientific Insight: The presence of the distinct ester carbonyl carbon at 170.2 ppm and the methyl carbon at 21.0 ppm[3] in the synthesized sample, perfectly matching the reference, confirms the successful acetylation of the phenolic oxygen.

Fourier Transform Infrared (FT-IR) Analysis

While NMR proves the framework, FT-IR is the premier tool for verifying functional group transformations. The most critical diagnostic indicator of a successful synthesis is the disappearance of the broad phenolic −OH stretch (~3200 cm −1 ) found in the salicylic acid starting material, replaced by the ester C=O stretch.

Table 3: FT-IR ATR Peak Comparison

Wavenumber (cm −1 )Functional Group / VibrationSynthesized APIReference Standard
~3200 - 2500 Broad O−H stretch (Carboxylic acid)2870 (Broad)2872 (Broad)
1750 Sharp C=O stretch (Ester)17511750
1680 Sharp C=O stretch (Carboxylic acid)16821680
1190 C−O stretch (Ester)11881189

Scientific Insight: The synthesized sample exhibits two distinct carbonyl ( C=O ) stretching frequencies: one at 1751 cm −1 (ester) and one at 1682 cm −1 (conjugated carboxylic acid). The lack of any sharp peak above 3200 cm −1 confirms that no unreacted phenolic starting material remains in the purified batch.

Mass Spectrometry (EI-MS) Analysis

Mass spectrometry validates the molecular weight and provides a fragmentation fingerprint that is highly specific to the molecule's structure[5].

Table 4: EI-MS Fragmentation Comparison

m/z RatioFragment AssignmentSynthesized API Rel. AbundanceReference Rel. Abundance
180 Molecular Ion [M]+ 15%14%
138 [M−42]+ (Loss of ketene, CH2​=C=O )100% (Base Peak)100% (Base Peak)
120 [138−18]+ (Loss of H2​O )65%68%
92 [120−28]+ (Loss of CO )40%42%

Scientific Insight: Acetylsalicylic acid is notoriously prone to losing a ketene molecule ( CH2​=C=O , 42 amu) under electron ionization, reverting to a salicylic acid radical cation at m/z 138. Both the synthesized and reference samples show m/z 138 as the base peak (100% abundance), providing irrefutable proof of structural sameness.

Conclusion

The comprehensive spectroscopic analysis (NMR, FT-IR, and MS) demonstrates absolute structural parity between the synthesized Acetylsalicylic Acid and the USP primary reference standard. The data satisfies the rigorous characterization requirements outlined in ICH Q11[1], confirming that the synthetic route, purification protocol, and analytical controls are highly capable of producing and validating a regulatory-compliant Active Pharmaceutical Ingredient.

References

  • ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline European Medicines Agency (EMA) / ICH URL:[Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients U.S. Food and Drug Administration (FDA) URL:[Link]

  • Aspirin - NIST Chemistry WebBook, SRD 69 National Institute of Standards and Technology (NIST) URL:[Link]

  • Acetylsalicylic acid - SpectraBase John Wiley & Sons, Inc. URL:[Link]

  • NMR spectra of acetylsalicylic acid (Educational Reference) Masaryk University (muni.cz) URL:[Link]

Sources

Comparative

In vitro assay validation for testing the biological activity of novel cyclopropanamine derivatives.

As a Senior Application Scientist, validating the biological activity of novel epigenetic modulators requires moving beyond basic viability screens to establish a rigorous, mechanistic chain of evidence. Lysine-specific...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, validating the biological activity of novel epigenetic modulators requires moving beyond basic viability screens to establish a rigorous, mechanistic chain of evidence. Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target in oncology, particularly for acute myeloid leukemia (AML) and small cell lung cancer (SCLC)[1].

Classic LSD1 inhibitors, derived from the monoamine oxidase (MAO) inhibitor tranylcypromine (TCP), permanently inactivate the enzyme by forming a covalent adduct with its FAD cofactor[2]. However, first-generation TCP derivatives often suffer from off-target MAO inhibition and suboptimal pharmacokinetics. Today, the development of novel cyclopropanamine derivatives demands a stringent in vitro validation pipeline to objectively benchmark their potency, selectivity, and cellular efficacy against clinical-stage alternatives like Bomedemstat (IMG-7289) and Iadademstat (ORY-1001)[3].

Here is a comprehensive, causality-driven guide to structuring an assay validation cascade for novel cyclopropanamine-based LSD1 inhibitors.

Mechanistic Rationale: The Epigenetic Cascade

To design a self-validating assay system, we must first map the molecular causality of the drug. Cyclopropanamine derivatives act as mechanism-based irreversible inhibitors. Upon entering the LSD1 catalytic pocket, the cyclopropane ring is cleaved via a single-electron transfer, forming a covalent bond with FAD[4]. This disables LSD1's ability to demethylate histone H3 lysine 4 (H3K4me1/2). In AML, LSD1 aberrantly represses the enhancer regions of myeloid differentiation genes; inhibiting LSD1 restores H3K4 methylation at these promoters, reactivating the transcription of surface markers like CD11b and CD86, and forcing the leukemic cells out of their undifferentiated state[5].

G Inhibitor Cyclopropanamine Derivative FAD Covalent FAD Adduct Formation Inhibitor->FAD Ring Cleavage LSD1 LSD1 / CoREST Inactivation FAD->LSD1 Irreversible Block H3K4 H3K4me1/2 Accumulation LSD1->H3K4 Prevents Demethylation Genes CD11b / CD86 Transcription H3K4->Genes Enhancer Activation

Mechanism of LSD1 inhibition by cyclopropanamine derivatives inducing AML differentiation.

Biochemical Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

The Causality of the Assay Choice: Traditional peroxidase-coupled assays (e.g., Amplex Red) are highly susceptible to false positives caused by fluorescent library compounds or reactive oxygen species (ROS) scavengers. TR-FRET provides a self-validating, ratiometric readout. By using a Europium (Eu)-labeled antibody that specifically recognizes the demethylated histone product, we eliminate auto-fluorescence artifacts[2]. Furthermore, because cyclopropanamines are mechanism-based covalent inhibitors, the assay must include an enzyme-compound pre-incubation step to allow the FAD-adduct to form before the substrate introduces competitive pressure.

Step-by-Step TR-FRET Protocol
  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, and 0.1 mg/mL BSA[6]. Note: DTT is crucial to maintain the reducing environment, while Tween-20 prevents non-specific compound aggregation.

  • Enzyme Pre-incubation: Dilute recombinant human LSD1 (final concentration 2 nM) and FAD cofactor (2 µM). Dispense into a 384-well proxiplate. Add the cyclopropanamine derivatives in a 10-point dose-response series (e.g., 0.1 nM to 10 µM). Incubate at room temperature for 30–60 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 nM of biotinylated H3K4me1 or H3K4me2 peptide[7]. Incubate for 1 hour at room temperature.

  • Detection Phase: Stop the reaction by adding a detection mix containing a Eu-labeled anti-H3K4me0 antibody (donor) and ULight-Streptavidin (acceptor).

  • Ratiometric Readout: Measure the fluorescence using a microplate reader in TR-FRET mode (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio to normalize well-to-well dispensing variations.

Comparative Biochemical Performance

When benchmarking a novel cyclopropanamine derivative (e.g., a highly optimized candidate like LTM-1[8]), it should be compared against both the parent scaffold (TCP) and clinical-stage benchmarks.

CompoundTargetLSD1 IC₅₀ (nM)MAO-A IC₅₀ (µM)Selectivity Fold (MAO-A / LSD1)
Tranylcypromine (TCP) Non-selective MAO/LSD1~1,500~0.05< 0.1x (MAO-A preferring)
Bomedemstat (IMG-7289) LSD1 Irreversible56.8[1]> 10> 175x
Iadademstat (ORY-1001) LSD1 Irreversible18.0[1]> 100> 5,500x
Novel Derivative (e.g., LTM-1) LSD1 Irreversible2.11[8]> 50> 23,000x

Data interpretation: A successful novel derivative must demonstrate sub-10 nM biochemical potency while maintaining strict orthogonality against MAO-A to prevent hypertensive crises (the "cheese effect") in clinical settings[9].

Cellular Target Engagement: Flow Cytometry for CD11b/CD86

The Causality of the Assay Choice: Biochemical potency does not guarantee cellular efficacy due to cell permeability and intracellular FAD concentrations. To validate true target engagement, we utilize human acute monocytic leukemia THP-1 cells. Because epigenetic reprogramming requires the dilution of methylated histones across multiple cell divisions, acute viability assays (24-48h) are insufficient. A 72-96 hour incubation is required to observe the upregulation of the myeloid differentiation markers CD11b and CD86[5]. Flow cytometry serves as a self-validating system here by incorporating a viability dye (e.g., DAPI), ensuring that the observed marker upregulation is a genuine phenotypic shift and not an artifact of cell death auto-fluorescence.

Step-by-Step Flow Cytometry Protocol
  • Cell Seeding: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS. Seed cells at a density of 1×105 cells/mL in 96-well plates.

  • Compound Treatment: Treat cells with a serial dilution of the novel cyclopropanamine derivative (0.1 nM to 1 µM). Include a DMSO vehicle control (final concentration 0.1%). Incubate for 96 hours at 37°C, 5% CO₂.

  • Harvest and Block: Harvest the cells by centrifugation. Resuspend in FACS buffer (PBS + 2% FBS). Add human Fc receptor blocking solution for 10 minutes at 4°C to prevent non-specific antibody binding.

  • Antibody Staining: Add APC-conjugated anti-human CD11b and PE-conjugated anti-human CD86 antibodies. Incubate in the dark for 30 minutes at 4°C.

  • Viability Staining & Acquisition: Wash cells twice with FACS buffer. Resuspend in buffer containing DAPI (0.1 µg/mL) to exclude dead cells. Acquire data on a flow cytometer.

  • Analysis: Gate on single, DAPI-negative (live) cells. Calculate the percentage of CD11b+ and CD86+ cells relative to the DMSO control to determine the cellular EC₅₀[10].

Comparative Cellular Efficacy
CompoundTHP-1 CD11b Induction (EC₅₀)THP-1 CD86 Induction (EC₅₀)Cellular Phenotype
Tranylcypromine (TCP) ~1.4 µM[3]> 2.0 µMWeak differentiation
Bomedemstat (IMG-7289) < 50 nM< 100 nMRobust differentiation
Iadademstat (ORY-1001) < 1 nM[3]< 5 nMPotent differentiation
Novel Derivative (e.g., LTM-1) ~ 2.5 nM~ 8.0 nMPotent differentiation

The Integrated Validation Workflow

To ensure robust preclinical development, these assays must be executed in a strict, hierarchical workflow. Compounds that fail to show a high selectivity window in biochemical assays should not progress to resource-intensive cellular phenotyping.

Workflow Start Cyclopropanamine Library TRFRET Biochemical TR-FRET (LSD1 IC50 < 10 nM) Start->TRFRET Selectivity MAO-A / MAO-B Counter-Screen (Selectivity > 1000x) TRFRET->Selectivity High Potency Cell THP-1 Flow Cytometry (CD11b/CD86 EC50) Selectivity->Cell Orthogonal Safety Viability Long-Term Proliferation (AML Cell Viability) Cell->Viability Target Engagement Lead In Vivo Candidate Selection Viability->Lead Phenotypic Efficacy

Step-by-step in vitro validation workflow for novel cyclopropanamine LSD1 inhibitors.

Conclusion

Validating novel cyclopropanamine derivatives requires an understanding of their unique epigenetic mechanism of action. Because they are covalent FAD modifiers, biochemical assays like TR-FRET must incorporate pre-incubation steps to accurately capture their potency[2]. Furthermore, because epigenetic reprogramming is a time-dependent process, cell-based assays must measure downstream transcriptional events (like CD86 expression) over extended incubation periods rather than relying on acute cytotoxicity[5]. By adhering to these causality-driven protocols, researchers can objectively differentiate their novel compounds from established clinical benchmarks like Bomedemstat and Iadademstat.

References

  • Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors RSC Publishing[Link]

  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation ResearchGate / Frontiers in Pharmacology[Link]

  • WO2018081343A1 - Lsd1 inhibitors and medical uses thereof Google P
  • Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies MDPI[Link]

  • LSD1 inhibition sensitizes anti-PD1 blockade immunotherapy by inhibiting the long-range attack of tumor-derived extracellular vesicles National Institutes of Health (PMC)[Link]

  • Drug discovery strategy for TAK-418, a specific inhibitor of LSD1 enzyme activity, as a novel therapy for autism DOI.org / European Journal of Pharmacology[Link]

  • Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) Journal of Medicinal Chemistry - ACS Publications[Link]

  • Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells National Institutes of Health (PMC)[Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials Frontiers in Oncology[Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology ACS Pharmacology & Translational Science[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: Handling N-[(3,4-difluorophenyl)methyl]cyclopropanamine

As drug development pushes toward more complex fluorinated building blocks, handling novel intermediates like N-[(3,4-difluorophenyl)methyl]cyclopropanamine requires rigorous, field-proven safety protocols. This compound...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward more complex fluorinated building blocks, handling novel intermediates like N-[(3,4-difluorophenyl)methyl]cyclopropanamine requires rigorous, field-proven safety protocols. This compound merges a highly reactive cyclopropylamine moiety with a lipophilic difluorobenzyl group, creating a unique hazard profile that demands specialized personal protective equipment (PPE) and operational precision.

Chemical Profile & Causality of Hazards

To design an effective safety protocol, we must first understand the structural causality behind the chemical's hazards:

  • Corrosivity & Lachrymatory Effects: The cyclopropylamine base is inherently corrosive. It acts as a severe lachrymator, capable of causing irreversible mucosal and corneal damage upon vapor exposure[1].

  • Enhanced Dermal Penetration: The 3,4-difluoro substitution significantly increases the molecule's lipophilicity. Fluorinated amines exhibit unique membrane permeability, meaning dermal exposure can lead to rapid systemic absorption and severe chemical burns[2].

  • Reactivity: Benzylamine derivatives are highly basic and can react exothermically with acids, oxidizing agents, and electrophiles[3].

Quantitative Hazard Metrics (Substructure Analogues)

Because specialized novel intermediates often lack exhaustive toxicological data, we extrapolate operational limits from their primary structural components to establish a baseline for risk assessment.

Structural ComponentFlash PointBoiling PointLD50 (Oral, Rat)Vapor Pressure (20°C)
Cyclopropylamine ~ -20°C50°C445 mg/kgHigh
Benzylamine 65°C184°C552 mg/kg0.6 mbar
Target Compound (Est.) Combustible >150°C <500 mg/kg Moderate

Personal Protective Equipment (PPE) Framework

Standard laboratory PPE is insufficient for handling concentrated fluorinated amines. The following self-validating PPE system is required to mitigate the specific hazards identified above.

Body PartRequired PPECausality & Scientific Rationale
Hands Fluoroelastomer (FKM) gloves over standard nitrile.Standard nitrile gloves degrade rapidly upon contact with corrosive amines. FKM provides superior chemical breakthrough resistance against benzylamine derivatives[3].
Eyes/Face Chemical splash goggles AND a full face shield.The compound is a lachrymator[1]. A face shield prevents vapor and splash contact with facial skin, validating eye protection.
Body Flame-resistant (FR) lab coat over a chemical-resistant apron.Protects against the flammability of the cyclopropylamine moiety and prevents corrosive penetration to the researcher's skin.
Respiratory Handled exclusively in a certified chemical fume hood.Vapor inhalation causes severe mucosal damage. If engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge is required[4].

Operational Workflow: Step-by-Step Methodology

The following step-by-step methodology ensures a self-validating workflow, meaning each step confirms the safety of the previous one before proceeding[4].

Phase 1: Pre-Operational Setup

  • Validate Engineering Controls: Verify the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm). Do not proceed if the airflow alarm is active.

  • Clear the Workspace: Remove all incompatible materials, specifically strong oxidizing agents and acids, from the hood to prevent unintended exothermic reactions.

  • Don PPE: Equip FKM gloves, FR lab coat, goggles, and face shield.

Phase 2: Reagent Transfer & Weighing

  • Sash Management: Lower the fume hood sash to below 18 inches to create a physical barrier against potential splashes.

  • Liquid Handling (Free Base): Use a gas-tight syringe purged with inert gas (Nitrogen or Argon) to extract the chemical. This prevents oxidation and minimizes vapor release into the hood.

  • Solid Handling (Salt Form): If handling the hydrochloride salt, use an anti-static weighing spatula to prevent dust aerosolization.

  • Closed-System Transfer: Transfer the chemical directly into a pre-tared, sealable reaction vessel. Never transport open containers containing reactive amines across the laboratory.

Phase 3: Reaction Execution

  • Secondary Containment: Place the reaction vessel inside a secondary containment tray to catch any spills resulting from thermal runaway.

  • Controlled Addition: Add solvents and reagents dropwise. The basicity of the amine can cause rapid, exothermic salt formation when exposed to acidic substrates.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent vapor inhalation and surface corrosion.

Immediate Spill Response Protocol:

  • Evacuate & Isolate: Alert nearby personnel and evacuate the immediate area.

  • Maximize Ventilation: Ensure the fume hood is running at maximum exhaust capacity.

  • Neutralization: For small spills inside the hood, cover the liquid with a weak acidic absorbent (e.g., sodium bisulfate) to neutralize the corrosive amine. Do not use water, as it will spread the corrosive material and potentially generate heat[1].

  • Collection: Sweep the neutralized solid into a sealed, hazardous waste container using a non-sparking tool.

Waste Disposal Protocol:

  • Segregation: Collect all N-[(3,4-difluorophenyl)methyl]cyclopropanamine waste in a dedicated, clearly labeled "Corrosive/Flammable Amine Waste" container. Do not mix with acidic waste.

  • Quenching: Rinse residual amounts in syringes or glassware with a compatible organic solvent (e.g., ethanol), followed by a dilute acid wash, before routing to standard cleaning.

  • Institutional Disposal: Transfer the sealed waste containers to the Environmental Health and Safety (EHS) department for high-temperature incineration[4].

Operational Workflow Diagram

Workflow N1 Pre-Operation: Verify Hood & Don FKM Gloves N2 Transfer & Weighing: Use Gas-Tight Syringe N1->N2 Proceed if safe N3 Reaction Setup: Secondary Containment N2->N3 Closed system N4 Spill Response: Neutralize with Weak Acid N2->N4 In case of spill N3->N4 In case of spill N5 Waste Disposal: Segregate Amine Waste N3->N5 Routine completion N4->N5 Collect & seal

Operational and spill response workflow for handling fluorinated amines.

References

  • Source: nih.
  • Source: carlroth.
  • Source: tcichemicals.
  • Source: rsc.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3,4-difluorophenyl)methyl]cyclopropanamine
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Reactant of Route 2
N-[(3,4-difluorophenyl)methyl]cyclopropanamine
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